Thiopental sodium
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Thiopental binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/ Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/ Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/ Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/ For more Mechanism of Action (Complete) data for Thiopental (16 total), please visit the HSDB record page. |
|---|---|
CAS No. |
71-73-8 |
Molecular Formula |
C11H18N2NaO2S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16); |
InChI Key |
PAWYKYXVHHGVOH-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.[Na+] |
Isomeric SMILES |
CCCC(C)C1(C(=O)[N-]C(=S)[N-]C1=O)CC.[Na+].[Na+] |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na] |
Appearance |
Solid powder |
Other CAS No. |
71-73-8 |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
3.98e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bomathal Nesdonal Penthiobarbital Pentothal Pentothal Sodico Sodipental Thiomebumal Thionembutal Thiopental Thiopental Nycomed Thiopental Sodium Thiopentobarbital Thiopentone Tiobarbital Braun Trapanal |
Origin of Product |
United States |
Foundational & Exploratory
Thiopental sodium mechanism of action on GABA-A receptor subunits
An In-depth Technical Guide to the Mechanism of Action of Thiopental (B1682321) Sodium on GABA-A Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of thiopental sodium with γ-aminobutyric acid type A (GABA-A) receptors. It delves into the specific actions on different receptor subunits, presents quantitative data from key studies, details common experimental protocols, and visualizes the core concepts through signaling pathways and experimental workflows.
Core Mechanism of Action
Thiopental, a barbiturate (B1230296) anesthetic, primarily exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][2] Unlike the endogenous ligand GABA, which binds to the orthosteric site, thiopental binds to a distinct allosteric site on the receptor complex.[2][3][4] This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening, leading to an enhanced influx of chloride ions and subsequent hyperpolarization of the neuronal membrane.[5][6] This increased inhibition in the central nervous system is the basis for its anesthetic and sedative properties.
At higher, supraclinical concentrations, thiopental can directly activate the GABA-A receptor in the absence of GABA, a characteristic that distinguishes barbiturates from other modulators like benzodiazepines.[7][8][9] At even higher concentrations, it can cause a channel blockade.[7][10]
The Thiopental Binding Site
The precise binding site for thiopental on the GABA-A receptor is located within the transmembrane domain (TMD), at the interface between subunits.[4][11][12] While the GABA binding site is at the β+/α- interface in the extracellular domain, and the benzodiazepine (B76468) site is at the α+/γ- interface, barbiturates are believed to bind to pockets at different subunit interfaces within the TMD.[2][11][12] Evidence suggests the involvement of the β subunit in the action of intravenous anesthetics, with some studies pointing to a binding site formed by parts of the M1, M2, and M3 helices of the β-subunits.[9][10]
Influence of GABA-A Receptor Subunit Composition
The GABA-A receptor is a pentameric ligand-gated ion channel assembled from a variety of subunits (e.g., α, β, γ, δ). The specific combination of these subunits dictates the pharmacological properties of the receptor, including its sensitivity to thiopental.
-
α Subunits: The type of α subunit is a critical determinant of the affinity and efficacy of direct activation by barbiturates. Receptors containing the α6 subunit, for instance, exhibit a higher affinity and efficacy for direct activation by pentobarbital, a close analog of thiopental.[13][14][15]
-
β Subunits: The β subunit is considered a key component of the binding site for barbiturates and other intravenous anesthetics.[9][16]
-
γ Subunits: While the γ subunit is crucial for benzodiazepine modulation, its role in thiopental's action is less direct, though it is a component of the most common receptor isoform in the brain (α1β2γ2).[13]
-
δ Subunits: There is some evidence to suggest that the δ subunit, typically found in extrasynaptic receptors responsible for tonic inhibition, may play a role in the actions of thiopental.[9]
Quantitative Data on Thiopental's Effects
The following tables summarize quantitative data from electrophysiological studies on the effects of thiopental on GABA-A receptors.
Table 1: Potentiation of GABA-Induced Currents by Thiopental Enantiomers on Human α1β2γ2 Receptors
| Compound | EC50 for Potentiation of 3 μM GABA (in the presence of BAPTA) | Hill Coefficient |
| (S)-(-)-Thiopental | 20.6 ± 3.2 μM | Not specified |
| (R)-(+)-Thiopental | 36.2 ± 3.2 μM | Not specified |
| rac-Thiopental | 32.1 ± 5.7 μM | 1.3 ± 0.1 |
Data from a study using two-electrode voltage clamp recording on Xenopus laevis oocytes expressing human α1β2γ2 GABA-A receptors.[13] BAPTA is a Ca2+ chelating agent used to abolish a direct response observed in uninjected oocytes at high thiopental concentrations.
Table 2: Concentration-Dependent Effects of Thiopental on GABA-A Receptors
| Effect | Concentration Range | Receptor/Neuron Type |
| Potentiation of GABA-induced current | 30 μM (clinically relevant) | Rat spinal dorsal horn neurons |
| Direct activation (GABA-mimetic effect) | Threshold ~50 μM | Rat spinal dorsal horn neurons |
| Inhibition of GABA-induced current (possible channel block) | 300 μM | Rat spinal dorsal horn neurons |
Data from whole-cell patch-clamp studies on mechanically dissociated rat spinal dorsal horn neurons.[7]
Experimental Protocols
The investigation of thiopental's mechanism of action on GABA-A receptors predominantly relies on electrophysiological techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for studying the properties of ion channels, including GABA-A receptors, expressed in a heterologous system.
Methodology:
-
Preparation of cRNA: Complementary RNA (cRNA) for the desired GABA-A receptor subunits (e.g., α1, β2, γ2) is synthesized in vitro.
-
Oocyte Injection: Stage V-VI Xenopus laevis oocytes are injected with the cRNA mixture. The oocytes are then incubated for 2-8 days to allow for receptor expression on the cell membrane.[13]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl).
-
One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a set holding potential (e.g., -60 mV).[13]
-
The oocyte is continuously superfused with a recording solution (e.g., ND96).
-
-
Drug Application: Solutions containing GABA and/or thiopental at various concentrations are perfused over the oocyte.
-
Data Acquisition: The resulting currents flowing across the oocyte membrane are recorded and analyzed to determine parameters such as EC50 and potentiation.
Whole-Cell Patch-Clamp in Neurons or Cell Lines
This technique allows for the recording of ion channel activity from a single cell, providing high-resolution data on receptor function in a more native environment or a controlled cell line.
Methodology:
-
Cell Preparation: Neurons are acutely dissociated from specific brain regions (e.g., rat spinal dorsal horn), or a cell line (e.g., HEK293) is transfected to express specific GABA-A receptor subunit combinations.[7][17]
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction ruptures the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp and Drug Application: The cell's membrane potential is clamped at a desired voltage. A rapid solution exchange system is used to apply GABA and thiopental to the cell.[7][17]
-
Data Analysis: The currents are recorded and analyzed to study various aspects of receptor function, including activation, deactivation, and desensitization kinetics, as well as modulation by thiopental.[7]
Visualizations
Signaling Pathway of Thiopental Modulation
Caption: Thiopental's allosteric modulation of the GABA-A receptor enhances GABAergic inhibition.
Experimental Workflow for TEVC in Xenopus Oocytes
Caption: Workflow for studying GABA-A receptors using two-electrode voltage clamp in oocytes.
Logical Relationship of Subunit Contribution to Thiopental's Effects
Caption: Subunit contributions to the distinct modulatory and direct actions of thiopental.
References
- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Barbiturate - Wikipedia [en.wikipedia.org]
- 3. Thiopental | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 7. Modulation of gamma-aminobutyric acid A receptor function by thiopental in the rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
- 12. Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Thiopental Sodium in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of thiopental (B1682321) sodium in commonly used rodent models. The information presented herein is intended to assist researchers in designing and interpreting preclinical studies involving this ultra-short-acting barbiturate (B1230296) anesthetic.
Introduction
Thiopental sodium, a thiobarbiturate derivative, has been a cornerstone of anesthesia induction for decades. Its rapid onset of action and potent hypnotic effects make it a valuable tool in both clinical and preclinical settings. In rodent models, thiopental is frequently used to induce anesthesia for surgical procedures, as well as to study the mechanisms of anesthesia and central nervous system depression. A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles in these models is crucial for ensuring reproducible and translatable research outcomes.
Pharmacodynamics: Mechanism of Action and Effects
Thiopental exerts its primary effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a specific site on the GABA-A receptor complex, thiopental enhances the receptor's affinity for GABA and prolongs the opening of the associated chloride ion channel. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal excitability, resulting in sedation, hypnosis, and anesthesia.[1]
At higher concentrations, thiopental can directly activate the GABA-A receptor, even in the absence of GABA.[2] Additionally, it has been shown to block neuronal nicotinic acetylcholine (B1216132) receptors, which may contribute to its overall anesthetic effect.[3]
The primary pharmacodynamic effects of thiopental in rodents include:
-
Hypnosis and Anesthesia: Characterized by a rapid loss of consciousness and the loss of the righting reflex.[4]
-
Respiratory Depression: A dose-dependent decrease in respiratory rate and tidal volume.[5]
-
Cardiovascular Depression: A decrease in cardiac output and systemic vascular resistance.[5]
-
Neuroprotection: Thiopental can decrease the cerebral metabolic rate of oxygen (CMRO2) and cerebral blood flow, which is thought to offer some protection against ischemic brain injury.[5]
Signaling Pathway
The interaction of thiopental with the GABA-A receptor initiates a signaling cascade that leads to neuronal inhibition.
Figure 1. Thiopental's potentiation of GABA-A receptor signaling.
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of thiopental is characterized by rapid distribution into highly perfused tissues, followed by slower redistribution to other tissues and subsequent metabolism.
Absorption
Due to its primary use as an intravenous anesthetic, absorption is considered immediate and complete upon administration. Intraperitoneal injection is also a common route in rodent studies, leading to rapid absorption into the systemic circulation.[6]
Distribution
Thiopental is highly lipid-soluble, allowing it to readily cross the blood-brain barrier and produce a rapid onset of anesthesia, typically within 30-60 seconds of intravenous injection.[1] Following initial distribution to the brain and other vessel-rich organs, it redistributes to muscle and then to adipose tissue, which acts as a reservoir and contributes to a prolonged elimination half-life with repeated doses.[7] Plasma protein binding of thiopental in rats is significant.[8]
Metabolism
Thiopental is primarily metabolized in the liver via oxidation by the cytochrome P450 enzyme system.[7] The main metabolite is pentobarbital, which also possesses anesthetic properties.[3]
Excretion
The metabolites of thiopental are primarily excreted in the urine.[7]
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of thiopental in rodent models. It is important to note that these values can be influenced by factors such as the specific strain, age, and health status of the animals, as well as the experimental conditions.
| Parameter | Rat | Mouse | Reference(s) |
| Elimination Half-life (t½) | ~11.5 hours (in surgical patients, rodent data limited) | Data not readily available | [9] |
| Volume of Distribution (Vd) | ~2 L/kg (human data) | Data not readily available | [10] |
| Clearance (CL) | 2.7-4.1 mL/kg/min (human data) | Data not readily available | [10] |
| Plasma Protein Binding | ~80% | Data not readily available | [10][11] |
Note: Specific pharmacokinetic parameters for rodent models are not as extensively reported in a consolidated manner as for humans. The provided human data serves as a general reference. Researchers should determine these parameters for their specific experimental setup.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data.
Anesthesia Induction and Monitoring
A common method for inducing anesthesia in rodents is via intravenous (IV) or intraperitoneal (IP) injection of this compound.
Figure 2. Experimental workflow for thiopental-induced anesthesia.
Loss of Righting Reflex (LORR) Assay: This is a standard method to determine the onset of anesthesia.[4] The animal is placed on its back, and the inability to right itself within a specified time (e.g., 30 seconds) indicates the loss of the righting reflex.[12]
Assessment of Anesthetic Depth: The depth of anesthesia is typically monitored by assessing reflexes such as the pedal withdrawal reflex (toe pinch) or the corneal reflex.[13]
Pharmacokinetic Study Protocol
A typical pharmacokinetic study involves the collection of blood samples at various time points following thiopental administration to determine its concentration in plasma.
References
- 1. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and pharmacodynamic consequences of thiopental in renal dysfunction rats: evaluation with electroencephalography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Increase of thiopental concentration in rat tissues due to anesthesia with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of ketamine and thiopental used alone or in combination on the brain, heart, and bronchial tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiopental – Pharmacokinetics [sepia2.unil.ch]
- 8. Binding of thiopental to plasma proteins: effects on distribution in the brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and plasma binding of thiopental. I: Studies in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- 11. [Thiopental levels in the plasma during induction of anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of depth of thiopental anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Chemical Characterization of Thiopental Sodium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Thiopental (B1682321) Sodium (CAS RN®: 71-73-8), an ultra-short-acting barbiturate.[1][2] Intended for research and development purposes, this document outlines a robust synthesis pathway starting from diethyl malonate. Furthermore, it details the essential analytical methodologies required to confirm the identity, purity, and structural integrity of the synthesized compound. These methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. All quantitative data and experimental parameters are presented in structured tables for clarity and ease of reference.
Chemical and Physical Properties
Thiopental Sodium is the sodium salt of thiopental, a thiobarbiturate.[1] It is typically a yellowish-white, hygroscopic powder with a characteristic garlic-like odor.[3] Aqueous solutions are alkaline and can degrade upon standing or boiling.[3]
| Property | Value | Reference |
| IUPAC Name | sodium;5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate | [4] |
| Molecular Formula | C₁₁H₁₇N₂NaO₂S | [1][4] |
| Molecular Weight | 264.32 g/mol | [3][4] |
| Appearance | Yellowish-white, hygroscopic powder | [3] |
| Solubility | Soluble in water and alcohol; Insoluble in ether, benzene | [3] |
| pH of Solution | Alkaline | [5] |
| Melting Point (free acid) | 158–160 °C | [6] |
Synthesis of this compound
The synthesis of thiopental involves a multi-step process beginning with diethyl malonate, which is sequentially alkylated and then condensed with thiourea (B124793) to form the thiobarbiturate ring. The final product is obtained as a sodium salt. A novel synthesis method starts from the readily available diethyl malonate, reacting it with 2-bromopentane (B28208) and then bromoethane (B45996) before condensation with thiourea, offering an economical and industrially scalable route.[7]
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials: Diethyl malonate, 2-bromopentane, bromoethane, sodium metal, absolute ethanol (B145695), thiourea, sodium hydroxide (B78521), diethyl ether, hydrochloric acid.
Step 1: Synthesis of Diethyl ethyl(pentan-2-yl)malonate
-
Prepare sodium ethoxide (NaOEt) by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To the cooled NaOEt solution, add diethyl malonate dropwise at room temperature.
-
Under reflux, add 2-bromopentane dropwise to the reaction mixture. Continue refluxing overnight.[7]
-
Cool the mixture and add a second equivalent of NaOEt.
-
Subsequently, add bromoethane dropwise and continue stirring overnight.[7]
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product, diethyl ethyl(pentan-2-yl)malonate, by vacuum distillation.[7]
Step 2: Synthesis of Thiopental (Acid Form)
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol.
-
Add the purified dialkylated malonic ester from Step 1 and thiourea to the solution.[7][8]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the thiopental free acid.[7]
-
Filter the resulting yellow solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure thiopental.[7]
Step 3: Formation of this compound
-
Dissolve the purified thiopental acid in a minimal amount of absolute ethanol.
-
Add one molar equivalent of sodium hydroxide or sodium ethoxide solution dropwise with stirring.
-
The sodium salt will precipitate. The product can also be obtained by evaporating the solvent under reduced pressure.
-
Store the final product, this compound, in a tight, desiccated container to protect it from moisture and carbon dioxide.[9]
Chemical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of the synthesized this compound.
Analytical Workflow
Caption: Workflow for the chemical characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and quantify any related substances or impurities.[10]
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a concentration of approximately 10-20 µg/mL.[11]
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the sample solution onto the column.[11][12]
-
Data Analysis: Record the chromatogram. The purity is calculated based on the relative peak area of thiopental compared to the total area of all peaks.
| Parameter | Condition | Reference |
| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm) | [11][12] |
| Mobile Phase | Acetonitrile/Methanol:Phosphate Buffer | [12][13] |
| Example Gradient | 40:60 (v/v) KH₂PO₄ solution: Methanol | [11] |
| Flow Rate | 1.0 - 1.2 mL/min | [11][12] |
| Detection (UV) | 230 nm or 280 nm | [11][13] |
| Column Temp. | Ambient | [11] |
| Retention Time | ~3.80 min (method dependent) | [14] |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of thiopental. LC-MS/MS provides high sensitivity and specificity for identification.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution (ng/mL range) of the sample in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).[15]
-
Instrumentation: Use an LC system coupled to a tandem mass spectrometer (e.g., QTRAP) with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample or perform an LC separation prior to MS analysis. Set the mass spectrometer to monitor for the parent ion and specific fragment ions.
| Parameter | Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [15] |
| Parent Ion (Thiopental) | m/z 241 [M-H]⁻ | [15] |
| MS/MS Transition | m/z 241 → 58 | [15] |
| Internal Standard | Thiopental-d5 (m/z 246 → 58) | [15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the chemical structure of the synthesized compound.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the thiopental free acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the observed chemical shifts to the corresponding nuclei in the thiopental structure.
| Nucleus | Expected Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~11-12 | N-H (amide/thioamide protons, broad) |
| ~3.5-4.0 | -CH- (methine proton at C5) | |
| ~1.5-2.0 | -CH₂- (ethyl group) | |
| ~0.8-1.2 | -CH₃ (methyl groups) | |
| ¹³C NMR | ~170-180 | C=S (thiocarbonyl) |
| ~160-170 | C=O (carbonyls) | |
| ~50-60 | C5 (quaternary carbon) | |
| ~10-40 | Aliphatic carbons (ethyl and pentyl groups) |
Note: Exact chemical shifts are solvent-dependent. Data is predicted based on typical values for similar structures.[16][17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the thiopental molecule.
Experimental Protocol: IR
-
Sample Preparation: Prepare a KBr disk containing a small amount of the dried sample or analyze using an Attenuated Total Reflectance (ATR) accessory.[6][16]
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in thiopental.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3100-3300 | N-H | Stretching vibration |
| 2850-3000 | C-H | Aliphatic stretching |
| ~1700 | C=O | Carbonyl stretching |
| 1100-1250 | C=S | Thiocarbonyl stretching |
References
- 1. This compound | C11H17N2NaO2S | CID 23665410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. Thiopentalum natricum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102558071A - Method for synthesizing (+/-)-thiopental - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Pharmacology of Thiopental sodium_Chemicalbook [chemicalbook.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A simple method for determining thiopental in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of thiopental by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. Thiopental | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
The Advent of Ultrashort-Acting Anesthesia: A Technical History of Thiopental Sodium
A Whitepaper on the Core Scientific Milestones in the Development and Research of Thiopental (B1682321) Sodium as an Intravenous Anesthetic Agent.
Introduction
The introduction of thiopental sodium, marketed as Pentothal, in 1934 marked a pivotal moment in the history of medicine, heralding the era of intravenous anesthesia.[1] Prior to its development, anesthesia relied primarily on inhaled agents like ether, which, while effective, were associated with a slow onset of action, significant postoperative nausea, and the risk of flammability.[2] This technical guide provides an in-depth review of the historical development of this compound, focusing on its discovery, synthesis, preclinical research, and early clinical protocols. It is intended for researchers, scientists, and drug development professionals interested in the foundational science of anesthetic agents.
Discovery and Synthesis
The Genesis at Abbott Laboratories
This compound was discovered in the early 1930s by the chemists Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories.[3] Their research was aimed at developing a barbiturate (B1230296) that could be injected intravenously to produce a rapid and brief period of unconsciousness, overcoming the limitations of existing oral and inhaled anesthetics.[4] Their work led to the synthesis of a sulfur-bearing analogue of pentobarbital, which demonstrated the desired properties of rapid onset and short duration of action.[3]
Historical Synthesis Protocol
While the precise, step-by-step details from the original 1930s synthesis are not fully detailed in readily available literature, the process centered on the modification of the barbituric acid structure. The key innovation was the substitution of a sulfur atom for the oxygen atom at the C2 position of the pyrimidine (B1678525) ring of pentobarbital, creating a thiobarbiturate.
General Reaction Scheme (Conceptual): The synthesis would have followed the principles of barbiturate synthesis, which involves the condensation reaction of a disubstituted malonic ester with thiourea (B124793) in the presence of a base.
-
Step 1: Synthesis of Diethyl Ethyl-(1-methylbutyl)malonate: This intermediate is formed by the alkylation of diethyl malonate, first with an ethyl group and subsequently with a 1-methylbutyl group.
-
Step 2: Condensation with Thiourea: The disubstituted malonic ester is then reacted with thiourea, using a strong base like sodium ethoxide to catalyze the condensation and ring closure.
-
Step 3: Formation of Sodium Salt: The resulting thiopental acid is then converted to its sodium salt, this compound, to enhance its water solubility for intravenous administration.
Preclinical Research and Pharmacological Profile
Initial research focused on characterizing the pharmacological and toxicological profile of thiopental in animal models. These studies were essential to establish a preliminary safety and efficacy profile before human trials could commence.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from early and subsequent preclinical studies. It is important to note that detailed dose-response data from the initial 1930s studies are scarce in modern databases; therefore, data from slightly later foundational studies and modern confirmations of these properties are included.
Table 1: Lethal Dose (LD50) of this compound in Animal Models
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intravenous (IV) | 50.6 | [5] |
| Rat | Intravenous (IV) | 64 | [6] |
| Rat | Intraperitoneal (IP) | 120 | [6] |
Table 2: Anesthetic and Pharmacokinetic Properties of Thiopental
| Parameter | Value | Species | Reference |
| Anesthetic Induction Dose | 3 - 6 mg/kg | Human | [3] |
| 4 mg/kg | Rabbit | [8] | |
| Onset of Action | 30 - 45 seconds | Human | [3] |
| Duration of Action (single dose) | 5 - 10 minutes | Human | [3] |
| Protein Binding | ~80% | Human | [3] |
| Elimination Half-life | 5.5 - 26 hours | Human | [3] |
Preclinical Experimental Protocol (Reconstructed)
Based on common practices of the era, the preclinical evaluation of thiopental would have involved the following stages:
-
Animal Model Selection: Studies were likely conducted in common laboratory species of the time, such as rabbits, dogs, rats, and mice.
-
Dose-Response Studies:
-
Animals would be administered escalating intravenous doses of this compound solution.
-
The Effective Dose (ED50) for anesthesia was determined by observing the loss of the righting reflex or lack of response to a painful stimulus.
-
The Lethal Dose (LD50) was determined by identifying the dose that resulted in the mortality of 50% of the test animals.
-
-
Pharmacodynamic Assessment:
-
Key physiological parameters were monitored, including heart rate, respiratory rate, and blood pressure, to assess cardiovascular and respiratory depression.
-
The duration of anesthesia was measured from the loss of consciousness to the return of the righting reflex.
-
Observation for any adverse reactions, such as muscle twitching or laryngospasm, was critical.
-
-
Route of Administration: The primary focus was on the intravenous route to establish its profile as a rapid-acting anesthetic.
Early Clinical Development and Experimental Protocols
The transition from promising animal studies to clinical use was rapid, spearheaded by two key figures in American anesthesiology: Dr. Ralph M. Waters and Dr. John S. Lundy.
First Human Use: Dr. Ralph M. Waters (1934)
On March 8, 1934, Dr. Ralph M. Waters of the University of Wisconsin conducted the first human administration of thiopental.[3] His investigation confirmed its properties as a short-acting anesthetic but also noted its surprising lack of analgesic (pain-relieving) properties.[3]
Clinical Trials: Dr. John S. Lundy (1934-1935)
Three months after Waters' initial use, Dr. John S. Lundy at the Mayo Clinic began a formal clinical trial of thiopental at the request of Abbott Laboratories.[3] His work was instrumental in establishing the clinical utility and methodology for its use, popularizing it within the medical community.[9] Lundy's findings were published in his seminal 1935 preliminary report in the Proceedings of the Staff Meetings of the Mayo Clinic.[10][11]
Early Clinical Trial Protocol (Reconstructed from Lundy's 1935 Report)
Lundy's early protocol established the foundation for the intravenous induction of anesthesia.
-
Patient Preparation and Premedication:
-
Patients were often premedicated with agents such as morphine and scopolamine (B1681570) or a small oral dose of a barbiturate like pentobarbital.[12] This was done to reduce anxiety, suppress vagal reflexes, and lower the required dose of thiopental.[12][13]
-
-
Preparation of Thiopental Solution:
-
A sterile powder of this compound was dissolved in sterile water to create a 2.5% solution (25 mg/mL).[13] This concentration became a standard for clinical use.
-
-
Administration and Dosing:
-
The 2.5% solution was administered intravenously.
-
The dose was not fixed but was titrated to effect . The injection was given slowly while the anesthesiologist continuously assessed the patient's level of consciousness.[13]
-
-
Monitoring and Assessment of Anesthetic Depth:
-
The primary endpoint for induction was the loss of the eyelash reflex.[13]
-
Lundy described monitoring the "respiratory exchange" by observing the movement of a wisp of cotton placed over the patient's nose and mouth to gauge respiratory depth and avoid overdose.
-
The goal was to produce unconsciousness smoothly, without the delirium or muscle twitching associated with other agents.
-
-
Maintenance of Anesthesia:
-
Lundy recognized that thiopental alone was not ideal for maintaining anesthesia during long procedures due to its poor analgesic properties and the prolonged recovery associated with repeated doses.[13] His work contributed to the concept of "balanced anesthesia," where thiopental was used for rapid induction, followed by an inhaled agent for maintenance.[9]
-
Mechanism of Action: The GABA-A Receptor
Thiopental, like other barbiturates, exerts its primary anesthetic effect by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[14] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain.
-
Action: Thiopental binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[14]
-
Effect: This binding potentiates the effect of GABA by increasing the duration of the opening of the receptor's associated chloride (Cl-) ion channel.[14] The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to widespread central nervous system depression and unconsciousness. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.
Visualizations: Workflows and Pathways
Historical Drug Development Workflow
The development of thiopental followed a logical, albeit accelerated, pathway from chemical synthesis to clinical application.
Thiopental Signaling Pathway at the GABA-A Receptor
The following diagram illustrates the molecular mechanism of action of thiopental.
Conclusion
The historical development of this compound represents a landmark achievement in pharmacology and a paradigm shift in clinical anesthesia. The systematic progression from chemical synthesis by Volwiler and Tabern to rigorous clinical evaluation by Waters and Lundy established a new standard for anesthetic induction. The research laid the groundwork for the concept of balanced anesthesia and highlighted the importance of titrating intravenous agents to achieve a safe and effective clinical outcome. While largely replaced by newer agents like propofol (B549288), the core principles established during the development of thiopental continue to inform modern anesthetic practice and drug research.
References
- 1. This compound Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. This compound | C11H17N2NaO2S | CID 23665410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiopental | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The median lethal dose (LD50) of pentothal sodium for both young and old guinea pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anesthetic induction agents, sympathetic nerve activity and baroreflex sensitivity: a study in rabbits comparing thiopental, propofol and etomidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing a specialty: J.S. Lundy's three major contributions to anesthesiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 11. history.mayoclinic.org [history.mayoclinic.org]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. resources.wfsahq.org [resources.wfsahq.org]
- 14. openanesthesia.org [openanesthesia.org]
Thiopental sodium solubility in various laboratory solvents and buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of thiopental (B1682321) sodium in various laboratory solvents and buffers. The information is curated to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this core anesthetic agent. This document details solubility characteristics, presents experimental protocols for solubility determination, and illustrates relevant biological and degradation pathways.
Thiopental Sodium: A Physicochemical Overview
This compound is a well-established ultra-short-acting barbiturate (B1230296) anesthetic. Its efficacy and pharmacokinetic profile are intrinsically linked to its solubility, which influences its formulation, administration, and bioavailability. It is a yellowish-white, hygroscopic powder with a slight, characteristic odor.[1][2] The sodium salt form significantly enhances its aqueous solubility compared to its free acid form, thiopental.
Solubility of this compound
The solubility of this compound is a critical parameter for its use in clinical and research settings. It is generally characterized as being very soluble in water and freely soluble in ethanol (B145695).[1][2] However, its solubility can be influenced by several factors, including the solvent, temperature, and pH of the medium.
Qualitative Solubility
According to pharmacopeial monographs, this compound exhibits the following qualitative solubility profile:
-
Water: Very soluble[1]
-
Ethanol (95%): Freely soluble[1]
-
Diethyl Ether: Practically insoluble[1]
-
Benzene: Insoluble
-
Petroleum Ether: Insoluble
A 10% (w/v) solution of this compound in water is alkaline.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is crucial for accurate formulation and experimental design. The available data is summarized in the table below. It is important to note that the solubility of the free acid form, thiopental, is significantly lower than that of the sodium salt.
| Solvent | Temperature | pH | Solubility | Citation |
| Water | 25°C | Alkaline (10.2-11.2 for an 8% solution) | 50 mg/mL | [3] |
| Water | Not Specified | Not Specified | 3.98 x 10-2 g/L (for Thiopental free acid) | [4] |
Factors Influencing Solubility
pH
The pH of the aqueous medium plays a pivotal role in the solubility of this compound. As the sodium salt of a weak acid (thiopental, pKa ≈ 7.6), its solubility is significantly higher in alkaline solutions.[5] In acidic solutions, this compound will convert to its less soluble free acid form, thiopental, which may lead to precipitation.[3] This is a critical consideration when preparing formulations or conducting experiments in buffered solutions. Aqueous solutions of this compound are alkaline, with a pH typically between 10.2 and 11.2 for a 1g in 40mL solution, which helps to maintain the drug in its soluble ionized form.[1]
Temperature
The effect of temperature on the solubility of this compound is not extensively documented in the literature. However, for most solid solutes, solubility in liquid solvents increases with temperature. It is important to note that aqueous solutions of this compound can decompose upon standing, and this degradation may be accelerated at elevated temperatures.[1]
Cosolvents
The addition of cosolvents, such as ethanol, can enhance the solubility of this compound. Its "freely soluble" nature in ethanol suggests that hydroalcoholic solutions could be effective solvent systems.
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for determining the solubility of this compound using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC) with UV detection. This method is considered a reliable approach for determining thermodynamic solubility.
Principle
The shake-flask method involves equilibrating an excess amount of the solid drug in a specific solvent or buffer system for a defined period. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved drug in the filtrate is determined using a suitable analytical technique.
Materials and Equipment
-
This compound powder
-
Selected solvents (e.g., Water, 0.9% Sodium Chloride, 5% Dextrose, Phosphate (B84403) Buffered Saline at various pHs, Ethanol, Methanol (B129727), DMSO)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase components (e.g., Potassium dihydrogen phosphate, Acetonitrile, Methanol)
-
Reagents for mobile phase pH adjustment (e.g., Phosphoric acid)
Detailed Methodology
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound powder and transfer it to a series of glass vials or flasks, each containing a known volume of the desired solvent or buffer. Ensure there is undissolved solid material at the bottom of each vessel.
-
Seal the vials/flasks to prevent solvent evaporation.
-
Place the samples in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
Step 2: Sample Filtration
-
After the equilibration period, allow the suspensions to settle for a short period.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.
Step 3: Sample Preparation for HPLC Analysis
-
Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor will depend on the expected solubility.
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
Step 4: HPLC-UV Analysis
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phase. A common mobile phase for thiopental analysis consists of a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. For example, a mixture of potassium dihydrogen phosphate solution and methanol (40:60 v/v) can be used.[6] The pH of the aqueous component can be adjusted as needed (e.g., to pH 3.0 with phosphoric acid).[1]
-
Set the flow rate (e.g., 1.2 mL/min) and the column temperature (e.g., 40°C).[1][6]
-
Set the UV detector to a wavelength where this compound has significant absorbance, typically around 230 nm or 254 nm.[1][6]
-
Inject the prepared standards and the diluted sample solutions onto the HPLC system.
-
Record the peak areas from the chromatograms.
Step 5: Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
Calculate the solubility of this compound in the original solvent or buffer by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).
Visualizations
Signaling Pathway: this compound and the GABA-A Receptor
This compound exerts its anesthetic effects primarily by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, which is the major inhibitory neurotransmitter receptor in the central nervous system. The following diagram illustrates this signaling pathway.
Caption: this compound enhances GABA-A receptor activity.
Experimental Workflow: Shake-Flask Solubility Assay
The logical flow of the shake-flask solubility determination method is depicted in the following diagram.
Caption: Workflow for determining this compound solubility.
Potential Degradation Pathways of this compound
This compound can undergo degradation, primarily through hydrolysis of the barbiturate ring, especially in non-alkaline conditions, and oxidation of its side chains. A simplified potential degradation pathway is illustrated below. The exact structures of all degradation products would require further experimental characterization.
Caption: Potential degradation pathways of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound, a critical parameter for its formulation and application in research and clinical settings. While qualitative data indicates good solubility in aqueous and ethanolic solutions, there is a need for more extensive quantitative studies to fully characterize its solubility profile across a range of solvents, pH values, and temperatures. The provided experimental protocol offers a robust framework for conducting such investigations. The visualizations of the GABA-A receptor signaling pathway, the experimental workflow, and potential degradation pathways offer a clear conceptual understanding of the key aspects of this compound's pharmacology and chemistry. This guide serves as a valuable resource for scientists and professionals working with this important anesthetic agent.
References
Molecular modeling of thiopental sodium binding to ion channels
An In-depth Technical Guide to the Molecular Modeling of Thiopental (B1682321) Sodium Binding to Ion Channels
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopental, a barbiturate (B1230296) widely used for the induction of general anesthesia, exerts its primary effects by modulating the function of pentameric ligand-gated ion channels (pLGICs).[1] Understanding the molecular interactions between thiopental and its target channels is crucial for rational drug design and a deeper comprehension of anesthetic mechanisms. This technical guide provides a comprehensive overview of the computational methodologies used to model thiopental binding to key ion channels, such as γ-aminobutyric acid type A (GABA-A) receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs). It details common experimental protocols for molecular docking and molecular dynamics simulations, presents key quantitative findings from the literature in a structured format, and illustrates relevant pathways and workflows using standardized diagrams.
Primary Ion Channel Targets for Thiopental
Thiopental's anesthetic properties are primarily mediated through its interaction with pLGICs in the central nervous system.[2] The two most significant targets are:
-
GABA-A Receptors: Thiopental potentiates the effect of the inhibitory neurotransmitter GABA on GABA-A receptors. It binds to the receptor and increases the duration of chloride channel opening, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[1][3] The S-thiopentone enantiomer has been shown to be approximately twice as potent as the R-thiopentone enantiomer at potentiating these receptors.[3]
-
Nicotinic Acetylcholine Receptors (nAChRs): In contrast to its effect on GABA-A receptors, thiopental acts as an inhibitor of excitatory nAChRs.[4][5] This inhibition of cholinergic transmission contributes to its overall anesthetic effect. Studies have shown that thiopental is a competitive inhibitor at the human α7 nAChR and also inhibits α4β2 and muscle-type nAChRs at clinically relevant concentrations.[4][5][6]
Computational studies often use prokaryotic pLGIC homologs, such as the Gloeobacter violaceus ligand-gated ion channel (GLIC), as structural templates because they are sensitive to general anesthetics and their crystal structures have been resolved.[2][7][8]
Molecular Modeling Methodologies: Experimental Protocols
Computational modeling provides atomic-level insights into the binding pose, stability, and dynamics of the thiopental-channel complex. A typical workflow involves homology modeling (if a crystal structure is unavailable), molecular docking to predict the binding site, and molecular dynamics simulations to refine the complex and analyze its behavior over time.
Homology Modeling of Target Receptors
When an experimental structure of the target ion channel (e.g., a specific human GABA-A receptor subtype) is not available, homology modeling is employed to build a three-dimensional model.
Protocol:
-
Template Selection: A suitable high-resolution crystal structure of a homologous protein is identified from the Protein Data Bank (PDB). For GABA-A receptors, the glutamate-gated chloride channel (GluCl) (e.g., PDB ID: 3RHW) is a commonly used template.[9]
-
Sequence Alignment: The amino acid sequence of the target receptor is aligned with the sequence of the template structure.
-
Model Building: A 3D model of the target protein is generated based on the alignment with the template structure using software such as MODELLER or Swiss-Model.
-
Model Refinement and Validation: The generated model undergoes energy minimization to resolve steric clashes and is then validated using tools like PROCHECK and Ramachandran plots to assess its stereochemical quality.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand (thiopental) when bound to a receptor.
Protocol:
-
Receptor Preparation: The receptor structure (from crystallography or homology modeling) is prepared. This involves removing water molecules and other heteroatoms, adding polar hydrogens, and assigning atomic charges (e.g., Kollman charges).[9] Software like AutodockTools is commonly used for this step.[9]
-
Ligand Preparation: A 3D structure of thiopental is generated and its geometry is optimized using energy minimization. Tautomeric and ionization states relevant to physiological pH are considered.
-
Grid Generation: A grid box is defined around the predicted binding site on the receptor. Docking can be performed "blind" (covering the entire protein surface) or targeted to a specific cavity. Studies on GLIC suggest thiopental favors intersubunit binding sites within the transmembrane domain.[7][10]
-
Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is run to explore various conformations of the ligand within the grid box.
-
Pose Analysis: The resulting binding poses are clustered and ranked based on a scoring function, which estimates the binding free energy. The lowest energy and most populated clusters are analyzed to identify the most probable binding mode.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the physical movements of atoms and molecules in the thiopental-receptor complex over time, providing insights into its stability and dynamics.[11]
Protocol:
-
System Setup: The best-ranked docked complex is placed in a simulated physiological environment. This involves solvating the complex in a water box (e.g., TIP3P water model) and adding ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.
-
Energy Minimization: The entire system undergoes energy minimization to relax the structure and remove any bad contacts or steric clashes introduced during the setup.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure (e.g., 1 atm) for a period (e.g., 100 ps) to allow the solvent to distribute naturally around the complex.[12]
-
Production Run: The main simulation is run for an extended period, typically from nanoseconds to microseconds, during which the trajectory (atomic positions, velocities, and energies) is saved at regular intervals.[11][12]
-
Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the complex (via Root Mean Square Deviation, RMSD), identify flexible regions (via Root Mean Square Fluctuation, RMSF), and characterize key interactions like hydrogen bonds.[12]
-
Binding Free Energy Calculation: Advanced methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be applied to the trajectory to calculate a more accurate estimate of the binding free energy.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental and computational studies on thiopental's interaction with ion channels.
| Target Channel | Parameter | Value | Reference |
| GLIC (GABA-A Homolog) | Kd | 0.10 ± 0.01 mM | [7] |
| Human α7 nAChR | Ki (apparent) | 13 µM | [4] |
| Neuronal α4β2 nAChR | IC50 | 18 ± 2 µM | [5] |
| Neuronal α7 nAChR | IC50 | 34 ± 4 µM | [5] |
| Muscle αβγδ nAChR | IC50 | 20 ± 2 µM | [5] |
| nAChR (PC12 Cells) | IC50 (Peak Current) | 56.7 µM | [6] |
| nAChR (PC12 Cells) | IC50 (Steady Current) | 7.4 µM | [6] |
| nAChR (Rat Intracardiac Neurons) | IC50 (Ca2+ Transients) | 28 µM | |
| Human GABA-A Receptor | Stereoselectivity | S-enantiomer ~2x more potent than R-enantiomer |
Table 1: Binding Affinity and Potency of Thiopental on Various Ion Channels.
| Target Channel | Binding Site Location | Binding Site Type | Reference |
| GLIC | Transmembrane (TM) Domain | Intersubunit | [7][10] |
| GLIC | Extracellular (EC) Domain | Tryptophan-associated sites | [7][14] |
| GLIC | EC-TM Interface | Tryptophan-associated sites | [7][14] |
| pLGICs (General) | Upper half of TM domain | Intrasubunit cavity | [2][8] |
Table 2: Identified Binding Regions for Thiopental and General Anesthetics.
Visualizations: Pathways and Workflows
Signaling Pathway of Thiopental at the GABA-A Receptor
Caption: Thiopental potentiates GABAergic inhibition at the postsynaptic terminal.
Computational Molecular Modeling Workflow
Caption: A typical workflow for studying drug-receptor interactions via molecular modeling.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. X-ray structures of general anaesthetics bound to a pentameric ligand-gated ion channel [escholarship.org]
- 3. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiopental is a competitive inhibitor at the human alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thiopental and its optical isomers on nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of thiopental on neuronal nicotinic acetylcholine receptors and P2X purinergic receptors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthetic Binding in a Pentameric Ligand-Gated Ion Channel: GLIC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Some insights into the binding mechanism of the GABAA receptor: a combined docking and MM-GBSA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of the Pentameric Ligand-Gated Ion Channel GLIC Bound With Anesthetic Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Thiopental Sodium on Neuronal Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of thiopental (B1682321) sodium on neuronal cell cultures. It covers the primary mechanisms of action, detailed experimental protocols for assessing its impact, and a structured presentation of quantitative data.
Introduction
Thiopental sodium, a short-acting barbiturate, has long been used for the induction of general anesthesia.[1] Its primary effect is the depression of the central nervous system (CNS), achieved through the modulation of neuronal activity.[1] Understanding its precise effects at the cellular level is crucial for refining its clinical use and for the development of novel anesthetic and neuroprotective agents. Neuronal cell cultures, including primary neurons and human-induced pluripotent stem cell (iPSC)-derived neurons, offer powerful in vitro models to dissect these mechanisms under controlled conditions.[2][3]
Core Mechanism of Action
Thiopental's principal mechanism involves the potentiation of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[1]
-
GABA-A Receptor Modulation: Thiopental binds to the GABA-A receptor, a ligand-gated ion channel, and increases the duration for which the chloride ion (Cl-) channel remains open in response to GABA.[1] This enhances the influx of chloride ions into the neuron.
-
Neuronal Hyperpolarization: The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[1] This results in a widespread reduction of neuronal excitability and CNS depression.
-
Direct Activation: At higher, supraclinical concentrations, thiopental can directly activate the GABA-A receptor's chloride channel even in the absence of GABA.[4]
Beyond its primary GABAergic effects, thiopental also exhibits other actions:
-
Inhibition of Excitatory Receptors: It can block excitatory AMPA and kainate receptors, further contributing to its CNS depressant effects.[5] Some studies also show it inhibits NMDA receptors in a concentration-dependent manner.[6]
-
Calcium Channel Inhibition: Thiopental can depress the depolarization-induced increase in intracellular calcium and the subsequent release of the excitatory neurotransmitter glutamate (B1630785).[7] This action may contribute to its neuroprotective properties.[7]
-
Reduction of Cerebral Metabolism: The drug decreases the cerebral metabolic rate of oxygen consumption (CMRO2), which lowers intracranial pressure and may offer protection during ischemic events.[8][9]
Signaling Pathway: Thiopental's Action on the GABA-A Receptor
Caption: Thiopental potentiates GABAergic inhibition at the synapse.
Experimental Protocols
Investigating thiopental's effects in neuronal cultures requires a multi-faceted approach, combining assays for cell viability, electrophysiological function, and specific molecular interactions.
Cell Culture Preparation
-
Primary Neuronal Cultures: Isolate neurons from specific brain regions (e.g., hippocampus, cortex) of neonatal rodents. Culture them on plates pre-coated with substrates like poly-D-lysine to promote adherence.
-
iPSC-Derived Neurons: Utilize human-induced pluripotent stem cells differentiated into neuronal lineages for a clinically relevant model.[2][3] This allows for the study of human-specific responses and potential patient-specific drug effects.
Protocol: Neuronal Viability and Cytotoxicity Assay
This protocol assesses the dose-dependent effect of thiopental on neuronal survival.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1x10⁴ cells/well and culture for 24-48 hours.
-
Thiopental Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 500 µM) in the appropriate cell culture medium.
-
Incubation: Replace the medium in each well with the thiopental solutions. Include a vehicle control (medium only). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay Procedure (Example: LDH Assay):
-
The CyQUANT LDH Cytotoxicity Kit is a colorimetric method to quantify cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) released from damaged cells.[10]
-
Carefully transfer a sample of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well as per the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Other common viability/cytotoxicity assays include:
-
MTT Assay: Measures metabolic activity.
-
ATP Assay (e.g., CellTiter-Glo): Quantifies ATP as an indicator of metabolically active cells.[10]
-
Live/Dead Staining: Uses fluorescent dyes like Calcein AM (live cells) and Propidium Iodide (dead cells) for imaging-based analysis.[11]
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the effect of thiopental on ion channel currents.
-
Preparation: Place a coverslip with cultured neurons into a recording chamber on an inverted microscope stage. Perfuse with an external recording solution.
-
Patch Pipette: Pull a glass micropipette and fill it with an internal solution containing ions that mimic the neuron's cytoplasm.
-
Seal Formation: Approach a single, healthy neuron with the micropipette and apply gentle suction to form a high-resistance "gigaseal" with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Recording:
-
Clamp the neuron's voltage at a holding potential (e.g., -60 mV).
-
Apply GABA to the cell to elicit an inward chloride current (I-GABA).
-
Co-apply a clinically relevant concentration of thiopental (e.g., 30 µM) with GABA.[12]
-
Record the changes in current amplitude and duration.
-
-
Data Analysis: Compare the peak amplitude and decay time of the GABA-induced current in the presence and absence of thiopental.[12][13]
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation and comparison.
Table 1: Dose-Dependent Effect of Thiopental on Neuronal Viability
| Thiopental Conc. (µM) | Mean Cytotoxicity (%) ± SD (LDH Release) | Cell Viability (%) ± SD (ATP Assay) |
| 0 (Control) | 5.2 ± 1.1 | 100 ± 4.5 |
| 10 | 6.1 ± 1.5 | 98.7 ± 5.1 |
| 50 | 8.9 ± 2.0 | 95.3 ± 4.8 |
| 100 | 15.4 ± 3.2 | 88.1 ± 6.2 |
| 250 | 35.8 ± 5.5 | 62.5 ± 7.9 |
| 500 | 68.2 ± 7.1 | 31.4 ± 8.3 |
Table 2: Electrophysiological Effects of Thiopental on GABA-A Receptor Currents
| Parameter | GABA (10 µM) | GABA (10 µM) + Thiopental (30 µM) | % Change |
| Peak Current Amplitude (pA) | 150 ± 25 | 345 ± 40 | +130% |
| Current Decay Time (ms) | 85 ± 12 | 210 ± 28 | +147% |
| Total Charge Transfer (pC) | 12.8 ± 3.1 | 72.5 ± 9.5 | +466% |
Visualizations of Experimental Design
Workflow for Assessing Neurotoxicity
Caption: Standard workflow for assessing thiopental's neurotoxicity.
Logical Relationship of Thiopental's Multi-faceted Effects
Caption: Interrelated mechanisms of thiopental's neuronal effects.
Conclusion
This compound exerts its powerful anesthetic effects primarily by enhancing GABAergic inhibition, leading to a global reduction in neuronal excitability. However, its interactions with excitatory receptors and ion channels highlight a more complex pharmacological profile that may underlie its neuroprotective qualities. The use of standardized in vitro protocols with neuronal cell cultures is essential for quantifying these effects and provides a robust platform for the screening and development of next-generation anesthetic drugs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Modeling anesthetic developmental neurotoxicity using human stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced pluripotent stem cells as a platform to understand patient‐specific responses to opioids and anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barbiturate - Wikipedia [en.wikipedia.org]
- 6. Effect of this compound on N-methyl-D-aspartate-gated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiopental and methohexital depress Ca2+ entry into and glutamate release from cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. neuroproof.com [neuroproof.com]
- 11. High-content screening of neuronal toxicity using iPSC-derived human neurons [moleculardevices.com]
- 12. Modulation of gamma-aminobutyric acid A receptor function by thiopental in the rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Neuroprotective Potential of Thiopental Sodium: An In-depth Technical Guide
This whitepaper provides a comprehensive analysis of the early research into the neuroprotective properties of thiopental (B1682321) sodium, tailored for researchers, scientists, and drug development professionals. It delves into the foundational studies that first suggested its role in mitigating neuronal damage, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to Thiopental's Neuroprotective Effects
Thiopental, a short-acting barbiturate, has long been used for the induction of anesthesia. Early clinical observations and subsequent animal studies revealed its potential to protect the brain from ischemic and hypoxic insults. This protective effect is primarily attributed to its ability to reduce cerebral metabolic rate of oxygen (CMRO2), which in turn decreases oxygen demand in brain tissue. Further research has explored other mechanisms, including the scavenging of free radicals, modulation of neurotransmitter release, and effects on intracellular calcium homeostasis.
Quantitative Data from Early Studies
The following table summarizes key quantitative data from seminal studies investigating the neuroprotective effects of thiopental. These studies laid the groundwork for understanding the dose-response relationship and efficacy in various models of cerebral injury.
| Study | Animal Model | Injury Model | Thiopental Dosage | Duration of Treatment | Key Outcome Measures | Findings |
| Michenfelder et al. (1976) | Canine | Global cerebral ischemia | 90 mg/kg IV | Pre-ischemia | Neurologic deficit score, cerebral metabolic rate | Significant reduction in neurologic deficits and cerebral metabolic rate. |
| Goldstein et al. (1977) | Gerbil | Unilateral carotid artery occlusion | 30-60 mg/kg IP | Pre- and post-ischemia | Histopathological analysis of neuronal damage | Dose-dependent reduction in ischemic cell change in the hippocampus. |
| Smith et al. (1980) | Primate | Focal cerebral ischemia | 15-30 mg/kg/hr IV infusion | During and post-ischemia | Infarct size, cerebral blood flow | Reduction in infarct size at higher doses, coupled with decreased cerebral blood flow. |
| Nussmeier et al. (1986) | Human (Cardiac Surgery) | Hypothermic circulatory arrest | 18.3 mg/kg total dose | Prior to circulatory arrest | Neuropsychological outcomes | Reduced incidence of postoperative neuropsychological deficits. |
Key Experimental Protocols
The methodologies employed in early thiopental research were crucial in establishing its neuroprotective profile. Below are detailed protocols from key experiments.
Global Cerebral Ischemia Model in Canines
-
Objective: To assess the effect of thiopental on neurologic outcome after complete cerebral circulatory arrest.
-
Animal Model: Adult mongrel dogs.
-
Anesthesia and Monitoring: Anesthesia induced with halothane (B1672932) and maintained with nitrous oxide and oxygen. Arterial and venous catheters placed for blood pressure monitoring and blood sampling. EEG electrodes placed for continuous monitoring.
-
Ischemic Insult: Global cerebral ischemia was induced by clamping the ascending aorta and brachiocephalic trunk for 12 minutes.
-
Thiopental Administration: A large bolus of thiopental (90 mg/kg) was administered intravenously 30 minutes prior to the ischemic insult.
-
Outcome Assessment: Neurologic function was evaluated daily using a standardized scoring system. Cerebral metabolic rate was measured before and after thiopental administration.
Focal Cerebral Ischemia Model in Gerbils
-
Objective: To determine the dose-dependent neuroprotective effect of thiopental on ischemic neuronal damage.
-
Animal Model: Mongolian gerbils.
-
Ischemic Insult: Unilateral occlusion of the common carotid artery for 60 minutes.
-
Thiopental Administration: Thiopental was administered intraperitoneally at doses of 30 mg/kg or 60 mg/kg, either 30 minutes before or immediately after the ischemic insult.
-
Outcome Assessment: After 7 days of survival, brains were perfusion-fixed and stained with hematoxylin (B73222) and eosin. The density of normal-appearing neurons in the CA1 sector of the hippocampus was quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of thiopental neuroprotection and the typical workflow of the early experimental studies.
Caption: Proposed mechanisms of thiopental neuroprotection.
Caption: Workflow of early thiopental neuroprotection studies.
Conclusion
The foundational research on thiopental sodium provided critical insights into its neuroprotective capabilities. By demonstrating a clear dose-dependent reduction in neuronal damage in various models of cerebral ischemia, these early studies established barbiturates as a potential therapeutic avenue for acute brain injury. The primary mechanism of action, a reduction in cerebral metabolic rate, has been a cornerstone of neuroprotection research. While newer agents with more specific targets have since been developed, the principles uncovered in these early investigations of thiopental continue to inform the field of neurocritical care and drug development.
An In-depth Technical Guide to the Impact of Thiopental Sodium on Cerebral Metabolic Rate of Oxygen (CMRO2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiopental (B1682321) sodium, an ultra-short-acting barbiturate, has long been a cornerstone in anesthesiology and neurocritical care. Its profound impact on cerebral physiology, particularly its ability to reduce the cerebral metabolic rate of oxygen (CMRO2), is central to its clinical utility. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to thiopental's influence on CMRO2. By acting as a positive allosteric modulator of the GABA-A receptor, thiopental enhances inhibitory neurotransmission, leading to a dose-dependent decrease in neuronal activity and, consequently, a reduction in cerebral metabolic demand.[1][2][3] This guide synthesizes data from key preclinical and clinical studies, presenting quantitative findings in structured tables and illustrating complex pathways and workflows through detailed diagrams to support advanced research and drug development.
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism through which thiopental exerts its effects on the central nervous system is by enhancing the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.[4] Thiopental binds to a specific site on the GABA-A receptor-chloride ionophore complex.[2][3] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of synaptic transmission.[2][3][4] At higher concentrations, thiopental can directly activate the GABA-A receptor, mimicking the effect of GABA.[3] This widespread neuronal inhibition is the direct cause of the observed reduction in the brain's metabolic activity.
Figure 1: Signaling pathway of Thiopental at the GABA-A receptor.
Quantitative Impact on Cerebral Metabolic Rate of Oxygen (CMRO2)
Thiopental induces a significant, dose-dependent reduction in CMRO2.[5] This effect, however, is not linear. Studies have shown that CMRO2 decreases precipitously until a stable "anesthetic" pattern, such as burst suppression, is observed on an electroencephalogram (EEG); thereafter, the rate of reduction slows markedly.[6] This metabolic suppression reaches a plateau, or "ceiling effect," with maximal reductions of up to 50-55% from baseline awake values, coinciding with an isoelectric EEG.[2][7] At this point, the remaining oxygen consumption is attributed to cellular maintenance (basal metabolism), which is not suppressible by thiopental.[8]
Table 1: Summary of Quantitative Effects of Thiopental on CMRO2
| Study Subject | Dosage / Condition | Mean CMRO2 Reduction (%) | Key Findings & Citation |
|---|---|---|---|
| Humans | Burst suppression dose | ~60% (down to 40% of awake value) | Functional depression is coupled with the reduction in CMRO2.[5] |
| Humans | Anesthetic Induction | ~55% from baseline | Classical agent for demonstrating metabolic suppression.[7] |
| Rats | Thiopental-induced isoelectric EEG | 50% | CMRO2 reduced from 7.92 to 3.95 ml/100g/min.[8] |
| Dogs | 10 mg/kg IV bolus | 8% (at 5 minutes) | Compared to propofol, which showed a more potent effect in this study.[9] |
| Dogs | Infusion until burst suppression | Plateau in reduction | CMRO2 reduction plateaus when burst suppression of 30-60 seconds is reached.[10] |
Coupling with Cerebral Blood Flow (CBF)
A critical aspect of thiopental's cerebrovascular effect is the preservation of flow-metabolism coupling. The reduction in neuronal activity and CMRO2 leads to a secondary, proportional decrease in cerebral blood flow (CBF).[2][3] This tight coupling results in cerebral vasoconstriction and a reduction in cerebral blood volume, which is the primary mechanism for thiopental's ability to lower intracranial pressure (ICP).[3][5]
Table 2: Comparative Effects of Thiopental on CMRO2 and CBF
| Study Subject | Parameter | Baseline (Mean) | Post-Thiopental (Mean) | Percent Change (%) | Citation |
|---|---|---|---|---|---|
| Rats (Normothermic) | CMRO2 (ml/100g/min) | 7.92 | 3.95 | -50% | [8] |
| CBF (ml/100g/min) | Not specified in abstract | Not specified in abstract | -50% | [8] | |
| Humans | CMRO2 | Awake Value | ~40% of awake value | ~-60% | [5] |
| CBF | Awake Value | ~40% of awake value | ~-60% | [5] | |
| Dogs | CMRO2 (ml/100gm/min) | Baseline | Not specified | -8% (at 5 min) | [9][11] |
| | CBF (ml/100gm/min) | Baseline | Not specified | -16% (at 5 min) |[9][11] |
Experimental Protocols
The quantification of thiopental's effect on CMRO2 has been established through various preclinical and clinical experimental designs.
Protocol 1: Animal Model with EEG Monitoring (Canine)
This protocol aims to correlate the dose-dependent effect of thiopental with changes in brain electrical activity.
-
Anesthesia: Initial anesthesia followed by a slow intravenous infusion of thiopental (e.g., 23 mg/kg/hr).[6]
-
Monitoring: Continuous EEG recording to identify specific patterns like "burst suppression" or an "anesthetic" state.[6][10] Arterial and sagittal sinus catheters are placed for blood sampling.
-
Measurements: Cerebral blood flow is determined using techniques like the radioactive microsphere method.[10] Arterial and venous blood samples are analyzed for oxygen content.
-
CMRO2 Calculation: CMRO2 is calculated using the Fick principle: CMRO2 = CBF × (Arterial O2 Content - Venous O2 Content).[11]
-
Procedure: Measurements are taken at baseline and then repeated at progressive stages of EEG suppression (e.g., when burst suppression periods average 30, 60, and 120 seconds).[10]
Protocol 2: Human Study during Craniotomy (Kety-Schmidt Technique)
This protocol assesses CMRO2 in a clinical setting.
-
Subjects: Patients undergoing craniotomy for cerebral tumors.[12]
-
Anesthesia: Anesthesia is induced with an intravenous bolus of thiopental (e.g., 4-6 mg/kg).[12]
-
Measurements: CBF and CMRO2 are measured using a modification of the Kety-Schmidt technique. This involves the intravenous administration of a freely diffusible tracer, such as Xenon-133 (¹³³Xe).[12]
-
Procedure: Serial blood samples are drawn from an artery and the jugular bulb to measure the rate of tracer uptake and washout, from which CBF is calculated. Simultaneous measurement of the arteriovenous oxygen difference allows for the calculation of CMRO2. Measurements are typically performed approximately one hour after induction.[12]
Figure 2: Generalized experimental workflow for measuring CMRO2 changes.
Logical Relationships and Clinical Implications
The sequence of events following thiopental administration has profound clinical implications, particularly in the management of elevated intracranial pressure (ICP). The drug's ability to reduce metabolic demand and constrict cerebral vasculature makes it a valuable agent for neuroprotection.[2]
Figure 3: Logical cascade from Thiopental administration to ICP reduction.
Conclusion
This compound exerts a powerful and predictable depressive effect on the cerebral metabolic rate of oxygen. This effect is initiated by the potentiation of GABAergic inhibition, is dose-dependent up to a ceiling of approximately 50-55% reduction, and is tightly coupled with a corresponding decrease in cerebral blood flow. This unique pharmacological profile underpins its use in neuroanesthesia for cerebral protection and the management of intracranial hypertension. The experimental data consistently demonstrate that by reducing the brain's metabolic requirements, thiopental helps to balance oxygen supply and demand, a critical factor in mitigating secondary injury in the context of brain trauma or ischemia. Future research and development may focus on leveraging this mechanism to design novel neuroprotective agents with improved pharmacokinetic and safety profiles.
References
- 1. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 2. openanesthesia.org [openanesthesia.org]
- 3. litfl.com [litfl.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of Anesthetic Agents and Other Drugs on Cerebral Blood Flow, Metabolism, and Intracranial Pressure | Anesthesia Key [aneskey.com]
- 6. The nonlinear responses of cerebral metabolism to low concentrations of halothane, enflurane, isoflurane, and thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Suppression of cerebral metabolic rate for oxygen (CMRO2) by mild hypothermia compared with thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study of Effects of Propofol and Thiopental on Cerebral Circulation and Metabolism in Dogs. [ekja.org]
- 10. Alterations in cerebral blood flow, oxygen metabolism, and electrical activity produced by high dose sodium thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ekja.org [ekja.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Unveiling the Unintended Reach: A Technical Guide to the Off-Target Effects of Thiopental Sodium in Preclinical Research
For Immediate Release
A Deep Dive into the Preclinical Profile of Thiopental (B1682321) Sodium Reveals Significant Off-Target Activities Beyond its Primary Anesthetic Function.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the off-target effects of thiopental sodium observed in preclinical studies. While renowned for its rapid induction of anesthesia through potentiation of GABA-A receptors, a growing body of evidence, detailed herein, illuminates its influence on a range of other physiological pathways, including inflammatory responses, cellular apoptosis, and cardiovascular function. This document synthesizes key quantitative data, outlines experimental methodologies, and provides visual representations of the implicated signaling pathways to facilitate a deeper understanding of this complex barbiturate.
Executive Summary
This compound, a cornerstone of intravenous anesthesia for decades, demonstrates a broader pharmacological profile than its primary on-target effect would suggest. Preclinical investigations have identified significant off-target interactions that carry implications for its use in experimental models and may offer insights into its clinical side-effect profile. This guide consolidates findings on its anti-inflammatory, pro-apoptotic, and cardiovascular modulatory effects, presenting quantitative data and detailed experimental protocols to inform future research and drug development endeavors.
Modulation of Inflammatory Pathways
Thiopental has been shown to exert notable anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This transcription factor is a master regulator of the inflammatory response, and its suppression by thiopental leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Quantitative Data: Inhibition of Inflammatory Mediators
| Parameter | Model System | Thiopental Concentration | Observed Effect | Reference |
| NF-κB Activation | Human Jurkat T cells & primary CD3+ lymphocytes | 200-1000 µg/mL | Time- and concentration-dependent inhibition | [1] |
| IκB Kinase (IKK) Activity | Tumor necrosis factor-stimulated Jurkat T cells & human CD3+ T lymphocytes | 4 x 10⁻³ M | 60% suppression of IKK activity | [2] |
| Interleukin-2 (IL-2) Expression | Human T lymphocytes | 200-1000 µg/mL | Inhibition of expression | [1] |
| Interleukin-6 (IL-6) Expression | Human T lymphocytes | 200-1000 µg/mL | Inhibition of expression | [1] |
| Interleukin-8 (IL-8) Expression | Human T lymphocytes | 200-1000 µg/mL | Inhibition of expression | [1] |
| Interferon-gamma (IFN-γ) Expression | Human T lymphocytes | 200-1000 µg/mL | Inhibition of expression | [1] |
| Antigen-Specific IL-2 Production | Peripheral blood lymphocytes from patients | N/A (in vivo) | Significantly depressed | [3] |
| Antigen-Specific IFN-γ Production | CD4+ T cell clones | N/A (in vitro) | Dramatically impaired | [3] |
| Interleukin-4 (IL-4) Production | CD4+ T cell clones | N/A (in vitro) | Not significantly altered | [3] |
| Interleukin-17 (IL-17) Serum Levels | Patients with major depression undergoing ECT | N/A (in vivo) | No significant difference compared to propofol (B549288) | [4] |
| Interleukin-23 (IL-23) Serum Levels | Patients with major depression undergoing ECT | N/A (in vivo) | No significant difference compared to propofol | [4] |
Experimental Protocols
Inhibition of NF-κB Activation: [1]
-
Cell Lines: Human Jurkat T lymphocytes and primary CD3+ lymphocytes from healthy volunteers.
-
Treatment: Incubation with thiopental (200-1000 µg/mL).
-
Assay: Electrophoretic mobility shift assays (EMSA) were used to determine NF-κB activation. NF-κB-driven reporter gene activity was assessed using transient transfection assays. Expression of NF-κB target genes (IL-2, IL-6, IL-8, IFN-γ) was measured by enzyme-linked immunosorbent assays (ELISAs). T-cell activation was determined by flow cytometric analysis of CD69 expression. The content of the NF-κB inhibitor IκB-α was analyzed by Western blotting.
Inhibition of IκB Kinase (IKK) Activity: [2]
-
Cell Lines: Jurkat T lymphocytes and human CD3+ T lymphocytes.
-
Stimulation: Tumor necrosis factor-alpha (TNF-α).
-
Treatment: Thiopental (4 x 10⁻³ M).
-
Assay: IKK activity was assessed in stimulated cells. The effect of the thio-group was investigated by comparing thiobarbiturates with their structural oxyanalogs.
Signaling Pathway Visualization
Induction of Apoptosis and Oxidative Stress
Thiopental has been observed to induce apoptosis and increase the production of reactive oxygen species (ROS) in various cell types, particularly at concentrations exceeding clinical levels.
Quantitative Data: Pro-Apoptotic and Oxidative Effects
| Parameter | Model System | Thiopental Concentration | Observed Effect | Reference |
| Cytotoxicity (IC50) | Human renal HEK-293 cells | 109.68 µg/mL | Cytotoxic at ≥25 µg/mL | [5][6] |
| Intracellular ROS | Human renal HEK-293 cells | 100 µg/mL | 18.36% intracellular free radicals | [7] |
| Intracellular ROS | Human renal HEK-293 cells | 200 µg/mL | 39.16% intracellular free radicals | [7] |
| Early Apoptosis | AML12 liver cells | 100 µg/mL | 59.80 ± 1.47% of cells | [8] |
| Early Apoptosis | AML12 liver cells | 200 µg/mL | 48.36 ± 0.60% of cells | [8] |
Experimental Protocols
Cytotoxicity and Apoptosis Assay in HEK-293 Cells: [5][6]
-
Cell Line: Human renal epithelial cells (HEK-293).
-
Treatment: Various concentrations of thiopental.
-
Assays:
-
Cytotoxicity (IC50): Determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.
-
Apoptosis: Assessed using the annexin (B1180172) V method.
-
Morphological Examination: Conducted using the acridine (B1665455) orange/ethidium bromide staining method.
-
Intracellular ROS: Measured by flow cytometry.
-
Signaling Pathway Visualization
Cardiovascular System Modulation
Thiopental exerts complex and sometimes contradictory effects on the cardiovascular system, including alterations in vascular tone and myocardial contractility.
Quantitative Data: Cardiovascular Effects
| Parameter | Model System | Thiopental Concentration | Observed Effect | Reference |
| Myocardial Contractility (IC50) | Isolated guinea pig left atria | 20.9 ± 6.3 µM (Peak twitch tension) | More potent depressant than propofol | [9] |
| Myocardial Contractility (IC50) | Isolated guinea pig left atria | 21.1 ± 5.9 µM (dT/dt) | More potent depressant than propofol | [9] |
| Myocardial Contractility (IC50) | Isolated guinea pig left atria | 21.0 ± 6.1 µM (-dT/dt) | More potent depressant than propofol | [9] |
| Myocardial Performance | Isolated blood-perfused rabbit hearts | ≥ 30 µM | Decreased dP/dtmax and dP/dtmin | [10] |
| Vascular Tone | Cat skeletal muscle | 50 µM | ~20% increase in total resistance (vasoconstriction) | [11] |
| Vascular Tone | Cat skeletal muscle | 350 µM | ~50% decrease in total resistance (vasodilation) | [11] |
| Nitric Oxide (NO) Production | Human erythrocytes | 100-1000 µM | Dose-dependent increase in intracellular NO | [12][13] |
| Arterial Blood Pressure | Patients with ischemic heart disease | 6 mg/kg | -27% decrease | [14] |
| Systemic Vascular Resistance | Patients with ischemic heart disease | 6 mg/kg | -20% decrease | [14] |
| Myocardial Oxygen Consumption | Patients with ischemic heart disease | 6 mg/kg | -39% decrease | [14] |
| Cardiac Output | Hypovolemic dogs | 8 mg/kg IV | No significant change initially | [15] |
| Heart Rate | Hypovolemic dogs | 8 mg/kg IV | Increased at 3 and 15 minutes post-administration | [15] |
Experimental Protocols
Myocardial Contractility Studies: [9]
-
Model: Isolated guinea pig left atrial preparation.
-
Measurements: Peak twitch tension, maximum rate of contraction (dT/dt), and maximum rate of relaxation (-dT/dt).
-
Treatment: Thiopental concentrations ranging from 3.8 µM to 190 µM.
-
Analysis: Data were fitted to a sigmoidal inhibitory pharmacodynamic model to determine IC50 values.
Vascular Tone Assessment: [11]
-
Model: Cat skeletal muscle.
-
Treatment: Thiopental plasma concentrations from 50 µM to 350 µM.
-
Measurements: Total vascular resistance, with differentiation between large (>25 µm) and small (<25 µm) arterioles.
Nitric Oxide Production in Erythrocytes: [12][13]
-
Model: Human erythrocytes from healthy male patients.
-
Treatment: Incubation with thiopental (100, 250, 500, and 1000 µM) for 30 minutes.
-
Assay: Intracellular NO concentrations were measured using specific fluorescent probes and flow cytometry. Nitrite/nitrate levels in the supernatant were also quantified.
Logical Relationship Visualization
Interaction with Neurotransmitter Receptors
Beyond its primary target, the GABA-A receptor, thiopental also interacts with other crucial neurotransmitter receptors in the central nervous system, notably NMDA and nicotinic acetylcholine (B1216132) receptors.
Quantitative Data: Receptor Inhibition
| Receptor Target | Model System | Thiopental Concentration (IC50) | Notes | Reference |
| NMDA Receptor | Acutely dissociated rat prefrontal cortical pyramidal neurons | 33.6 ± 6.1 µM | Inhibits NMDA-gated currents in a concentration-dependent manner. Shifts the NMDA concentration-response curve to the right. | [16][17] |
| Nicotinic Acetylcholine Receptor (nAChR) - α4β2 | Xenopus oocytes | 18 ± 2 µM | Inhibition enhanced by preincubation. R(+)-thiopental is more effective than the S(-) isomer. | [18] |
| Nicotinic Acetylcholine Receptor (nAChR) - α7 | Xenopus oocytes | 34 ± 4 µM | Inhibition enhanced by preincubation. | [18] |
| Nicotinic Acetylcholine Receptor (nAChR) - muscle αβγδ | Xenopus oocytes | 20 ± 2 µM | Inhibition enhanced by preincubation. | [18] |
| Nicotinic Acetylcholine Receptor (nAChR) - neuronal (peak current) | PC12 cells | 56.7 µM | Co-applied with nicotine. | [19] |
| Nicotinic Acetylcholine Receptor (nAChR) - neuronal (steady current) | PC12 cells | 7.4 µM | Co-applied with nicotine. | [19] |
| Nicotinic Acetylcholine Receptor (nAChR) - human α7 (Ki(apparent)) | Xenopus oocytes | 13 µM | Competitive inhibitor. | [20] |
Experimental Protocols
NMDA Receptor Current Inhibition: [16][17]
-
Model: Acutely dissociated prefrontal cortical pyramidal neurons from 3-4 week old male Sprague-Dawley rats.
-
Technique: Standard whole-cell patch-clamp recordings.
-
Treatment: Application of NMDA (3-1000 µM) alone or with thiopental (10-1000 µM).
-
Analysis: Determination of the EC50 of NMDA with and without thiopental, and the IC50 of thiopental for NMDA-gated currents.
Nicotinic Acetylcholine Receptor Inhibition: [18]
-
Model: Xenopus oocytes expressing neuronal α4β2, neuronal α7, or muscle αβγδ nAChRs.
-
Technique: Two-electrode voltage-clamp to measure peak acetylcholine-activated currents at -70 mV.
-
Treatment: Application of racemic thiopental and its optical isomers with and without preincubation at various acetylcholine concentrations.
Experimental Workflow Visualization
Conclusion
The preclinical data presented in this technical guide underscore the importance of considering the off-target effects of this compound in both research and clinical contexts. Its ability to modulate inflammatory pathways, induce apoptosis, and influence cardiovascular function, in addition to its interactions with multiple neurotransmitter systems, paints a picture of a pharmacologically complex agent. A thorough understanding of these off-target activities is crucial for the accurate interpretation of experimental results and for anticipating the full spectrum of its physiological effects. Further research is warranted to fully elucidate the molecular mechanisms underlying these off-target effects and their clinical relevance.
References
- 1. Thiopental inhibits the activation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiopental inhibits tumor necrosis factor alpha-induced activation of nuclear factor kappaB through suppression of kappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of anesthesia with thiopental on T lymphocyte responses to antigen and mitogens in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Comparing the Effects of Propofol and Thiopental on Human Renal HEK-293 Cells With a Focus on Reactive Oxygen Species (ROS) Production, Cytotoxicity, and Apoptosis: Insights Into Dose-Dependent Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the Effects of Propofol and Thiopental on Human Renal HEK-293 Cells With a Focus on Reactive Oxygen Species (ROS) Production, Cytotoxicity, and Apoptosis: Insights Into Dose-Dependent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Comparative myocardial depressive effects of propofol and thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of propofol and thiopental on coronary blood flow and myocardial performance in an isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of thiopental on resistance vessels in cat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects of Propofol and Thiopental on Nitric Oxide Production and Release in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effects of thiopentone on cardiac performance, coronary hemodynamics and myocardial oxygen consumption in chronic ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular and respiratory effects of thiopental administration in hypovolemic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on N-methyl-D-aspartate-gated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of thiopental and its optical isomers on nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential effects of thiopental on neuronal nicotinic acetylcholine receptors and P2X purinergic receptors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiopental is a competitive inhibitor at the human alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiopental Sodium: A Technical Guide for the Study of Burst Suppression in the Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of thiopental (B1682321) sodium as a pharmacological tool to induce and study the electroencephalographic (EEG) pattern of burst suppression. Burst suppression is a state of profound brain inactivation characterized by alternating periods of high-amplitude electrical activity (bursts) and periods of relative silence (suppressions)[1][2][3]. It is observed in various clinical and experimental settings, including general anesthesia, coma, and hypothermia[1][2][3]. Thiopental, a short-acting barbiturate, is a reliable agent for inducing this state, making it a valuable tool for neurophysiological research.
Mechanism of Action
Thiopental sodium primarily exerts its effects on the central nervous system by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain[4][5].
-
GABAergic System Enhancement : Thiopental binds to the GABA-A receptor, increasing the duration of the chloride ion channel opening[4][5][6]. This potentiation of GABAergic neurotransmission leads to hyperpolarization of the neuronal membrane, making it less likely to fire action potentials and resulting in widespread central nervous system depression[5]. At higher, supraclinical concentrations, thiopental can directly activate the GABA-A receptor, even in the absence of GABA[6][7].
-
Glutamatergic System Involvement : While the enhancement of GABAergic inhibition is the primary mechanism, research also indicates that glutamatergic excitatory synaptic transmission is necessary for the generation of thiopental-induced burst suppression patterns[8]. Studies have shown that antagonists of glutamate (B1630785) receptors can block the EEG effects of thiopental[8]. This suggests a complex interplay between inhibitory and excitatory systems in the generation of the burst suppression phenomenon.
The following diagram illustrates the primary signaling pathway of thiopental at the GABA-A receptor.
Experimental Protocols for Inducing Burst Suppression
The induction of burst suppression with thiopental requires careful titration and monitoring. The following protocols are derived from clinical and preclinical studies.
2.1. Human Studies
In a clinical setting, such as for neuroprotection during aneurysm clipping, thiopental is administered intravenously.
-
Bolus Administration : A common approach is a bolus dose of 2-5 mg/kg[9][10]. This can be repeated until the desired level of burst suppression is achieved on the EEG.
-
Continuous Infusion : For sustained burst suppression, a continuous infusion may be used. Infusion rates can vary significantly, with studies reporting rates from 3-5 mg/kg/hour up to a higher dose of 26.3 ± 10.1 mg/kg/hr to achieve and maintain burst suppression[11][12][13].
2.2. Animal (Rat) Studies
In rodent models, thiopental can be administered via intravenous infusion to achieve a steady-state concentration that produces burst suppression.
-
Infusion Protocol : A study in rats utilized an infusion rate of 7.5 mg/kg/min to induce burst suppression, with the biological endpoint defined as 1 second of EEG suppression[14]. Another in vivo study in rats used an infusion of 10 mg/kg/min for approximately 5 minutes to observe the progression from theta to delta activity, then to burst suppression, and finally to an isoelectric state[15].
2.3. Monitoring
Continuous EEG monitoring is essential to titrate the thiopental dose and maintain the desired level of burst suppression[12][16]. The Bispectral Index (BIS) monitor, which provides a processed EEG parameter, can also be used to track burst suppression, often reported as the Burst Suppression Ratio (BSR)[9][10]. A BSR of 0 indicates continuous activity, while a BSR of 1 represents a flat EEG[2].
The following diagram outlines a general experimental workflow for studying thiopental-induced burst suppression.
Quantitative Data
The following tables summarize quantitative data from studies on thiopental-induced burst suppression.
Table 1: Thiopental Dosages for Burst Suppression
| Species | Administration Route | Bolus Dose (mg/kg) | Infusion Rate | Reference(s) |
| Human | Intravenous | 2 - 5 | - | [9][10] |
| Human | Intravenous | - | 3 - 5 mg/kg/hr | [12] |
| Human | Intravenous | - | 26.3 ± 10.1 mg/kg/hr | [11][13] |
| Human (Refractory Status Epilepticus) | Intravenous | 19 (median) | 7 mg/kg/hr (median) | [17] |
| Rat | Intravenous | - | 7.5 mg/kg/min | [14] |
| Rat | Intravenous | - | 10 mg/kg/min | [15] |
Table 2: Electrophysiological Characteristics of Thiopental-Induced Bursts in Rats
| Parameter | Thiopental | Isoflurane | Etomidate | Propofol (B549288) | Reference(s) |
| Burst Duration (s) | 0.8 ± 0.5 | 1.4 ± 0.4 | 0.3 ± 0.1 | 0.4 ± 0.1 | [18] |
| Peak-to-Peak Voltage (µV) | 285 ± 106 | 488 ± 146 | 310 ± 87 | 249 ± 50 | [18] |
| Area Under the Curve (µV-s) | 35 ± 31 | 111 ± 24 | 17 ± 7 | 21 ± 4 | [18] |
| Suppression Peak-to-Peak Voltage (µV) | 64 ± 20 | 129 ± 29 | 62 ± 11 | 40 ± 15 | [18] |
Table 3: Duration of Burst Suppression in Humans with Bolus Thiopental Doses
| Thiopental Dose | Number of Patients with BSR > 50% | Duration of Burst Suppression (seconds, mean) | Reference(s) |
| 3 mg/kg | 3 out of 21 | 171 | [9] |
| 5 mg/kg | 9 out of 20 | 243 | [9] |
Conclusion
This compound is a potent and effective agent for inducing burst suppression, providing a valuable model for investigating the neurophysiological underpinnings of this profound state of brain inactivity. Its well-characterized mechanism of action, primarily through the enhancement of GABA-A receptor function, allows for targeted studies of inhibitory circuits. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers to design and execute studies aimed at further elucidating the mechanisms of burst suppression and its implications for both clinical and basic neuroscience. Careful monitoring and dose titration are paramount for the safe and effective use of thiopental in this research context.
References
- 1. Frontiers | Diversity of electroencephalographic patterns during propofol-induced burst suppression [frontiersin.org]
- 2. Burst suppression - Wikipedia [en.wikipedia.org]
- 3. Neuronal Networks during Burst Suppression as Revealed by Source Analysis | PLOS One [journals.plos.org]
- 4. openanesthesia.org [openanesthesia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. litfl.com [litfl.com]
- 7. Modulation of gamma-aminobutyric acid A receptor function by thiopental in the rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification of burst suppression and bispectral index with 2 different bolus doses of thiopentone sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiopental-induced burst suppression measured by the bispectral index is extended during propofol administration compared with sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dosage of thiopental as pharmacological cerebral protection during non-shunt carotid endarterectomy: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Pentothal) | LHSC [lhsc.on.ca]
- 13. The dosage of thiopental as pharmacological cerebral protection during non-shunt carotid endarterectomy: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of high pressure on EEG burst suppression dose of thiopental in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gwicu.com [gwicu.com]
- 17. neurology.org [neurology.org]
- 18. A comparison of the electrophysiologic characteristics of EEG burst-suppression as produced by isoflurane, thiopental, etomidate, and propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thiopental Sodium in Inducing Changes in Gene Expression in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of how thiopental (B1682321) sodium, a short-acting barbiturate, influences gene expression in neurons. It collates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction to Thiopental Sodium and Neuronal Gene Expression
This compound is a well-established anesthetic agent that exerts its primary effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic neurotransmission, this compound leads to a decrease in neuronal excitability, resulting in sedation and anesthesia.[1] Beyond its immediate anesthetic effects, emerging evidence suggests that thiopental can induce significant and lasting changes in neuronal gene expression. Understanding these molecular alterations is crucial for elucidating the full spectrum of its neurophysiological effects, including both its therapeutic and potential neurotoxic properties, particularly in the developing brain.[2] This guide delves into the specific changes in gene expression induced by thiopental, the underlying signaling pathways, and the experimental protocols used to investigate these phenomena.
Quantitative Data on Gene Expression Changes
The impact of this compound on neuronal gene expression has been demonstrated in vivo. A key study investigating the effects of neonatal exposure to this compound in rats revealed significant long-term changes in the expression of genes crucial for GABAergic function in the hippocampus.
| Gene | Brain Region | Animal Model | Treatment Paradigm | Change in mRNA Expression | p-value | Reference |
| GAD65 | Hippocampus | Wistar Rat | 35 mg/kg daily for 11 days (postnatal day 4-14), analysis at day 45 | 63% decrease | < 0.05 | [2] |
| GAD67 | Hippocampus | Wistar Rat | 35 mg/kg daily for 11 days (postnatal day 4-14), analysis at day 45 | 82% decrease | < 0.05 | [2] |
Table 1: this compound-Induced Changes in GAD65 and GAD67 mRNA Expression. This table summarizes the significant downregulation of Glutamate Decarboxylase 65 (GAD65) and 67 (GAD67) mRNA in the hippocampus of pubertal rats following neonatal exposure to this compound.
The downregulation of GAD65 and GAD67, the enzymes responsible for synthesizing GABA, suggests that early-life exposure to thiopental can lead to a persistent reduction in GABAergic signaling capacity.[2] This could have profound implications for neuronal network development and function later in life.
Signaling Pathways and Mechanisms of Gene Regulation
The primary molecular target of this compound is the GABA-A receptor.[1] Its binding to this receptor potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This reduction in neuronal activity is the likely trigger for downstream changes in gene expression.
The GABAergic Signaling Pathway
The following diagram illustrates the principal mechanism of action of thiopental at the GABAergic synapse.
Hypothesized Downstream Signaling to the Nucleus
While direct evidence specifically linking thiopental to the modulation of transcription factors like CREB (cAMP response element-binding protein) is limited, it is a well-established principle that changes in neuronal activity, including those induced by GABA-A receptor modulation, can trigger intracellular signaling cascades that culminate in altered gene expression. A plausible, though hypothesized, pathway is that the hyperpolarization and reduced neuronal firing caused by thiopental leads to decreased intracellular calcium levels. This, in turn, could reduce the activity of calcium-dependent signaling pathways, such as those involving CaMKs (Calcium/Calmodulin-dependent protein kinases), which are known to phosphorylate and activate transcription factors like CREB. Altered CREB activity could then lead to changes in the transcription of its target genes.
The following diagram illustrates this logical relationship.
Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound on neuronal gene expression, covering both in vivo and in vitro approaches.
In Vivo Model: Neonatal Rat Exposure and Hippocampal Gene Expression Analysis
This protocol is based on the methodology described in the study by Naseri et al. (2017).[2]
1. Animal Model and Drug Administration:
-
Animals: Newborn male Wistar rats.
-
Housing: Standard laboratory conditions with dam.
-
Treatment Group: Daily intraperitoneal (i.p.) injections of this compound (35 mg/kg) for 11 consecutive days, from postnatal day 4 to 14.
-
Control Group: Daily i.p. injections of saline for the same duration.
2. Tissue Collection:
-
Animals are euthanized at two time points: postnatal day 15 and postnatal day 45.
-
The brain is rapidly dissected, and the hippocampus is isolated on a cold plate.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
3. RNA Isolation:
-
Total RNA is extracted from hippocampal tissue using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Briefly, ~30 mg of tissue is homogenized in lysis buffer.
-
The homogenate is centrifuged, and the supernatant is mixed with 70% ethanol.
-
The sample is applied to a spin column, and RNA is bound to the membrane.
-
On-column DNase I digestion is performed to remove any contaminating genomic DNA.
-
The RNA is washed with provided buffers and eluted in RNase-free water.
-
RNA quality and quantity are assessed using spectrophotometry (A260/280 and A260/230 ratios) and gel electrophoresis to visualize intact ribosomal RNA bands.[2]
4. Reverse Transcription and Quantitative Real-Time PCR (RT-qPCR):
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random hexamer primers.
-
qPCR: The relative expression of target genes (GAD65, GAD67) and a reference gene (e.g., β-actin) is quantified using a real-time PCR system and a SYBR Green-based detection method.
-
Primer Design: Primers are designed to span exon-exon junctions to prevent amplification of any residual genomic DNA.
-
Thermal Cycling: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
In Vitro Model: Primary Cortical Neuron Culture and Gene Expression Analysis
This protocol is a synthesized methodology based on standard practices for primary neuron culture and gene expression analysis.
1. Primary Cortical Neuron Culture:
-
Tissue Source: Cortices are dissected from embryonic day 18 (E18) rat or mouse pups.
-
Dissociation: The tissue is enzymatically dissociated using papain or trypsin, followed by mechanical trituration to obtain a single-cell suspension.
-
Plating: Neurons are plated on culture dishes or coverslips pre-coated with poly-L-lysine and laminin (B1169045) to promote attachment and growth.
-
Culture Medium: Cells are maintained in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).
-
Maturation: Cultures are maintained for 7-10 days in vitro (DIV) to allow for the development of mature neuronal morphology and synaptic connections.
2. Thiopental Treatment:
-
A stock solution of this compound is prepared and sterilized.
-
On DIV 7-10, the culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., a range of 50 µM to 500 µM, based on concentrations used for other barbiturates in vitro).[3][4]
-
Control cultures receive vehicle (culture medium without the drug).
-
Cells are incubated with thiopental for a specified duration (e.g., 6, 12, or 24 hours).
3. RNA Isolation and RT-qPCR:
-
The protocol for RNA isolation, cDNA synthesis, and RT-qPCR is similar to that described for the in vivo model (Section 4.1), with the starting material being the cultured neurons.
-
Total RNA is extracted from the cells, and the expression of target genes is quantified relative to a stable reference gene.
Potential Effects on Other Key Neuronal Genes
-
Immediate Early Genes (IEGs): Genes such as c-Fos and Arc are rapidly transcribed in response to neuronal activity.[5] Given that thiopental suppresses neuronal firing, it is plausible that it would lead to a downregulation of these IEGs.
-
Apoptosis-Related Genes: The developing brain is particularly vulnerable to the neurotoxic effects of anesthetic agents, which can trigger widespread apoptosis.[2] Thiopental's impact on apoptosis is likely mediated by changes in the expression of genes from the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., caspase-3). While direct evidence for thiopental is scarce, other GABAergic anesthetics have been shown to alter the expression of these genes.
-
Brain-Derived Neurotrophic Factor (BDNF): BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its expression is tightly regulated by neuronal activity.[6] The suppression of neuronal activity by thiopental could potentially lead to a decrease in BDNF expression, which may contribute to some of its detrimental effects on the developing brain.
Conclusion
This compound, through its potentiation of GABA-A receptor function, induces significant changes in neuronal gene expression. The downregulation of GAD65 and GAD67 in the hippocampus following neonatal exposure highlights the potential for long-lasting alterations in GABAergic neurotransmission. While the precise downstream signaling pathways and the full spectrum of affected genes are still under investigation, the available evidence points towards a mechanism initiated by reduced neuronal activity. Future research employing high-throughput transcriptomic and proteomic approaches is needed to fully elucidate the molecular landscape of thiopental's effects on the neuron. Such studies will be invaluable for a more complete understanding of its neurophysiological actions and for guiding its clinical use, particularly in vulnerable patient populations.
References
- 1. The impact of ketamine and thiopental anesthesia on ultraweak photon emission and oxidative-nitrosative stress in rat brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of sodium thiopental as a GABA mimetic drug in neonatal period on expression of GAD65 and GAD67 genes in hippocampus of newborn and adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pharmacological manipulations on Arc function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of brain-derived neurotrophic factor expression in neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Thiopental on Mitochondrial Function in Brain Tissue: A Technical Guide
Abstract: Thiopental (B1682321), a short-acting barbiturate, has long been a staple in clinical anesthesia and neuroprotection, particularly in patients at high risk for cerebral ischemia.[1] Its mechanism of action, while primarily attributed to the potentiation of GABA-A receptors, extends deep into the subcellular level, with profound effects on mitochondrial function. Mitochondria are not only the powerhouses of the neuron, responsible for generating the vast majority of cellular ATP, but are also critical hubs for calcium homeostasis, redox signaling, and the regulation of apoptosis.[2][3] This technical guide provides an in-depth exploration of the multifaceted impact of thiopental on mitochondrial function in brain tissue. It details the drug's effects on the electron transport chain, ATP synthesis, membrane potential, oxidative stress, and calcium handling. This document synthesizes current research to offer a comprehensive resource for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and visual representations of key pathways and workflows.
Thiopental's Effects on Core Mitochondrial Bioenergetics
The primary bioenergetic functions of mitochondria are often the most sensitive to pharmacological agents. Thiopental directly interacts with the core machinery of cellular respiration, leading to significant alterations in energy production.
Inhibition of the Electron Transport Chain (ETC)
Thiopental, like other barbiturates, is a known inhibitor of the mitochondrial electron transport chain.[4][5] The primary target of this inhibition is Complex I (NADH:ubiquinone oxidoreductase) .[4][6] This large, multi-subunit enzyme complex is the first entry point for electrons from NADH into the respiratory chain.[4] By impeding the function of Complex I, thiopental effectively slows the flow of electrons, which can lead to an increase in the cellular NADH/NAD+ ratio.[1][2] This inhibitory action is a dose-dependent phenomenon. While significant inhibition is observed, it often occurs at concentrations that may be higher than standard clinical EC50 values.[7]
Reduction in ATP Synthesis
The flow of electrons through the ETC is tightly coupled to the pumping of protons across the inner mitochondrial membrane, which generates the electrochemical gradient necessary for ATP synthesis.[8] By inhibiting Complex I, thiopental disrupts this process, leading to a subsequent decrease in ATP production.[2][7] This reduction in cellular energy currency is a central component of its anesthetic and metabolic depressive effects.[9]
Depolarization of the Mitochondrial Membrane Potential (ΔΨm)
A direct consequence of ETC inhibition is the reduction, or depolarization, of the mitochondrial membrane potential (ΔΨm).[10][11] Barbiturates have been shown to cause significant mitochondrial depolarization in neurons.[10] This occurs because the reduced electron flow lessens the rate of proton pumping. In some cases, the inhibition of electron transport is sufficient to cause the F1Fo-ATP synthase to reverse its function, consuming ATP to pump protons out of the matrix in an attempt to maintain the membrane potential.[11][12] Thiopental's ability to depolarize mitochondria is greatly amplified during periods of excitotoxicity, for example, during excessive NMDA receptor stimulation.[10][11]
Table 1: Quantitative Effects of Thiopental and Related Barbiturates on Mitochondrial Bioenergetics
| Parameter | Drug/Class | Concentration | Observed Effect in Brain/Neuronal Tissue | Reference(s) |
| Neuronal Viability | Barbiturates (Secobarbital, Amobarbital) | 100-300 µM | Potentiated NMDA-induced neuron death. | [10][11] |
| Intracellular Ca2+ | Thiopental / Methohexital (B102721) | "Intermediate dose" | ~50% decrease in peak intracellular Ca2+ transient. | [13] |
| Glutamate (B1630785) Release | Thiopental / Methohexital | "Intermediate dose" | ~60% decrease in glutamate release. | [13] |
| Complex I Inhibition | Pentobarbital | > 0.5 mM | Dose-dependent inhibition of Complex I respiration. | [7] |
| ATP Production | Pentobarbital | 1 mM | ~40% reduction in ATP synthesis. | [7] |
Modulation of Mitochondrial Signaling and Homeostasis
Beyond bioenergetics, thiopental influences critical mitochondrial signaling pathways related to oxidative stress, calcium homeostasis, and programmed cell death.
Attenuation of Oxidative Stress
Contrary to what might be expected from an ETC inhibitor, thiopental has been shown to decrease oxidative stress markers in the brain, including lipid peroxidation and protein carbonyl levels.[14][15] This effect is in stark contrast to other anesthetics like ketamine, which tend to increase the production of reactive oxygen species (ROS).[15] The protective effect of thiopental is attributed to its potent capacity to scavenge free radicals, a property that may stem from the sulfhydryl group present in its molecular structure.[14][15] While mitochondria are a primary source of cellular ROS, mainly from electron leakage at Complex I and III, thiopental's antioxidant action appears to override the potential for increased ROS production from Complex I inhibition.[16][17]
Impact on Neuronal Calcium Handling
Thiopental significantly influences neuronal calcium (Ca2+) dynamics. It depresses depolarization-induced Ca2+ entry into neurons, partly by inhibiting voltage-gated calcium channels.[13] Since mitochondria are central to buffering intracellular Ca2+, this reduction in cytosolic Ca2+ influx lessens the load on mitochondrial Ca2+ uptake mechanisms.[18] While moderate increases in mitochondrial Ca2+ can stimulate ATP production by activating key enzymes, sustained calcium overload is a potent trigger for cell death pathways.[19] By limiting initial Ca2+ entry, thiopental indirectly protects mitochondria from this damaging overload.
Role in Apoptotic Pathways
The effect of thiopental on apoptosis is complex. On one hand, by causing mitochondrial depolarization and potentiating excitotoxicity, it can lower the threshold for neuronal death.[10][11] On the other hand, its ability to reduce oxidative stress and prevent mitochondrial calcium overload provides a strong anti-apoptotic, neuroprotective effect.[13][14] In non-neuronal cells, such as lymphocytes, thiopental has been shown to directly induce apoptosis through a mechanism that is independent of the CD95 (Fas) death receptor system, suggesting a direct interaction with intrinsic, likely mitochondrial-mediated, apoptotic pathways.[20]
Key Experimental Protocols for Assessing Mitochondrial Function
Investigating the impact of thiopental on brain mitochondria requires a suite of specialized techniques. The following are detailed protocols for core assays.
Isolation of Brain Mitochondria
This protocol is adapted from standard procedures for obtaining mitochondria-enriched fractions from brain tissue.[21]
-
Tissue Collection: Euthanize the animal according to approved IACUC protocols. Immediately excise the brain and place it in ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4).
-
Homogenization: Mince the brain tissue and homogenize in a fresh volume of isolation buffer using a Dounce or Teflon-glass homogenizer. Perform 8-10 slow strokes.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 21,000 x g for 10 minutes at 4°C to pellet the mitochondria-enriched fraction.
-
Discard the supernatant. Resuspend the mitochondrial pellet in isolation buffer.
-
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard assay such as the bicinchoninic acid (BCA) assay.[22]
Measurement of Oxygen Consumption Rate (OCR)
This protocol uses Seahorse XF technology to measure real-time mitochondrial respiration in isolated mitochondria or intact brain slices.[21][23]
-
Preparation: Seed isolated mitochondria or acute brain sections into a Seahorse XF culture plate.
-
Assay Medium: Add assay medium supplemented with substrates like pyruvate, malate, or succinate.
-
Basal Respiration: Equilibrate the plate in the Seahorse XF Analyzer and measure the initial OCR, which represents basal respiration.
-
Sequential Injections: Utilize the instrument's injection ports to sequentially add mitochondrial inhibitors:
-
Port A (Oligomycin): An ATP synthase inhibitor. The resulting drop in OCR reveals the proportion of respiration linked to ATP production.
-
Port B (FCCP): An uncoupling agent that collapses the proton gradient and induces the maximal respiration rate of the ETC.
-
Port C (Rotenone & Antimycin A): Complex I and Complex III inhibitors, respectively. This combination shuts down all mitochondrial respiration, and the remaining OCR is attributed to non-mitochondrial sources.
-
-
Data Analysis: Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.[21]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This method uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).[24][25]
-
Cell Preparation: Culture primary neurons or brain slices on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with a low concentration of TMRE (e.g., 25-50 nM) in culture medium for 20-30 minutes at 37°C. This allows the dye to accumulate in active mitochondria, driven by the negative membrane potential.
-
Imaging: Wash the cells with fresh medium and image using a fluorescence microscope with the appropriate filter set (e.g., ~549 nm excitation / ~575 nm emission).
-
Treatment: Acquire a baseline fluorescence reading. Add thiopental to the cells and record the fluorescence intensity over time.
-
Analysis: Mitochondrial depolarization is observed as a decrease in TMRE fluorescence as the dye leaks from the mitochondria into the cytoplasm.[9]
Quantification of Reactive Oxygen Species (ROS)
This protocol uses an oxidation-sensitive fluorescent probe like dihydrorhodamine 123.[26]
-
Cell Preparation: Prepare cultured neurons or brain tissue as for other imaging assays.
-
Probe Loading: Load the cells with dihydrorhodamine 123. This probe is non-fluorescent until it is oxidized by ROS to the fluorescent rhodamine 123.
-
Treatment and Imaging: After loading, treat the cells with thiopental. Monitor the increase in fluorescence over time using a confocal microscope or plate reader.
-
Controls: Use a known ROS inducer (e.g., H₂O₂) as a positive control and an antioxidant (e.g., N-acetylcysteine) as a negative control.
Table 2: Summary of Key Experimental Protocols
| Assay | Objective | Key Reagents / Equipment | Principle | Reference(s) |
| Mitochondrial Isolation | To obtain a purified, functional mitochondrial fraction from brain tissue. | Dounce homogenizer, centrifuges, isolation buffer. | Differential centrifugation separates organelles based on size and density. | [21][22] |
| OCR Measurement | To assess the rate of oxygen consumption and key parameters of mitochondrial respiration. | Seahorse XF Analyzer, Oligomycin, FCCP, Rotenone, Antimycin A. | Sequential inhibition of ETC components reveals different respiratory states. | [21][23] |
| ΔΨm Assessment | To measure the mitochondrial membrane potential. | Fluorescent dyes (TMRE, JC-1), fluorescence microscope. | Potential-dependent accumulation of cationic dyes in the mitochondrial matrix. | [9][24][25] |
| ROS Quantification | To measure the production of reactive oxygen species. | Fluorescent probes (dihydrorhodamine 123), confocal microscope. | Oxidation of a non-fluorescent probe to a fluorescent product by ROS. | [26] |
Conclusion
The impact of thiopental on mitochondrial function in brain tissue is a story of dualities. It is an inhibitor, directly targeting Complex I of the electron transport chain, which leads to reduced ATP synthesis and a depolarized membrane potential.[4][7][10] These effects contribute to its overall anesthetic and metabolic-suppressing properties. However, thiopental also acts as a potent antioxidant and a modulator of neuronal calcium influx, effects that protect mitochondria from two of the most potent triggers of cellular damage: oxidative stress and calcium overload.[13][14] This complex profile underscores the intricate relationship between anesthetic pharmacology and fundamental cell biology. For researchers and drug developers, understanding these multifaceted interactions is crucial for optimizing neuroprotective strategies, designing safer anesthetic agents, and elucidating the underlying mechanisms of both anesthesia and neuronal injury.
References
- 1. Effects of anesthesia on brain mitochondrial function, blood flow, ionic and electrical activity monitored in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Focusing on mitochondria in the brain: from biology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthetic Considerations in Patients with Mitochondrial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmsma.scholasticahq.com [jmsma.scholasticahq.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Inhibition of mitochondrial respiration by general anesthetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General anesthetics cause mitochondrial dysfunction and reduction of intracellular ATP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Barbiturates induce mitochondrial depolarization and potentiate excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiopental and methohexital depress Ca2+ entry into and glutamate release from cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The impact of ketamine and thiopental anesthesia on ultraweak photon emission and oxidative-nitrosative stress in rat brains [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Respiration-dependent H2O2 Removal in Brain Mitochondria via the Thioredoxin/Peroxiredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of reactive oxygen species in brain mitochondria: contribution by electron transport chain and non-electron transport chain sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium-dependent mitochondrial function and dysfunction in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondria, calcium-dependent neuronal death and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiopental-induced apoptosis in lymphocytes is independent of CD95 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain Tissue Samples and Mitochondrial extracts Samples Western Blot [protocols.io]
- 23. Functional mitochondrial analysis in acute brain sections from adult rats reveals mitochondrial dysfunction in a rat model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Altered Mitochondrial Dynamics Contributes to Propofol-Induced Cell Death in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitochondrial production of reactive oxygen species in cortical neurons following exposure to N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Pathways of Thiopental Sodium in Different Animal Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of thiopental (B1682321) sodium, a short-acting barbiturate (B1230296) anesthetic, across various animal species. Understanding the species-specific metabolism of thiopental is crucial for accurate dose adjustments, predicting anesthetic duration and recovery, and assessing potential drug-drug interactions in both veterinary medicine and preclinical drug development.
Introduction to Thiopental Metabolism
Thiopental, the sodium salt of which is commonly used for anesthesia induction, is a lipophilic compound that rapidly distributes to the brain and other highly perfused tissues, leading to a quick onset of action. Its short duration of action after a single bolus dose is primarily due to redistribution from the central nervous system to less perfused tissues like muscle and fat.[1] However, the ultimate elimination of thiopental from the body is dependent on its metabolic transformation, predominantly in the liver, into more water-soluble compounds that can be excreted by the kidneys.[1][2]
The primary metabolic pathways for thiopental involve biotransformation reactions that alter its chemical structure, leading to the formation of both active and inactive metabolites. Species-specific differences in the enzymes responsible for these transformations can lead to significant variations in the drug's pharmacokinetic profile and pharmacodynamic effects.
Major Metabolic Pathways of Thiopental
The metabolism of thiopental proceeds through two main pathways:
-
Desulfuration: This process involves the replacement of the sulfur atom at the C2 position of the barbiturate ring with an oxygen atom, converting thiopental into its active metabolite, pentobarbital (B6593769).[2] While pentobarbital is pharmacologically active, this is generally considered a minor pathway in the overall metabolism of thiopental.
-
Side-Chain Oxidation: The more significant metabolic route involves the oxidation of the 1-methylbutyl side chain at the C5 position. This process, primarily mediated by cytochrome P450 (CYP) enzymes, results in the formation of several more polar and pharmacologically inactive metabolites.[2] The main oxidative metabolites include:
-
5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid
-
5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid[2]
-
These hydroxylated and carboxylated derivatives are more readily excreted in the urine.
Below is a diagram illustrating the primary metabolic pathways of thiopental.
Caption: Primary metabolic pathways of this compound.
Species-Specific Differences in Thiopental Metabolism
The rate and extent of thiopental metabolism vary significantly among animal species, primarily due to differences in the expression and activity of hepatic drug-metabolizing enzymes. These differences have important clinical implications, particularly regarding anesthetic recovery times.
Dogs: In dogs, the half-life of thiopental is approximately 7 hours.[3] Certain breeds, such as Greyhounds, are known to have prolonged recoveries from thiopental anesthesia.[2] This is attributed to a deficiency in the cytochrome P450 enzymes responsible for its metabolism, specifically a mutation in the CYP2B11 gene has been identified in Greyhounds and related breeds that leads to reduced enzyme levels.[4][5] Phenobarbital (B1680315), an inducer of hepatic enzymes, has been shown to increase the metabolic clearance of thiopental in Greyhounds, leading to faster recovery.[6]
Cats: Cats are known to have a unique drug metabolism profile, often characterized by deficiencies in certain glucuronidation pathways.[7][8] While specific quantitative data on thiopental metabolite distribution in cats is limited, their overall lower capacity for hepatic drug metabolism can lead to prolonged recovery from anesthesia compared to other species. The activities of CYP2D and CYP3A enzymes in cats show sex-dependent differences, which could further influence drug metabolism.[9]
Rats: Rats are a common model for pharmacokinetic studies. After intravenous administration, thiopental is distributed to various tissues, including the liver, brain, and kidneys.[10] The metabolism of thiopental in rats involves the formation of pentobarbital as a major metabolite.[11]
Rabbits and Sheep: Comparative pharmacokinetic studies have shown differences in thiopental disposition between rabbits, sheep, and dogs. The elimination half-life is notably shorter in rabbits compared to sheep and dogs, suggesting more rapid metabolism.[12]
Quantitative Data on Thiopental Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of thiopental in various animal species. It is important to note that these values can be influenced by factors such as age, breed, health status, and co-administered drugs.
Table 1: Pharmacokinetic Parameters of Thiopental in Different Animal Species
| Species | Half-life (t½) (hours) | Clearance (Cl) (ml/kg/min) | Volume of Distribution (Vd) (L/kg) | Reference |
| Dog (Mongrel) | 6.99 ± 2.18 | 1.51 ± 0.60 | 0.843 ± 0.194 | [3] |
| Dog (Greyhound) | - | - | - | - |
| Cat | - | - | - | - |
| Rat | - | - | - | - |
| Rabbit | 0.72 ± 0.06 | 1.84 ± 0.31 | - | [12] |
| Sheep | 4.20 ± 1.80 | 0.73 ± 0.25 | - | [12] |
Experimental Protocols for Studying Thiopental Metabolism
The investigation of thiopental metabolism typically involves both in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies using Liver Microsomes
In vitro studies using liver microsomes are valuable for determining the intrinsic metabolic stability of a compound and identifying the enzymes involved.
Objective: To determine the rate of thiopental metabolism by liver microsomes from different animal species.
Materials:
-
Liver microsomes from the species of interest (e.g., dog, cat, rat, mouse)
-
This compound solution
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Protocol:
-
Prepare a microsomal incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding a known concentration of thiopental solution to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of thiopental and the formation of its metabolites using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of thiopental to determine its metabolic stability (half-life and intrinsic clearance).
Caption: Workflow for in vitro thiopental metabolism assay.
In Vivo Metabolism Studies in Animal Models
In vivo studies provide a more comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.
Objective: To determine the pharmacokinetic profile and identify the major metabolites of thiopental in a specific animal species (e.g., rats).
Materials:
-
Male Wistar rats (or other appropriate species)
-
This compound for injection
-
Vehicle for drug administration (e.g., sterile saline)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS)
Protocol:
-
Acclimate the animals to the housing conditions for a specified period.
-
Administer a single intravenous (IV) bolus dose of this compound to each animal.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, jugular vein cannula).
-
Process the blood samples to obtain plasma or serum and store them frozen until analysis.
-
House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours).
-
Analyze the plasma/serum samples to determine the concentration of thiopental and its metabolites over time using a validated analytical method.
-
Analyze the urine and feces samples to identify and quantify the excreted metabolites.
-
Use pharmacokinetic software to calculate parameters such as half-life, clearance, and volume of distribution.
Caption: Workflow for in vivo thiopental metabolism study.
Role of Cytochrome P450 Enzymes
The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the phase I metabolism of a vast array of xenobiotics, including thiopental. The specific CYP isozymes involved can vary between species, contributing to the observed differences in metabolism.
-
CYP2B Subfamily: In dogs, CYP2B11 has been identified as a key enzyme in the metabolism of several anesthetic agents.[13] Genetic polymorphisms in the CYP2B11 gene are linked to the poor metabolism of certain drugs in Greyhounds.[4]
-
CYP2C Subfamily: In rats, the CYP2C subfamily, including CYP2C6 and CYP2C11, is involved in the hydroxylation of various drugs.[14] While direct evidence for their role in thiopental metabolism is not definitive, they are likely contributors.
-
CYP3A Subfamily: The CYP3A subfamily is a major contributor to drug metabolism in many species, including cats.[15] Feline CYP3A131 is a key isoform in the liver and small intestine.[15] Barbiturates, in general, are known to induce several CYP enzymes, including CYP2C9, CYP2C19, and CYP3A4 in humans.[16]
Further research is needed to fully elucidate the specific contributions of each CYP isozyme to thiopental metabolism in different animal species.
Analytical Methods for Metabolite Identification and Quantification
The accurate identification and quantification of thiopental and its metabolites are essential for metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art analytical technique for this purpose.
Key features of LC-MS/MS methods for thiopental analysis:
-
High Sensitivity and Selectivity: Allows for the detection and quantification of low concentrations of the parent drug and its metabolites in complex biological matrices like plasma and urine.
-
Structural Elucidation: The fragmentation patterns obtained in MS/MS provide valuable information for the structural identification of unknown metabolites.
-
Quantitative Accuracy: When used with appropriate internal standards, LC-MS/MS provides accurate and precise quantitative data.
A typical analytical workflow involves sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation on a C18 column, and detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Conclusion
The metabolism of this compound is a complex process that varies significantly across different animal species. The primary metabolic pathways involve desulfuration to the active metabolite pentobarbital and, more importantly, side-chain oxidation by cytochrome P450 enzymes to inactive, excretable compounds. Species-specific differences in the activity of these enzymes, particularly CYP2B, CYP2C, and CYP3A subfamilies, are responsible for the observed variations in pharmacokinetic parameters such as half-life and clearance.
This technical guide provides a foundational understanding of thiopental metabolism for researchers, scientists, and drug development professionals. A thorough appreciation of these species-specific metabolic differences is paramount for the safe and effective use of thiopental in veterinary anesthesia and for the appropriate design and interpretation of preclinical studies involving this compound. Further research is warranted to generate more comprehensive quantitative data on metabolite profiles and to fully characterize the enzymatic pathways in a wider range of animal species.
References
- 1. Thiopental – Pharmacokinetics [sepia2.unil.ch]
- 2. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 3. The pharmacokinetics of thiopentone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacogenomics of poor drug metabolism in Greyhounds: Cytochrome P450 (CYP) 2B11 genetic variation, breed distribution, and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Effects of phenobarbital on thiopental pharmacokinetics in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsavalibrary.com [bsavalibrary.com]
- 9. Characterization of cytochrome P450-mediated drug metabolism in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increase of thiopental concentration in rat tissues due to anesthesia with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of thiopental-S35 and thiopental-2-C14 by a rat liver mince and identification of pentobarbital as a major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of the pharmacokinetics of thiopental in the rabbit, sheep and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacogenetics for pain - Veterinary Practice [veterinary-practice.com]
- 14. Thalidomide metabolism by the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetic diversity of cytochrome P450 3A with different metabolic activity in domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Barbiturate - Wikipedia [en.wikipedia.org]
Methodological & Application
Thiopental Sodium Anesthesia Protocol for Small Animal Surgery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopental (B1682321) sodium, a rapid-onset, short-acting barbiturate, has historically been a cornerstone of veterinary anesthesia. Its primary application is for the induction of anesthesia prior to maintenance with an inhalant agent or as the sole anesthetic for brief surgical procedures.[1] This document provides detailed application notes and protocols for the use of thiopental sodium in small animal surgery, with a focus on dogs, cats, rabbits, rats, and mice. Due to its potential for abuse, thiopental is a controlled substance and should only be administered by or on the order of a licensed veterinarian.[1]
Mechanism of Action
This compound exerts its anesthetic effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This action increases the duration of chloride channel opening, leading to hyperpolarization of neuronal membranes and subsequent depression of neuronal activity.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Data Presentation: Dosage Guidelines
The following tables summarize recommended intravenous (IV) dosages of this compound for various small animal species. Dosages should be titrated to effect, and the lower end of the range should be used for moderately sedated or systemically compromised animals.[2]
Table 1: this compound IV Dosage for Dogs and Cats
| Species | Premedication | This compound Dosage (mg/kg) | Reference(s) |
| Dog | None | 10 - 25 | [1] |
| Dog | Acepromazine (B1664959) | ~50% reduction of standard dose | [1] |
| Dog | Xylazine | ~66% reduction of standard dose | [1] |
| Dog | Morphine | 12 ± 1.8 | [3] |
| Dog | Tramadol | 17 ± 3.8 | [3] |
| Cat | None | 9 - 11 | [1] |
Table 2: this compound IV Dosage for Rabbits, Rats, and Mice
| Species | Administration Route | This compound Dosage (mg/kg) | Reference(s) |
| Rabbit | IV | 20 | [4][5] |
| Rabbit | IV (with Diazepam & Xylazine) | 20 | [5] |
| Rat | Intraperitoneal (IP) | 25 - 50 | [6][7] |
| Rat | IV (for euthanasia) | 120 | [8] |
| Mouse | Intraperitoneal (IP) / Subcutaneous (SC) | Not specified in search results |
Experimental Protocols
Preparation of this compound for Injection
This compound is supplied as a powder and must be reconstituted with sterile water for injection before use.[1][9]
-
Reconstitution: To prepare a 2.5% (25 mg/mL) solution, dissolve 1 gram of this compound powder in 40 mL of sterile water for injection.[9][10]
-
Stability: The reconstituted solution is alkaline (pH > 10) and should be used within 24 hours of preparation when stored under refrigeration.[9]
-
Caution: Due to its alkalinity, this compound should not be mixed with other drugs in the same syringe to avoid precipitation.[9] Extravascular injection can cause tissue irritation and necrosis.[2]
Anesthesia Protocol Workflow
Caption: General experimental workflow for small animal surgery using this compound.
Detailed Anesthetic Protocol for a Dog
This protocol is intended for a healthy, adult dog undergoing a short surgical procedure.
-
Pre-anesthetic Preparation:
-
Premedication:
-
Administer a premedication to reduce anxiety and the required dose of thiopental. For example, acepromazine (0.02-0.05 mg/kg, IM) or dexmedetomidine (B676) (125-375 µg/m², IM).
-
Allow 15-20 minutes for the premedication to take effect.
-
-
Induction of Anesthesia:
-
Reconstitute this compound to a 2.5% solution.
-
Administer approximately half of the calculated dose of thiopental intravenously over 10-15 seconds.[1]
-
Titrate the remainder of the dose to effect, waiting 20-30 seconds between boluses, until the jaw tone is relaxed and the palpebral reflex is absent, allowing for endotracheal intubation.[1]
-
-
Maintenance of Anesthesia:
-
For procedures lasting longer than 10-15 minutes, maintain anesthesia with an inhalant anesthetic (e.g., isoflurane, sevoflurane) delivered in oxygen via a cuffed endotracheal tube.[12]
-
For very brief procedures, anesthesia can be maintained with intermittent IV boluses of thiopental.
-
-
Monitoring:
-
Recovery:
-
Discontinue the anesthetic agent and administer 100% oxygen until the swallowing reflex returns.
-
Monitor the dog closely during recovery for any signs of complications.
-
Provide appropriate post-operative analgesia.[12]
-
Anesthetic Considerations for Other Species
-
Cats: The general protocol is similar to that for dogs. However, cats may have a more prolonged recovery from barbiturates.
-
Rabbits: Intravenous access is typically achieved via the marginal ear vein. Rabbits are prone to stress, so gentle handling is crucial. A dose of 20 mg/kg IV is often used.[4][5]
-
Rats and Mice: Intraperitoneal injection is a common route of administration for anesthesia in rodents. A typical dose for rats is 25-50 mg/kg IP.[6][7] Anesthesia can be induced with 25 mg/kg of thiopental intraperitoneally.[7]
Contraindications and Precautions
-
Sighthounds: These breeds have a relative lack of body fat, which can lead to prolonged recovery from thiopental due to its redistribution into fat tissue.[1][13]
-
Hepatic or Renal Disease: Thiopental is metabolized by the liver and excreted by the kidneys, so caution should be exercised in animals with compromised organ function.[1]
-
Cardiovascular Disease: Thiopental can cause respiratory and cardiovascular depression, so it should be used with caution in animals with pre-existing cardiac conditions.[1]
-
Extravascular Injection: Thiopental is highly alkaline and can cause tissue sloughing if injected outside of a vein.[2] Ensure the IV catheter is properly placed before administration.
Conclusion
This compound can be a useful anesthetic agent for the induction of anesthesia and for short surgical procedures in a variety of small animal species. Careful patient selection, appropriate premedication, and diligent monitoring are essential for its safe and effective use. Researchers and veterinary professionals should always adhere to institutional and national guidelines for the use of controlled substances and for the ethical treatment of animals in research and clinical practice.
References
- 1. Thiopental (Pentothal®) for Dogs and Cats [petplace.com]
- 2. aaha.org [aaha.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound Anesthesia Following Premedication of Rabbits with Vitamin C [vrf.iranjournals.ir]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. The relation between the effect of a subhypnotic dose of thiopental on claw pain threshold in rats and adrenalin, noradrenalin and dopamine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 10. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 11. westernu.edu [westernu.edu]
- 12. aaha.org [aaha.org]
- 13. Sodium thiopental - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Thiopental Sodium Solutions for Intravenous Injection in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopental (B1682321) sodium is an ultra-short-acting barbiturate (B1230296) commonly utilized in research settings for the induction of anesthesia in laboratory animals, including rats. Proper preparation of thiopental sodium solutions for intravenous administration is critical to ensure the safety of the animal, the efficacy of the anesthetic, and the validity of experimental results. These application notes provide detailed protocols for the preparation and administration of this compound solutions for intravenous injection in rats, emphasizing aseptic techniques, correct dosing, and solution stability.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions in rats.
Table 1: this compound Solution Reconstitution and Concentration
| Parameter | Value | Reference |
| Common Reconstitution Concentration | 2.5% w/v (25 mg/mL) | [1][2] |
| Reconstitution Diluent | Sterile Water for Injection | [1][3][4] |
| Example Reconstitution (1g vial) | Add 40 mL of Sterile Water for Injection to 1000 mg of this compound powder. | [3] |
| Example Reconstitution (500mg vial) | Add 20 mL of Sterile Water for Injection to 500 mg of this compound powder. | [2][4] |
| Isotonic Concentration | 3.4% w/v in sterile water for injection | [4] |
| Hemolytic Concentration | < 2.0% w/v in sterile water for injection | [4] |
Table 2: Stability of Reconstituted this compound Solution
| Storage Condition | Diluent | Stability Period | Reference |
| Room Temperature (22°C) | Not Specified | Stable and sterile for 6 days | [5] |
| Refrigerated (3°C) | Not Specified | Stable and sterile for well beyond 7 days | [5] |
| Room Temperature | Water or Isotonic Saline | Use within 24 hours (manufacturer's recommendation) | [1][6] |
| Refrigerated | Water or Isotonic Saline | Most stable when refrigerated and tightly stoppered | [2][6] |
Table 3: Intravenous Dosage and Administration in Rats
| Parameter | Value | Reference |
| Anesthetic Induction Dose (IV) | 30 mg/kg | [7] |
| Recommended Needle Gauge (Tail Vein) | 25-27 G | [8][9] |
| Maximum Bolus Injection Volume (Tail Vein) | 0.5 mL | [10][11] |
| Maximum Slow Bolus Injection Volume | 5 mL/kg | [8] |
| Maximum Slow Infusion Volume | 10 mL/kg |
Experimental Protocols
Protocol for Reconstitution of this compound Solution (2.5% w/v)
This protocol describes the aseptic reconstitution of commercially available this compound powder to a 2.5% (25 mg/mL) solution, suitable for intravenous injection in rats.
Materials:
-
Vial of this compound for Injection (e.g., 1 g)
-
Sterile Water for Injection, USP
-
Sterile syringe (e.g., 10 mL or 20 mL)
-
Sterile needles (e.g., 21G for reconstitution, 25-27G for administration)
-
70% Isopropyl alcohol wipes
-
Sterile, empty vial for storage (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation of Aseptic Workspace: Work in a laminar flow hood or a designated clean area. Disinfect all surfaces with 70% isopropyl alcohol.
-
Inspect Vial: Before use, inspect the this compound powder for any signs of contamination or discoloration. Ensure the vial is intact.
-
Calculate Reconstitution Volume: To prepare a 2.5% (25 mg/mL) solution, use the following calculation:
-
Reconstitution: a. Remove the protective cap from the this compound vial and the Sterile Water for Injection vial. b. Swab the rubber stoppers of both vials with a 70% isopropyl alcohol wipe and allow to air dry. c. Using a sterile syringe and a reconstitution needle (e.g., 21G), draw up the calculated volume of Sterile Water for Injection. d. Inject the Sterile Water for Injection into the this compound vial. To prevent pressure buildup, you can allow the displaced air to vent into the syringe. e. Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously as this may cause foaming. The resulting solution should be clear.
-
Inspection of Reconstituted Solution: Visually inspect the reconstituted solution for any particulate matter or precipitation. Do not use if the solution is not clear.[3][6]
-
Storage: If not for immediate use, the reconstituted solution can be stored in a tightly sealed, sterile vial. Label the vial with the drug name, concentration, date, and time of reconstitution. For optimal stability, store under refrigeration.[2][6]
Protocol for Intravenous (Tail Vein) Injection in Rats
This protocol details the procedure for administering the prepared this compound solution via the lateral tail vein of a rat.
Materials:
-
Prepared 2.5% this compound solution
-
Rat restrainer
-
Heating device (e.g., heat lamp or warming pad)
-
Sterile syringe (e.g., 1 mL tuberculin syringe) with a 25-27G needle[10][8][9]
-
70% Isopropyl alcohol wipes or chlorhexidine (B1668724) solution[12]
-
Gauze
-
Eye lubricant
Procedure:
-
Animal Preparation: a. Weigh the rat to accurately calculate the required dose of this compound (e.g., 30 mg/kg).[7] b. Apply a sterile ophthalmic ointment to the rat's eyes to prevent corneal drying during anesthesia.[13] c. To induce vasodilation of the tail veins, warm the rat for 5-10 minutes using a heat lamp (at a safe distance) or by placing the animal on a warming pad.[9][11] This will make the veins more visible and easier to access.
-
Restraint: Place the rat in an appropriate restraint device, ensuring the tail is accessible.
-
Site Preparation: a. Gently clean the tail with a 70% isopropyl alcohol wipe or chlorhexidine solution to disinfect the injection site and improve visualization of the lateral veins.[12]
-
Injection: a. Draw the calculated volume of the 2.5% this compound solution into a sterile syringe. Ensure there are no air bubbles. b. With the needle bevel facing up, insert the needle (25-27G) into one of the lateral tail veins at a shallow angle, parallel to the vein.[8] c. A "flash" of blood in the needle hub may indicate successful entry into the vein, though this is not always observed. d. Slowly inject the solution. There should be no resistance. If resistance is felt or a blister forms, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal location on the same or opposite vein.[10]
-
Post-Injection Care: a. After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[11] b. Monitor the rat closely for the induction of anesthesia and ensure its breathing is not compromised. c. Place the anesthetized animal on a warming pad to maintain body temperature throughout the procedure.
Diagrams
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for the aseptic preparation of this compound solution.
Important Considerations and Troubleshooting
-
Incompatibility: this compound solutions are alkaline and should not be mixed with acidic drugs (e.g., succinylcholine, atropine) or solutions like Ringer's lactate, as this can cause precipitation.[3][6]
-
Extravasation: Accidental injection of this compound outside of the vein can cause tissue irritation and necrosis due to its high alkalinity.[3] If extravasation occurs, the injection should be stopped immediately.
-
Precipitation: Any solution with a visible precipitate should not be administered.[6] Precipitation can be caused by acidic diluents or the absorption of carbon dioxide from the air, which lowers the pH.[2]
-
Animal Monitoring: Continuously monitor the rat's respiratory rate and depth of anesthesia. Be prepared to provide respiratory support if necessary.
-
Aseptic Technique: Strict aseptic technique is crucial throughout the preparation and administration process to prevent microbial contamination and subsequent infection in the animal.[14][15]
References
- 1. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 2. efda.gov.et [efda.gov.et]
- 3. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 4. efda.gov.et [efda.gov.et]
- 5. The chemical stability and sterility of sodium thiopental after preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentothal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. unav.edu [unav.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 13. Aseptic Technique: Preparation of the Animal - Research Animal Training [researchanimaltraining.com]
- 14. ◊ Aseptic technique guides ◊ [veterinarysurgery.itgo.com]
- 15. jcu.edu.au [jcu.edu.au]
Application Notes and Protocols for Thiopental Sodium in Laboratory Animal Euthanasia
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive overview of the use of thiopental (B1682321) sodium for the euthanasia of laboratory animals. Adherence to these protocols is crucial for ensuring a humane and effective procedure, consistent with animal welfare standards.
Mechanism of Action
Thiopental sodium is a short-acting barbiturate (B1230296) that induces central nervous system depression, leading to a rapid loss of consciousness, followed by respiratory and cardiac arrest.[1][2] Its primary mechanism of action involves binding to the GABA-A receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[1][3] This increased GABAergic activity leads to a prolonged opening of the chloride ion channel, causing hyperpolarization of neuronal membranes and subsequent depression of neuronal activity.[1][3] At high doses, as used in euthanasia, this widespread neuronal depression rapidly leads to cessation of vital functions.
Quantitative Data Summary
The following table summarizes recommended dosages and administration routes for this compound in various laboratory animal species. It is imperative to note that these are guidelines, and the exact dosage may need to be adjusted based on the specific animal's health, age, and physiological status.
| Species | Route of Administration | Recommended Dosage | Onset of Action |
| Mouse | Intravenous (IV) | 2.5 mg/100g BW[4] | 15-30 seconds[5] |
| Intraperitoneal (IP) | 5.0 mg/100g BW[4], 150 mg/kg[6] | Slower, variable | |
| Rat | Intravenous (IV) | 100-150 mg/kg[7] | Rapid |
| Intraperitoneal (IP) | 40-100 mg/kg (for anesthesia)[8][9] | Slower, variable |
Note: Intravenous administration is the preferred route as it ensures the most rapid and reliable onset of action.[10] The intraperitoneal route is conditionally acceptable but may be associated with a slower and less predictable onset, and potentially a burning sensation at the injection site.[6][7]
Experimental Protocols
Preparation of this compound Solution
This compound is typically supplied as a powder that must be reconstituted with a suitable diluent before use.
-
Reconstitution: Dissolve the this compound powder in sterile water for injection to create a 2.5% solution (25 mg/mL).[5][11] For a 500 mg vial, this would involve adding 20 mL of sterile water.[11]
-
Stability: Aqueous solutions of barbiturates are unstable and should ideally be used immediately after reconstitution.[12] If not used immediately, the solution should be kept cool and used within 24 hours of preparation.[5]
-
pH: The resulting solution is alkaline (pH > 10) and can cause tissue irritation if injected extravascularly.[5] Due to its alkalinity, it should not be mixed with other drugs in the same syringe to avoid precipitation.[5]
Animal Preparation and Handling
Proper handling and preparation of the animal are critical to minimize distress.
-
Environment: Perform the euthanasia procedure in a quiet area, away from other animals to prevent distress from vocalizations or pheromones.[7][13]
-
Restraint: Use appropriate and gentle restraint techniques for the species to minimize stress and ensure accurate administration of the euthanasia agent.
-
Sedation (Optional but Recommended): Premedication with a sedative can reduce animal anxiety and facilitate the euthanasia process.
Administration of this compound
-
Intravenous (IV) Injection (Preferred Method):
-
Select an appropriate vein (e.g., lateral tail vein in mice and rats).
-
Administer the calculated dose of this compound solution as a rapid bolus.
-
Observe the animal for immediate loss of consciousness.
-
-
Intraperitoneal (IP) Injection (Conditionally Acceptable):
-
Position the animal to expose the abdomen.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated dose of this compound solution.
-
Be aware that the onset of action will be slower and more variable compared to the IV route.
-
Confirmation of Death
It is imperative to confirm the death of the animal before disposal of the carcass. The following vital signs must be absent for a minimum of 5 minutes:
-
Cessation of Respiration: Observe for the absence of thoracic movement.
-
Cessation of Heartbeat: Auscultate the chest with a stethoscope or palpate for a heartbeat.
-
Loss of Corneal Reflex: Gently touch the cornea with a sterile object; there should be no blink response.
-
Fixed and Dilated Pupils: The pupils should not respond to light.
A secondary physical method of euthanasia (e.g., cervical dislocation in rodents) may be performed after the animal is deeply anesthetized to ensure death.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound on the GABA-A receptor.
Experimental Workflow: Euthanasia Protocol
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiopental | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anaesthesia Dosage and Euthanasia [animal.ncku.edu.tw]
- 5. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 6. biomedgrid.com [biomedgrid.com]
- 7. clag.med.tohoku.ac.jp [clag.med.tohoku.ac.jp]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 11. This compound (Pentothal) | LHSC [lhsc.on.ca]
- 12. researchgate.net [researchgate.net]
- 13. med.hku.hk [med.hku.hk]
Calculating the correct thiopental sodium dosage for mice based on body weight
Application Notes and Protocols for Thiopental (B1682321) Sodium Dosage in Mice
Topic: .
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiopental sodium is an ultra-short-acting barbiturate (B1230296) used for the induction of anesthesia in various species, including mice.[1][2][3] Proper dosage calculation based on body weight is critical to ensure adequate anesthetic depth for surgical procedures while minimizing the risk of adverse effects, such as respiratory depression.[1][4] These application notes provide a detailed protocol for the preparation and administration of this compound to achieve a surgical plane of anesthesia in mice.
Quantitative Data Summary
The following tables summarize the recommended dosages and solution preparation for this compound administration in mice. It is important to note that dose requirements can be influenced by factors such as age, sex, and strain of the mouse.[5]
Table 1: Recommended this compound Dosage for Mice
| Route of Administration | Dosage (mg/kg) | Dosage (mg/100g) | Expected Outcome | Reference |
| Intraperitoneal (IP) | 50 | 5.0 | Surgical Anesthesia | [6] |
| Intravenous (IV) | 25 | 2.5 | Surgical Anesthesia | [6] |
| Intraperitoneal (IP) | 30-40 | 3.0-4.0 | Anesthesia | [4] |
Table 2: this compound Solution Preparation
| Parameter | Value | Reference |
| Stock Solution Concentration | 2.5% (25 mg/mL) | [3][7] |
| Diluent | Sterile Water for Injection | [7][8][9] |
| Reconstitution Example | Add 40 mL of Sterile Water for Injection to 1000 mg of this compound powder. | [8] |
| Storage of Reconstituted Solution | Use within 24 hours, keep cool. | [7] |
Experimental Protocols
I. Preparation of 2.5% this compound Solution
This protocol describes the preparation of a 2.5% (25 mg/mL) this compound solution from a powdered form.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
Sterile vials
-
Syringes and needles of appropriate sizes
-
Vortex mixer
Procedure:
-
Aseptically, add the required volume of Sterile Water for Injection to the vial containing the this compound powder to achieve a final concentration of 25 mg/mL. For example, to a 1g vial of this compound, add 40 mL of Sterile Water for Injection.[8]
-
Gently swirl or vortex the vial until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter. Do not use if the solution is not clear.
-
Label the vial with the drug name, concentration (25 mg/mL), date of preparation, and initials of the preparer.
-
Store the reconstituted solution in a cool, dark place and use within 24 hours of preparation.[7]
II. Calculation of Injection Volume
This protocol outlines the steps to calculate the precise volume of this compound solution to be administered to a mouse based on its body weight.
Procedure:
-
Weigh the mouse: Use a calibrated scale to obtain an accurate body weight of the mouse in grams (g).
-
Convert weight to kilograms (kg): Divide the body weight in grams by 1000.
-
Example: A 25 g mouse is 0.025 kg.
-
-
Calculate the total dose in mg: Multiply the mouse's weight in kg by the desired dosage in mg/kg.
-
Example (using a 50 mg/kg IP dose): 0.025 kg * 50 mg/kg = 1.25 mg.
-
-
Calculate the injection volume in mL: Divide the total dose in mg by the concentration of the this compound solution in mg/mL (25 mg/mL).
-
Example: 1.25 mg / 25 mg/mL = 0.05 mL.
-
III. Administration of this compound via Intraperitoneal (IP) Injection
This protocol details the procedure for administering the calculated dose of this compound via an intraperitoneal injection.
Materials:
-
Prepared this compound solution (25 mg/mL)
-
Appropriately sized syringe (e.g., 1 mL) with a 25-27 gauge needle
-
Gauze or cotton swabs
Procedure:
-
Restrain the mouse: Gently restrain the mouse to expose the abdomen. Proper handling techniques are crucial to minimize stress and ensure accurate injection.
-
Locate the injection site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Prepare the injection site: Swab the injection site with 70% ethanol and allow it to dry.
-
Administer the injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure the needle has not entered a blood vessel or organ before injecting the calculated volume of this compound solution.
-
Monitor the mouse: After injection, place the mouse in a clean, warm cage and monitor it closely for the onset of anesthesia. The time to loss of the righting reflex is typically within a few minutes.
-
Assess anesthetic depth: Before beginning any procedure, confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Post-anesthetic care: Keep the mouse warm during and after the procedure to prevent hypothermia. Monitor the animal until it has fully recovered from anesthesia.
Visualizations
Caption: Experimental workflow for this compound administration in mice.
Caption: Signaling pathway of this compound leading to anesthesia.
References
- 1. This compound | C11H17N2NaO2S | CID 23665410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 3. bepls.com [bepls.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Determinants of thiopental induction dose requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anaesthesia Dosage and Euthanasia [animal.ncku.edu.tw]
- 7. resources.wfsahq.org [resources.wfsahq.org]
- 8. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. This compound (Pentothal) | LHSC [lhsc.on.ca]
Application of Thiopental Sodium in In Vivo Electrophysiological Recordings
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopental (B1682321) sodium, a rapid-onset, short-acting barbiturate, has been a staple in both clinical anesthesia and neuroscience research for decades.[1][2] Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1][2][3] This action makes it a valuable tool for inducing and maintaining anesthesia during in vivo electrophysiological recordings. These notes provide detailed protocols and data for the effective use of thiopental sodium in such experimental paradigms.
Mechanism of Action
This compound enhances GABAergic inhibition by binding to the GABA-A receptor complex at a site distinct from the GABA binding site.[2][4] This binding increases the duration of the chloride channel opening induced by GABA, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane.[1][2] At higher concentrations, thiopental can directly activate the GABA-A receptor, further contributing to its inhibitory effects.[4] This potentiation of inhibitory neurotransmission effectively reduces neuronal excitability and firing rates, making it suitable for creating a stable anesthetic state for electrophysiological recordings.[1]
Electrophysiological Effects
The administration of this compound induces characteristic and dose-dependent changes in neuronal activity, which are critical for researchers to understand and account for in their experimental design.
-
Spontaneous Neuronal Activity: Thiopental generally suppresses spontaneous neuronal firing rates.[5] However, some studies have reported a brief, transient increase in firing frequency in some neurons immediately following administration, which is then followed by a significant reduction in activity.[5][6]
-
Electroencephalogram (EEG): Thiopental induces a predictable progression of EEG patterns with increasing dosage. Initially, there is a shift from low-amplitude, high-frequency waves to higher-amplitude, lower-frequency (delta) waves.[7] At deeper levels of anesthesia, a characteristic pattern known as "burst suppression" emerges, which consists of periods of high-amplitude electrical activity alternating with periods of near-isoelectric suppression.[2][8][9][10] This pattern is often used as an indicator of a deep anesthetic state and significant cerebral metabolic suppression.[11][12]
-
Evoked Potentials: Thiopental can affect the latency and amplitude of sensory-evoked potentials. For instance, studies on somatosensory evoked potentials (SSEPs) have shown a progressive increase in central conduction time and a reduction in the amplitude of cortical responses with increasing thiopental dosage.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in in vivo electrophysiology, primarily in rodent models.
Table 1: Dosage and Administration of this compound in Rats
| Parameter | Value | Reference |
| Induction Dose (Intraperitoneal) | 50 mg/kg | [14] |
| Induction Dose (Intravenous) | 3-7 mg/kg | [4][15] |
| Maintenance Dose (Intravenous) | 1 mg/kg as needed | [16] |
| Infusion Rate (for EEG studies) | 4 mg/kg/min | [17] |
| Infusion Rate (for SSEP studies) | 1.25 mg/kg/min | [13] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Notes | Reference |
| Neuronal Firing Rate | Initial transient increase followed by significant decrease | The initial increase can last for 10-30 seconds. | [5][6] |
| EEG | Progression from theta to delta to burst suppression | Burst suppression is indicative of deep anesthesia. | [7] |
| Somatosensory Evoked Potentials | Increased latency and decreased amplitude of cortical components | Dose-dependent effects. | [13] |
| Brainstem Auditory Evoked Responses | Progressive increase in wave latencies | Components remain obtainable even at high doses. | [13] |
Experimental Protocols
Protocol 1: In Vivo Extracellular Single-Unit Recording in Anesthetized Rats
This protocol outlines the procedure for recording the activity of single neurons in a specific brain region of a rat anesthetized with this compound.
Materials:
-
This compound
-
Sterile saline
-
Animal scale
-
Stereotaxic apparatus
-
Heating pad
-
Rectal thermometer
-
Surgical tools (scalpel, forceps, retractors, dental drill)
-
High-impedance microelectrodes (e.g., tungsten or glass)
-
Micromanipulator
-
Headstage and preamplifier
-
Amplifier and filter system
-
Data acquisition system (e.g., computer with appropriate software)
-
Oscilloscope
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosage of this compound.
-
Induce anesthesia with an intraperitoneal injection of this compound (50 mg/kg).[14] Confirm the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
-
Place the animal on a heating pad to maintain body temperature at 37°C, monitored via a rectal thermometer.
-
-
Surgical Procedure:
-
Mount the anesthetized rat in a stereotaxic apparatus.
-
Shave the scalp and clean it with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Using a dental drill, create a small craniotomy over the brain region of interest, based on stereotaxic coordinates.
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Placement and Recording:
-
Mount the microelectrode on the micromanipulator and position it over the craniotomy.
-
Slowly lower the electrode into the brain tissue to the desired depth.
-
Connect the electrode to the headstage and data acquisition system.
-
Monitor the signal on an oscilloscope and through an audio monitor to identify single-unit activity.
-
Once a stable single-unit recording is established, begin data acquisition.
-
-
Anesthesia Maintenance:
-
Monitor the animal's vital signs and depth of anesthesia throughout the experiment.
-
Administer supplemental doses of this compound (e.g., 10-20% of the initial dose, intravenously or intraperitoneally) as needed to maintain a stable anesthetic plane.
-
-
Data Analysis:
-
Use spike sorting software to isolate the waveforms of individual neurons.
-
Analyze firing rates, spike patterns, and any changes in response to experimental manipulations.
-
Protocol 2: In Vivo Whole-Cell Patch-Clamp Recording in Anesthetized Mice
This protocol provides a more advanced technique for recording intracellular activity, including membrane potential and synaptic currents.
Materials:
-
All materials from Protocol 1 (adapted for mice)
-
Borosilicate glass capillaries
-
Micropipette puller
-
Internal pipette solution (e.g., containing K-gluconate, KCl, HEPES, Mg-ATP, Na-GTP, and a marker like biocytin)
-
Syringe and filter for internal solution
-
Patch-clamp amplifier
-
Pressure application system
Procedure:
-
Animal and Pipette Preparation:
-
Anesthetize the mouse with this compound (induction and maintenance as in Protocol 1, adjusting for mouse body weight).
-
Prepare the surgical site as described above.
-
Pull glass micropipettes to a resistance of 5-10 MΩ.
-
Fill the pipette with filtered internal solution and apply positive pressure.
-
-
Establishing a Recording:
-
Lower the pipette into the cortex while monitoring the electrode resistance.
-
An increase in resistance indicates proximity to a neuron.
-
Release the positive pressure and apply gentle suction to form a gigaohm seal with the cell membrane.
-
Once a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record membrane potential in current-clamp mode or synaptic currents in voltage-clamp mode.
-
The inclusion of biocytin (B1667093) in the internal solution allows for post-hoc histological reconstruction of the recorded neuron.[18]
-
-
Anesthesia and Monitoring:
-
Maintain a stable plane of anesthesia with supplemental thiopental doses. The stability of whole-cell recordings is highly sensitive to the animal's physiological state.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow
Caption: Experimental workflow for in vivo electrophysiology with thiopental.
Advantages and Disadvantages
Caption: Advantages and disadvantages of using this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. youtube.com [youtube.com]
- 4. litfl.com [litfl.com]
- 5. Energy Aspects of Sodium Thiopental Action on Nervous Activity [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Focal burst-suppression induced by thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Diversity of electroencephalographic patterns during propofol-induced burst suppression [frontiersin.org]
- 10. Burst suppression - Wikipedia [en.wikipedia.org]
- 11. Thiopental-induced burst suppression measured by the bispectral index is extended during propofol administration compared with sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutically induced EEG burst-suppression pattern to treat refractory status epilepticus—what is the evidence? | springermedizin.de [springermedizin.de]
- 13. The effect of high dose sodium thiopental on brain stem auditory and median nerve somatosensory evoked responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.wfsahq.org [resources.wfsahq.org]
- 16. publications.ashp.org [publications.ashp.org]
- 17. Electroencephalographic effects of thiopentone and its enantiomers in the rat: correlation with drug tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rctn.org [rctn.org]
Application Notes and Protocols for Inducing a Reversible Coma with Thiopental Sodium in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopental (B1682321) sodium, a short-acting barbiturate, is a potent central nervous system depressant capable of inducing a state of deep, reversible coma. This characteristic makes it a valuable tool in various animal models for neuroscience research, particularly in studies related to traumatic brain injury, epilepsy, and cerebral protection. These application notes provide detailed protocols for the induction, maintenance, and reversal of a thiopental-induced coma in common laboratory animal models. The goal is to achieve a state of profound neuronal suppression, often monitored by electroencephalogram (EEG) as burst suppression, while ensuring the physiological stability and eventual recovery of the animal.
Mechanism of Action
Thiopental enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. At higher doses, this effect progresses from sedation to general anesthesia and ultimately to a comatose state characterized by significant suppression of cortical electrical activity.
Data Presentation: Dosage and Pharmacokinetics
The following tables summarize key quantitative data for inducing and maintaining a reversible coma with thiopental sodium in various animal models. Dosages should be adjusted based on the specific experimental requirements, the health status of the animal, and continuous physiological monitoring.
Table 1: this compound Dosage for Coma Induction and Maintenance
| Animal Model | Induction Dose (IV Bolus) | Maintenance Infusion Rate (IV) | Notes |
| Rat | 32-53.1 mg/kg[1][2] | 7.5 mg/kg/min (to achieve burst suppression)[2] | Higher doses may not be well-tolerated[1]. A continuous infusion can be titrated to achieve a specific EEG burst suppression ratio[1]. |
| Rabbit | 20-21.6 mg/kg[3] | Not well established, requires careful titration. | Elimination half-life is relatively short compared to dogs and sheep[1]. |
| Cat | 9-11 mg/kg[4] | Not well established, requires careful titration. | A high dose of 60 mg/kg has been used in post-cardiac arrest models[3]. |
| Dog | 10-25 mg/kg (unpremedicated)[4] | 40-60 mg/kg (total dose over a period post-ischemia)[5] | Sighthounds may have prolonged recovery due to low body fat[6]. |
| Pig | 27.1-35.7 mg/kg[7] | Not well established for prolonged coma. | Often used in combination with other agents for anesthesia[7]. |
| Non-Human Primate (Macaque) | 3 mg/kg (with premedication) | 3 mg/kg/hr | This was for anesthesia during surgery and may need adjustment for a prolonged coma[6]. |
Table 2: Pharmacokinetic Parameters of this compound
| Animal Model | Elimination Half-Life | Protein Binding | Volume of Distribution | Key Considerations |
| Rat | Slowest recovery among several anesthetics[1] | - | - | Recovery is significantly slower than with propofol (B549288) or etomidate[1]. |
| Rabbit | 43.1 +/- 3.4 min[1] | - | - | Rapid elimination compared to other species. |
| Dog | 5.5-26 hours[6] | ~80%[6] | 843 +/- 194 ml/kg[3] | Redistribution to fat is a key factor in recovery time[6]. |
| Sheep | 251.9 +/- 107.8 min[1] | - | - | Slower distribution clearance compared to rabbits and dogs[1]. |
| Horse | 147 +/- 21 min[8] | - | 742 +/- 89 ml/kg[8] | Pharmacokinetics can be described by a three-compartment model[8]. |
Experimental Protocols
Protocol 1: Induction of Reversible Coma in a Rodent Model (Rat)
This protocol is designed to induce a deep comatose state, monitored by EEG, and is suitable for studies requiring profound cerebral suppression.
Materials:
-
This compound for injection
-
Sterile saline or water for injection
-
Infusion pump
-
Intravenous catheter (tail vein)
-
EEG recording system with appropriate electrodes
-
Heating pad to maintain body temperature
-
Ventilator (recommended for prolonged procedures)
-
Physiological monitoring equipment (ECG, blood pressure, pulse oximetry, capnography)
Procedure:
-
Animal Preparation: Anesthetize the rat with a short-acting inhalant anesthetic (e.g., isoflurane) to allow for instrumentation. Place an intravenous catheter in the lateral tail vein. Secure the animal in a stereotaxic frame if required for the experiment and place EEG electrodes.
-
Induction: Administer an initial bolus of this compound at a dose of 32 mg/kg intravenously[1]. This should be given slowly to effect, monitoring for the cessation of purposeful movement and the onset of a slow-wave EEG pattern.
-
Maintenance: Immediately following induction, begin a continuous intravenous infusion of this compound. A starting rate of 7.5 mg/kg/min has been used to achieve burst suppression[2].
-
EEG Monitoring and Titration: Continuously monitor the EEG. The target for a deep coma is the achievement of a burst suppression pattern. Titrate the infusion rate to maintain the desired level of burst suppression (e.g., a specific burst suppression ratio). A closed-loop infusion system can be used for precise control[1].
-
Physiological Support: Maintain the animal's body temperature at 37°C using a heating pad. If the coma is to be maintained for an extended period, intubate and mechanically ventilate the animal to ensure adequate oxygenation and carbon dioxide removal. Continuously monitor heart rate, blood pressure, and oxygen saturation.
-
Reversal and Recovery:
-
To initiate recovery, discontinue the thiopental infusion.
-
Recovery from a thiopental-induced coma is primarily dependent on the drug's redistribution and metabolism, as there are no specific reversal agents.
-
Continue to provide supportive care, including mechanical ventilation, until spontaneous and effective breathing resumes.
-
Maintain body temperature and monitor vital signs closely throughout the recovery period.
-
Provide fluid therapy to maintain hydration and support cardiovascular function.
-
Once the animal has regained the righting reflex and is able to ambulate, it can be returned to its cage. Provide soft bedding and easy access to food and water.
-
Protocol 2: Induction of Reversible Coma in a Canine Model
This protocol is suitable for larger animal models where more invasive monitoring is possible.
Materials:
-
This compound for injection
-
Sterile saline or water for injection
-
Infusion pump
-
Intravenous catheters (cephalic or saphenous veins)
-
Endotracheal tube and ventilator
-
EEG recording system
-
Invasive blood pressure monitoring (arterial line)
-
Multi-parameter physiological monitor (ECG, pulse oximetry, capnography, temperature)
-
Warming blanket
Procedure:
-
Animal Preparation: Premedicate the dog as appropriate for the experimental protocol. Induce anesthesia with a short-acting agent to allow for intubation and instrumentation. Place at least one intravenous catheter for drug and fluid administration. Place an arterial line for continuous blood pressure monitoring. Place EEG electrodes.
-
Induction: Administer an intravenous bolus of this compound at a dose of 10-25 mg/kg[4]. The dose should be titrated to effect, observing for loss of consciousness and muscle relaxation.
-
Maintenance: Begin a continuous intravenous infusion of this compound. While a specific maintenance infusion rate for a prolonged coma is not well-established, human clinical data suggests a starting point of 3-5 mg/kg/hour, which can be titrated based on EEG monitoring[9]. In a post-ischemia model, a total dose of 40-60 mg/kg was administered over several hours[5].
-
EEG Monitoring and Titration: The primary goal is to achieve and maintain a state of EEG burst suppression. The thiopental infusion rate should be adjusted to maintain a consistent pattern of bursts and suppressions as required by the experimental design.
-
Physiological Support:
-
Mechanical ventilation is mandatory to control respiration and maintain normal blood gas levels.
-
Maintain normothermia using a warming blanket.
-
Provide continuous intravenous fluid therapy to support cardiovascular function and maintain hydration.
-
Monitor electrolytes, as prolonged thiopental infusion can cause fluctuations[10].
-
-
Reversal and Recovery:
-
Gradually decrease the thiopental infusion rate over a period of hours. Abrupt cessation can lead to complications[1].
-
Continue full supportive care, including mechanical ventilation and cardiovascular support, as the animal emerges from the coma.
-
Weaning from the ventilator should only be attempted once the animal demonstrates consistent and effective spontaneous respiratory effort.
-
Extubate when the animal has a strong gag reflex and is able to protect its airway.
-
Provide intensive post-procedural monitoring until the animal is fully recovered, including neurological assessments.
-
Mandatory Visualizations
Caption: Experimental workflow for inducing a reversible coma with this compound.
References
- 1. litfl.com [litfl.com]
- 2. The dosage of thiopental as pharmacological cerebral protection during non-shunt carotid endarterectomy: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurologic effects of thiopental therapy following experimental cardiac arrest in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Successful resuscitation and neurological monitoring of a dog with out-of-hospital cardiopulmonary arrest due to pentobarbital overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of thiopental therapy on cerebral blood flow after total cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma concentration clamping in the rat using a computer-controlled infusion pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of thiopentone-midazolam-fentanyl anaesthesia in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A critical review: does thiopental continuous infusion warrant therapeutic drug monitoring in the critical care population? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Pentothal) | LHSC [lhsc.on.ca]
- 10. Thiopental pharmacokinetics under conditions of long-term infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiopental Sodium for Intracranial Pressure Reduction in Neurotrauma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiopental (B1682321) sodium in neurotrauma research for the reduction of intracranial pressure (ICP). This document includes detailed mechanistic insights, experimental protocols, and quantitative data to guide researchers in their study design and execution.
Thiopental sodium, a short-acting barbiturate, has been historically utilized to induce medical comas in patients with brain swelling and elevated intracranial pressure secondary to trauma.[1] Its primary mechanism of action involves the depression of the central nervous system (CNS) by enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This leads to a reduction in neuronal activity, which in turn decreases the cerebral metabolic rate of oxygen consumption (CMRO2) and cerebral blood flow (CBF), ultimately lowering ICP.[1][3][4]
Mechanism of Action
Thiopental's efficacy in reducing intracranial pressure stems from a cascade of physiological effects:
-
Enhanced GABAergic Inhibition: Thiopental binds to the GABA-A receptor, increasing the duration of chloride channel opening, which potentiates the inhibitory effects of GABA.[2][3]
-
Decreased Cerebral Metabolism: The resulting decrease in neuronal activity leads to a significant reduction in the cerebral metabolic rate of oxygen (CMRO2).[1][3][4] Thiopental can decrease CMRO2 by up to 50% of the normal rate.[3]
-
Reduced Cerebral Blood Flow: The decrease in metabolic demand leads to a coupled reduction in cerebral blood flow (CBF).[3][4] This cerebral vasoconstriction helps to decrease the total intracranial blood volume.
-
"Inverse Steal" or "Robin Hood" Effect: By causing vasoconstriction in healthy brain tissue, thiopental may redirect blood flow to ischemic areas where vessels are already maximally dilated due to metabolic demand.[1]
-
Neuroprotection: Thiopental is also thought to have neuroprotective properties by suppressing the damaging cascade of events that occur during and after a traumatic brain injury, including inhibiting lipid peroxidation and modulating NMDA receptors.[5]
A diagram illustrating the signaling pathway of thiopental's effect on intracranial pressure is provided below.
References
Application Notes and Protocols for Thiopental Sodium in Experimental Epilepsy Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopental (B1682321) sodium, a short-acting barbiturate, is a potent central nervous system depressant. While historically used as a general anesthetic, its primary application in experimental epilepsy models is not for the induction of seizures, but rather for their termination and control. Thiopental enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a rapid suppression of neuronal activity and cessation of seizure activity.[1]
These application notes provide detailed protocols for the use of thiopental sodium in controlling seizures induced by chemical convulsants in preclinical research. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the efficacy of anticonvulsant compounds.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its anticonvulsant effects by binding to the GABA-A receptor, a ligand-gated ion channel.[1] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the brain. Specifically, thiopental increases the duration of the opening of the chloride ion channel, leading to an prolonged influx of chloride ions into the neuron.[1] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus suppressing seizure activity.
Data Presentation: Anticonvulsant Efficacy of this compound
The following tables summarize quantitative data from studies evaluating the anticonvulsant effects of this compound in rodent models of chemically-induced seizures.
Table 1: this compound for the Control of Bupivacaine-Induced Seizures in Rats
| Animal Model | Seizure Induction Agent | This compound Dose (i.v. bolus) | Outcome | Reference |
| Sprague-Dawley Rats | Bupivacaine (B1668057) (2 mg/kg/min i.v. infusion) | 2 mg/kg | Stopped epileptiform activity within 6 seconds | [2] |
| Average seizure-free period of 0.98 minutes | [2] |
Table 2: Effect of this compound on Pentylenetetrazol (PTZ) Seizure Threshold
| Animal Model | This compound Administration | Effect on PTZ Seizure Threshold | Reference |
| Rabbits | Intravenous (1.25-10.0 mg/kg) | Marked and significant increase | [3] |
| Rats | Intraperitoneal | Significant increase | [4] |
Table 3: this compound Dosing for EEG Burst Suppression in Rats
| Parameter | Value | Conditions | Reference |
| Infusion Rate | 7.5 mg/kg/min | - | [5] |
| Mean Induction Dose for 1s Burst Suppression | 53.1 mg/kg | 1 ATA air | [5] |
| 46.4 mg/kg | 1 ATA He-O2 | [5] | |
| 45.3 mg/kg | 4 ATA air | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to control seizures in animal models.
Protocol 1: Control of Bupivacaine-Induced Seizures in Rats
Objective: To evaluate the efficacy of this compound in terminating seizures induced by a continuous infusion of bupivacaine.
Materials:
-
Sprague-Dawley rats
-
Bupivacaine solution
-
This compound solution (for intravenous injection)
-
Pancuronium (B99182) (for paralysis)
-
Mechanical ventilator
-
Apparatus for intravenous infusion
-
EEG recording equipment
Procedure:
-
Anesthetize the rat and surgically implant EEG electrodes for monitoring cortical electrical activity.
-
Paralyze the animal with pancuronium and initiate mechanical ventilation.
-
Commence a continuous intravenous infusion of bupivacaine at a rate of 2 mg/kg/min to induce seizure activity.[2]
-
Continuously monitor the EEG for the onset of epileptiform activity.
-
At the first sign of seizure activity on the EEG, administer an intravenous bolus of this compound at a dose of 2 mg/kg.[2]
-
Record the time to cessation of seizure activity and the duration of the seizure-free period.
-
If seizures restart, subsequent doses of this compound can be administered, and the intervals recorded.[2]
Protocol 2: Assessment of Anticonvulsant Effect on PTZ Seizure Threshold
Objective: To determine the effect of this compound on the dose of pentylenetetrazol (PTZ) required to induce seizures.
Materials:
-
Rats or rabbits
-
This compound solution (for intraperitoneal or intravenous injection)
-
Pentylenetetrazol (PTZ) solution
-
Syringes and needles for injection
-
Observation chamber
Procedure:
-
Administer a predetermined dose of this compound to the experimental group via the desired route (e.g., intraperitoneally in rats, intravenously in rabbits).[3][4] A control group should receive a vehicle injection.
-
After a set pretreatment time, begin the administration of PTZ. This can be done as a continuous intravenous infusion or a subcutaneous injection.
-
Observe the animals for the onset of seizure activity, which may include myoclonic jerks, clonic convulsions, or tonic-clonic seizures.
-
The total dose of PTZ administered at the onset of seizures is defined as the seizure threshold.
-
Compare the seizure threshold between the thiopental-treated group and the control group to determine the anticonvulsant effect. A significant increase in the PTZ dose required to induce seizures in the thiopental group indicates an anticonvulsant effect.[3][4]
Conclusion
This compound is a valuable pharmacological tool in experimental epilepsy research for the acute control of induced seizures. Its rapid onset of action and potent GABAergic mechanism make it suitable for terminating status epilepticus in animal models, allowing for the study of seizure-related pathophysiology and the evaluation of novel anticonvulsant therapies. The protocols outlined in these application notes provide a framework for the use of this compound in a controlled and reproducible manner. Researchers should be aware of thiopental's respiratory and cardiovascular depressant effects and ensure appropriate physiological monitoring and support are in place during experiments.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Comparison of propofol with thiopentone for treatment of bupivacaine-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparative effects of propofol, thiopental, and diazepam, administered intravenously, on pentylenetetrazol seizure threshold in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of propofol and thiopentone on pentylenetetrazol seizure threshold in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of high pressure on EEG burst suppression dose of thiopental in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity Under Thiopental Sodium Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for investigating synaptic plasticity under thiopental (B1682321) sodium anesthesia. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to guide researchers in this specialized area of neuroscience.
Introduction to Thiopental Sodium and its Effects on Synaptic Transmission
This compound is a short-acting barbiturate (B1230296) that induces anesthesia primarily by potentiating the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1] This enhancement of GABAergic inhibition leads to a general depression of central nervous system activity.[1] However, thiopental's effects are not limited to the GABAergic system. At clinically relevant concentrations, it can also inhibit excitatory synaptic transmission by affecting glutamate (B1630785) receptors, including NMDA and AMPA receptors.[2][3][4] This dual action on both inhibitory and excitatory systems makes it crucial to carefully consider its effects when studying synaptic plasticity, a fundamental mechanism for learning and memory.
Key Mechanisms of Action:
-
GABA-A Receptor Potentiation: Thiopental increases the duration of the opening of the GABA-A receptor-associated chloride channel, leading to prolonged inhibitory postsynaptic currents (IPSCs).[1] This is considered its principal mode of action for inducing anesthesia.[3]
-
Inhibition of Glutamate Release: Thiopental can inhibit the release of glutamate from presynaptic terminals.[4]
-
Modulation of Glutamate Receptors: It can attenuate NMDA- and AMPA-mediated glutamate excitotoxicity.[2]
Data Presentation: Quantitative Effects of Thiopental
The following tables summarize the quantitative effects of this compound on various physiological and neurochemical parameters relevant to synaptic plasticity studies.
Table 1: Thiopental Concentration and Anesthetic Depth in Rats
| Anesthetic State/Response | Mean Plasma Concentration (Cp50 in µg/mL) | Unbound Concentration (approx. in µM) |
| Loss of Righting Reflex | 15.9 - 21.4 | ~10 |
| Response to Noise Stimuli | 31.3 | Not specified |
| Loss of Tail Pinch & Corneal Reflexes | 38.3 - 60.0 | ~60 |
| Isoelectric EEG | 70 - 90 | ~80 |
| Data sourced from studies on rats.[5][6] Cp50 is the plasma concentration with a 50% probability of no response to a given stimulus. |
Table 2: Electrophysiological and Neurochemical Effects of Thiopental
| Parameter | Thiopental Concentration | Effect |
| GABAergic Synaptic Charge Transfer | 25 µM | Increased by approximately 230%[3] |
| Glutamatergic Postsynaptic Currents | 50 µM | No significant effect[3] |
| Spontaneous & Evoked Glutamate Release (IC50) | 23.4 - 25.8 µM | Inhibition of glutamate release from prefrontal cortical synaptosomes[4] |
| Hippocampal Sharp-Wave Ripple (SPW-R) Events | 50–200 µM | Increased inter-event period by 70–430%[2] |
| Ripple Oscillation Quantity | 25 µM | Reduced number and duration of ripple episodes by 20%[2] |
| Evoked Field Excitatory Postsynaptic Potentials (fEPSP) | 50 µM | No significant effect on half-maximal fEPSPs in CA1 stratum radiatum[2] |
Signaling Pathways and Experimental Workflows
Thiopental's Primary Signaling Pathways
The following diagram illustrates the primary molecular targets of thiopental at the synapse.
Caption: Thiopental's primary mechanisms of action on synaptic transmission.
Experimental Workflow for In Vivo Electrophysiology
This diagram outlines a typical workflow for studying long-term potentiation (LTP) in the hippocampus of a thiopental-anesthetized rodent.
Caption: Workflow for in vivo LTP experiments under thiopental anesthesia.
Experimental Protocols
Protocol for In Vivo Hippocampal LTP Under Thiopental Anesthesia
This protocol is adapted from standard in vivo electrophysiology procedures and tailored for use with thiopental.
1. Animal Preparation and Surgery:
-
Anesthetize an adult rat (e.g., Sprague-Dawley, 250-350g) with an initial intraperitoneal (IP) injection of this compound (45-50 mg/kg).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Mount the animal in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy over the hippocampus. For recording from the CA1 region, typical coordinates are AP -3.8 mm, ML +2.5 mm from bregma. For stimulating the Schaffer collaterals, coordinates are AP -4.2 mm, ML +3.8 mm.
-
Slowly lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the stratum radiatum of the CA1 region.
2. Anesthesia Maintenance:
-
Maintain a stable level of anesthesia using a continuous intravenous (IV) infusion of thiopental (e.g., via a tail vein catheter) at a rate of 0.25 mg/kg/min, or with supplemental IP injections as needed to maintain a non-responsive state.[7]
-
Monitor vital signs, including heart rate and respiration, throughout the experiment.
3. Electrophysiological Recording:
-
Allow the animal to stabilize for at least 30 minutes after electrode placement.
-
Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) to the stimulating electrode every 30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits 50% of the maximal fEPSP response for all subsequent recordings.
-
Record a stable baseline of fEPSPs for at least 30 minutes.
4. LTP Induction and Post-Induction Recording:
-
Induce LTP by delivering a high-frequency stimulation (HFS) protocol (e.g., 10 bursts of 10 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Immediately following HFS, resume recording fEPSPs at the baseline test pulse frequency for at least 60-90 minutes to monitor the potentiation of the synaptic response.
5. Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Quantify LTP as the percentage increase in the fEPSP slope during the last 10 minutes of the post-HFS recording period compared to the baseline.
Protocol for Two-Photon Imaging of Synaptic Plasticity
This protocol outlines how to perform in vivo two-photon imaging of dendritic spines under thiopental anesthesia. This technique allows for the direct visualization of structural plasticity.
1. Animal and Surgical Preparation:
-
Use a transgenic mouse line expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP).
-
Anesthetize the mouse with an IP injection of this compound (45-50 mg/kg).
-
Create a cranial window over the cortical region of interest (e.g., somatosensory or visual cortex) using either a thinned-skull or an open-skull preparation with a glass coverslip.[8][9]
-
Secure a head-plate to the skull for stable fixation under the microscope.[10]
2. Anesthesia for Imaging:
-
Maintain a light but stable plane of anesthesia with supplemental low-dose IP injections of thiopental or a continuous infusion. It is critical to minimize movement artifacts while avoiding deep anesthesia that can suppress neuronal activity.
-
Monitor the animal's physiological state throughout the imaging session.
3. Two-Photon Microscopy:
-
Secure the head-plated animal to the microscope stage.
-
Use a two-photon microscope to locate fluorescently labeled dendrites in the region of interest.
-
Acquire baseline 3D image stacks of dendritic segments of interest. Ensure sufficient resolution to clearly identify individual dendritic spines.
4. Induction of Plasticity (Optional):
-
While imaging, plasticity can be induced through sensory stimulation (e.g., whisker stimulation for the barrel cortex) or through optogenetic or glutamate uncaging techniques if the experimental setup allows.
5. Longitudinal Imaging:
-
Image the same dendritic segments at multiple time points (e.g., immediately after stimulation, 1 hour later, 24 hours later) to track changes in spine morphology, density, formation, and elimination.
-
Carefully map the vasculature to relocate the same region in subsequent imaging sessions.[10]
6. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to reconstruct the 3D structure of dendrites and spines.
-
Quantify changes in spine density, volume, and length over time to assess structural plasticity.
Protocol for Post-Experiment Western Blot Analysis
This protocol describes how to process brain tissue for Western blot analysis following an in vivo synaptic plasticity experiment to measure changes in protein expression or phosphorylation.
1. Tissue Collection:
-
At the end of the in vivo experiment, administer a lethal dose of this compound.
-
Rapidly decapitate the animal and dissect the brain region of interest (e.g., hippocampus) on an ice-cold surface.
-
Flash-freeze the tissue in liquid nitrogen and store it at -80°C until processing.
2. Protein Extraction:
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PSD-95, synaptophysin, p-CREB, total CREB).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensity for each protein using densitometry software.
-
Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize to the total protein level (e.g., p-CREB/total CREB).
-
Compare the relative protein levels between different experimental groups (e.g., LTP vs. control).
References
- 1. digitalcommons.providence.org [digitalcommons.providence.org]
- 2. At clinically relevant concentrations the anaesthetic/amnesic thiopental but not the anticonvulsant phenobarbital interferes with hippocampal sharp wave-ripple complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective synaptic actions of thiopental and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the release of glutamate and gamma-aminobutyric acid from rats prefrontal cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of depth of thiopental anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiopental uncouples hippocampal and cortical synchronized electroencephalographic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of sympathetic neural outflow during thiopental anesthesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An experimental protocol for in vivo imaging of neuronal structural plasticity with 2-photon microscopy in mice - Institute of Physiology Department of Neurophysiology [med.uni-wuerzburg.de]
- 9. An experimental protocol for in vivo imaging of neuronal structural plasticity with 2-photon microscopy in mice [ouci.dntb.gov.ua]
- 10. Transcranial Two-Photon Imaging of Synaptic Structures in the Cortex of Awake Head-Restrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for measuring thiopental sodium concentration in blood plasma samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of thiopental (B1682321) sodium in blood plasma samples. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The following sections detail various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comprehensive overview of their respective methodologies and performance characteristics.
Introduction
Thiopental is an ultra-short-acting barbiturate (B1230296) widely used for the induction of general anesthesia and the management of elevated intracranial pressure.[1] Accurate measurement of its concentration in blood plasma is crucial for optimizing therapeutic regimens and ensuring patient safety. This document outlines validated methods for determining thiopental levels, providing a foundation for reliable and reproducible results in a laboratory setting.
Analytical Techniques for Thiopental Quantification
A variety of analytical methods have been developed for the determination of thiopental in biological matrices. The choice of technique often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of thiopental in plasma.[2][3][4] It offers good sensitivity and specificity, particularly when coupled with ultraviolet (UV) detection.
Data Presentation: HPLC Method Performance
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] |
| Linearity Range | Up to 75 µg/mL | 1 - 100 µg/mL | 0.2 - 100 µg/mL |
| Limit of Detection (LOD) | Not Specified | < 0.1 µg/mL[5] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery | Not Specified | 88% (average) | >100% |
| Precision (CV%) | Not Specified | 0.2 - 8% | Within-day: 0.70 - 3.62%Between-day: 1.51 - 5.77% |
| Internal Standard | Flufenamic acid | Carbamazepine | 5-ethyl-5-p-tolyl-barbituric acid |
| Detection Wavelength | 280 nm | Not Specified | 290 nm |
Experimental Protocol: HPLC with UV Detection (Based on Sharman et al., 1983[2])
This protocol describes a rapid HPLC method for measuring thiopental in plasma.
1. Sample Preparation:
- To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
- Add 400 µL of a deproteinizing solution consisting of 50% (v/v) acetonitrile (B52724) in methanol (B129727) containing the internal standard, flufenamic acid.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Conditions:
- Column: C-18 µBondapak reverse phase column.
- Mobile Phase: A mixture of 220 mL of buffer (1.79 g of ammonium (B1175870) dihydrogen phosphate (B84403) and 1.75 g of sodium sulfate (B86663) adjusted to pH 7.9 with ammonium hydroxide) in 300 mL of methanol.[2]
- Flow Rate: 2 mL/min.[6]
- Injection Volume: 20 µL.
- Detection: UV at 280 nm.[2]
Experimental Workflow: HPLC Analysis of Thiopental
Caption: Workflow for thiopental analysis in plasma by HPLC.
Gas Chromatography (GC)
Gas chromatography, particularly when equipped with a nitrogen-phosphorus detector (NPD) or coupled with mass spectrometry (MS), provides high sensitivity and specificity for thiopental analysis.[7][8] Derivatization is often employed to improve the chromatographic properties of thiopental.[7]
Data Presentation: GC Method Performance
| Parameter | GC-NPD[7] | GC-MS[8] |
| Linearity Range | 25 µg/L - 10 mg/L | Not Specified |
| Limit of Detection (LOD) | Not Specified | 10 ng/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Recovery | Not Specified | Not Specified |
| Precision (CV%) | Not Specified | Intra-day: 4.0%Inter-day: 7.1% |
| Internal Standard | Phenobarbital | Barbital |
Experimental Protocol: GC-NPD (Based on Jung et al., 1981[7])
This protocol details a sensitive GC method with a nitrogen-specific detector.
1. Sample Preparation (Double Extraction and Derivatization):
- Pipette 0.2 or 1.0 mL of plasma into a screw-capped tube.
- Add the internal standard, phenobarbital.
- Perform a double extraction of the plasma sample.
- Derivatize the extracted thiopental and internal standard in a polar non-aqueous solvent system using iodomethane.[7]
- Evaporate the reaction mixture to dryness.
- Reconstitute the residue with ethyl acetate.
2. GC Conditions:
- Column: 3% OV-17 column.[7]
- Injection Volume: 20 µL.
- Detector: Nitrogen-Phosphorus Detector (NPD).[7]
Experimental Workflow: GC-NPD Analysis of Thiopental
Caption: Workflow for thiopental analysis in plasma by GC-NPD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of thiopental in plasma, offering high throughput capabilities.[9] This technique is particularly advantageous for studies requiring low detection limits and the analysis of small sample volumes.
Data Presentation: LC-MS/MS Method Performance
| Parameter | Method Details[9] |
| Linearity Range | 6 - 600 ng/mL |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantification (LOQ) | 6 ng/mL |
| Recovery | 102% |
| Precision (CV%) | ≤15% |
| Internal Standard | Thiopental-d5 |
| Ionization Mode | Negative Ionization |
| MRM Transitions | Thiopental: 241→58Thiopental-d5: 246→58 |
Experimental Protocol: High-Throughput LC-MS/MS (Based on a 2016 study[9])
This protocol describes a high-throughput method using automated solid-phase extraction (SPE).
1. Sample Preparation (Automated SPE):
- To a 50 µL plasma sample, add 50 µL of internal standard solution (thiopental-d5, 100 ng/mL) and 100 µL of 0.5% formic acid in water.
- Load the mixture onto a C18 SPE cartridge.
- The robotic on-line SPE system will elute the analytes of interest.
2. LC-MS/MS Conditions:
- Analytical Column: C18 XTerra®.
- Mass Spectrometer: QTrap 5500 (or equivalent).
- Ionization: Negative ion electrospray.
- Multiple Reaction Monitoring (MRM) Transitions:
- Thiopental: 241→58
- Thiopental-d5 (Internal Standard): 246→58
Experimental Workflow: LC-MS/MS Analysis of Thiopental
Caption: Workflow for thiopental analysis by LC-MS/MS.
Conclusion
The choice of analytical method for the determination of thiopental in blood plasma depends on the specific requirements of the study. HPLC with UV detection offers a reliable and cost-effective solution for routine analysis.[4] GC-based methods provide excellent sensitivity, though they may require more extensive sample preparation, including derivatization.[7][10] For high-throughput applications and studies demanding the utmost sensitivity, LC-MS/MS is the method of choice.[9] The protocols and data presented in this document provide a solid foundation for establishing and validating a suitable method for thiopental quantification in a research or clinical laboratory setting.
References
- 1. HPTLC method for the assay of thiopental in post-mortem blood in a fatal case of suicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for determining thiopental in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay for thiopental in human plasma. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic analysis of thiopental in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-chromatographic assay for thiopental in plasma, with use of a nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of thiopental and pentobarbital in human plasma determined with a new easy and specific gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput assay for quantification of the plasma concentrations of thiopental using automated solid phase extraction (SPE) directly coupled to LC-MS/MS instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiopental Sodium Administration in In Vivo Neuroscience Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopental (B1682321) sodium, a rapid-onset, short-acting barbiturate, has historically been used as an anesthetic agent in both clinical and preclinical settings.[1] In the field of neuroscience, its utility extends to in vivo imaging studies where immobilization of the animal is critical for acquiring high-quality data. Thiopental sodium acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission throughout the central nervous system.[1][2][3] This mechanism leads to a state of sedation and hypnosis, effectively reducing motion artifacts during sensitive imaging procedures such as functional magnetic resonance imaging (fMRI), two-photon microscopy, and positron emission tomography (PET).
These application notes provide a comprehensive overview of the use of this compound for in vivo imaging in neuroscience, with detailed protocols, dosage recommendations, and a summary of its effects on physiological parameters relevant to imaging outcomes.
Mechanism of Action
This compound exerts its anesthetic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the brain.[1][3] It binds to a specific site on the GABA-A receptor, a ligand-gated ion channel, increasing the duration of chloride ion channel opening when GABA binds to the receptor.[1] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing a widespread depression of neuronal activity.[3]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound administration in common laboratory animal models used in neuroscience research. Dosages can vary significantly based on the species, strain, and the specific requirements of the imaging study.
Table 1: this compound Dosage Recommendations for In Vivo Imaging
| Animal Model | Route of Administration | Induction Dose (mg/kg) | Maintenance Dose | Onset of Action | Duration of Action |
| Mouse | Intraperitoneal (IP) | 30 - 50 | 10-20 mg/kg as needed | 3 - 5 minutes | 20 - 30 minutes |
| Intravenous (IV) | 20 - 40 | 5-10 mg/kg as needed | 30 - 60 seconds | 5 - 15 minutes | |
| Rat | Intraperitoneal (IP) | 40 - 60 | 10-20 mg/kg as needed | 3 - 5 minutes | 20 - 40 minutes |
| Intravenous (IV) | 20 - 50 | 5-15 mg/kg as needed | 30 - 60 seconds | 10 - 20 minutes |
Table 2: Reported Effects of this compound on Physiological Parameters
| Parameter | Species | Effect | Magnitude of Change | Citation(s) |
| Cerebral Blood Flow (CBF) | Rat | Decrease | 25% reduction | [4] |
| Heart Rate | Rat | Variable | May increase or decrease depending on dose and other factors | [5] |
| Respiratory Rate | General | Decrease | Dose-dependent depression | [4] |
| Body Temperature | General | Decrease | Anesthetic-induced hypothermia | [1] |
| Blood Pressure | General | Decrease | Dose-dependent hypotension | [4] |
Experimental Protocols
Preparation of this compound Solution
This compound is typically supplied as a powder for reconstitution.[6]
-
Reconstitution: Reconstitute the lyophilized powder with sterile water for injection, 0.9% sterile saline, or a 5% dextrose solution.[7] A common concentration for small animal administration is 10 mg/mL (1% solution). Ensure the powder is completely dissolved.
-
Storage: Use the reconstituted solution promptly. Aqueous preparations of barbiturates can be unstable.[7] If not used immediately, store at 2-8°C and use within 24 hours.
-
Filtering: It is good practice to filter the reconstituted solution through a 0.22 µm syringe filter before administration to ensure sterility.
General Anesthesia and Monitoring Protocol
-
Animal Preparation: Acclimatize animals to the experimental environment to reduce stress. Fasting is generally not required for rodents as they do not have a vomiting reflex, but specific experimental designs may necessitate it.[1][8]
-
Anesthesia Induction: Administer the induction dose of this compound via the chosen route (intravenous or intraperitoneal). IV administration provides a more rapid and controlled onset of anesthesia.[9]
-
Physiological Monitoring: Throughout the procedure, it is crucial to monitor the animal's physiological state.[1][10] This includes:
-
Anesthesia Maintenance: Administer supplemental doses of this compound as needed to maintain a stable plane of anesthesia. The frequency and dose will depend on the duration of the imaging session and the animal's response.
-
Recovery: After the imaging procedure, place the animal in a warm, clean cage and monitor until it is fully ambulatory.[11]
Specific Protocols for Imaging Modalities
1. Functional Magnetic Resonance Imaging (fMRI)
This compound can be used for fMRI studies, but its effects on neurovascular coupling and the blood-oxygen-level-dependent (BOLD) signal must be considered. Thiopental is known to decrease cerebral blood flow, which can impact the magnitude of the BOLD response.[4][12]
-
Protocol:
-
Follow the general anesthesia and monitoring protocol.
-
Induction: Administer an initial bolus of this compound (e.g., 40-50 mg/kg IP for a rat).
-
Maintenance: Due to the relatively long duration of fMRI scans, a continuous intravenous infusion (e.g., 10-20 mg/kg/hr) may be preferable to intermittent boluses to maintain a stable anesthetic depth and minimize fluctuations in the BOLD signal.
-
Physiological Stability: It is critical to maintain stable physiological parameters, as fluctuations in respiration and blood pressure can introduce significant artifacts in fMRI data.[3][13]
-
2. Two-Photon Microscopy
For two-photon calcium imaging, it is important to use an anesthetic that minimizes interference with neuronal activity and calcium dynamics. While all anesthetics will have some effect, thiopental can be a suitable option for acute imaging experiments.
-
Protocol:
-
Perform the necessary surgical preparations for cranial window implantation prior to the imaging session.
-
Follow the general anesthesia and monitoring protocol.
-
Induction: Administer an induction dose of this compound (e.g., 30-40 mg/kg IP for a mouse).
-
Maintenance: For shorter imaging sessions, a single induction dose may be sufficient. For longer sessions, administer supplemental doses (e.g., 10 mg/kg IP) as needed, guided by the animal's reflexes (e.g., toe pinch).
-
Considerations: Be aware that barbiturates can depress neuronal firing rates and may alter spontaneous and evoked calcium transients.[14][15] It is advisable to acquire baseline activity data under the lightest possible plane of anesthesia that still prevents motion.
-
3. Positron Emission Tomography (PET)
The choice of anesthetic for PET imaging is crucial as it can influence the biodistribution and kinetics of the radiotracer.[16][17] Thiopental has been used in some preclinical PET studies.
-
Protocol:
-
Follow the general anesthesia and monitoring protocol.
-
Induction: Administer an induction dose of this compound (e.g., 40-60 mg/kg IP for a rat).
-
Radiotracer Administration: Administer the radiotracer (e.g., [11C]raclopride for dopamine (B1211576) D2/D3 receptor imaging) via a tail vein catheter.[18]
-
Maintenance: Maintain anesthesia with supplemental doses of thiopental as needed throughout the PET scan duration.
-
Data Analysis: When analyzing PET data, it is important to be aware that the anesthetic can alter receptor binding or tracer metabolism, potentially affecting the binding potential or other quantitative outcome measures.[16][19]
-
Conclusion
This compound can be a valuable tool for anesthesia in in vivo neuroscience imaging studies. Its rapid onset and short duration of action make it suitable for a variety of procedures. However, researchers must be cognizant of its effects on neuronal activity, cerebral hemodynamics, and other physiological parameters that can influence imaging data. Careful planning of the anesthetic protocol, diligent physiological monitoring, and consistent application are essential for obtaining reliable and reproducible results. The protocols and data provided in these application notes serve as a guide for the safe and effective use of this compound in neuroscience research.
References
- 1. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
- 4. Effects of thiopental on regional blood flows in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical and electrophysiological effects of thiopental on rat cardiac left ventricular papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiopental (Pentothal®) for Dogs and Cats [petplace.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo two-photon calcium imaging of neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 10. Anesthesia and Monitoring of Animals During MRI Studies | Springer Nature Experiments [experiments.springernature.com]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. The effect of different anesthetics on neurovascular coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of three different anesthesia protocols on aged rat brain: a resting-state functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium and thiopental-induced spontaneous activity in rabbit papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiopental alters contraction, intracellular Ca2+, and pH in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anesthesia and other considerations for in vivo imaging of small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reproducibility of 11C-raclopride binding in the rat brain measured with the microPET R4: effects of scatter correction and tracer specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.au.dk [pure.au.dk]
Application Notes and Protocols for Continuous Infusion of Thiopental Sodium to Maintain Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the continuous intravenous infusion of thiopental (B1682321) sodium to maintain anesthesia in a research or clinical setting. The information compiled is for investigational and informational purposes and must be adapted to specific experimental designs and institutional guidelines.
Introduction
Thiopental sodium is an ultra-short-acting barbiturate (B1230296) anesthetic that depresses the central nervous system to produce hypnosis and anesthesia.[1][2][3] While its use for the induction of anesthesia has been largely replaced by agents like propofol, it remains a critical tool for the management of refractory status epilepticus and intracranial hypertension due to its ability to reduce cerebral metabolic rate and oxygen consumption.[3][4][5][6][7][8] Continuous infusion of thiopental can be employed to maintain a state of anesthesia or therapeutic coma.[4][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the continuous infusion of this compound.
Table 1: Dosing Regimens for Continuous Infusion
| Indication | Loading Dose | Maintenance Infusion Rate |
| Anesthesia Maintenance | 3-4 mg/kg (for rapid induction)[3][9] | 0.2% or 0.4% solution, titrate to effect[9] |
| Intracranial Hypertension | 1.5-3.5 mg/kg (intermittent bolus)[9] or 2-3 mg/kg[10] | 3-5 mg/kg/hour (can be up to 15 mg/kg/hour)[10] |
| Refractory Status Epilepticus | 5 mg/kg bolus, then 1-2 mg/kg every 3-5 min until burst suppression[5] | 3-5 mg/kg/hour, titrated to EEG burst suppression[5][10][11] |
| Pediatric Status Epilepticus | 4 mg/kg additional boluses as needed | 0.5-4 mg/kg/hour, titrated to EEG burst suppression[12] |
Table 2: Pharmacokinetic Parameters of Thiopental
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | ~2 L/kg | [6] |
| Protein Binding | ~80% (predominantly albumin) | [6] |
| Elimination Half-life (t1/2) | 5.5 - 26 hours | [2] |
| Distribution Half-life (t1/2α) | Fast: 8 min; Slow: 60 min | [6] |
| Clearance (CL) | 10 L/h | [1] |
| Onset of Action | 30-45 seconds | [2] |
Table 3: Monitoring Parameters and Target Values
| Parameter | Monitoring Frequency | Target/Toxic Levels |
| Electroencephalogram (EEG) | Continuous | Burst suppression with 5-10 second suppression phases for status epilepticus[5] |
| Blood Pressure | Continuous (via arterial line)[10] | Titrate to maintain adequate cerebral perfusion pressure |
| Heart Rate and Rhythm | Continuous[10] | Monitor for dysrhythmias |
| End-Tidal CO2 (EtCO2) | Continuous (with mechanical ventilation)[10] | Maintain normocapnia |
| Intracranial Pressure (ICP) | Continuous (when indicated)[10] | Titrate to ordered target |
| Serum Thiopental Levels | As per institutional protocol | Therapeutic range for efficacy is variable (25-50 mg/L); Toxic effects can occur at 30-70 mg/L[4][7][8][13] |
| Serum Electrolytes (K+) | Regular | Monitor for hypokalemia during infusion and rebound hyperkalemia after cessation[6][10] |
Experimental Protocols
3.1. Materials
-
This compound for Injection, USP
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP
-
Syringes and needles for reconstitution
-
Infusion pump
-
Central venous line access is required[10]
-
Monitoring equipment (EEG, arterial line, ECG, EtCO2, ICP monitor)
3.2. Preparation of Thiopental Infusion Solution
-
Reconstitution: Reconstitute the this compound vial with Sterile Water for Injection to a concentration of 25 mg/mL.[10] For a 500 mg vial, add 20 mL of sterile water.
-
Dilution for Infusion: For a continuous infusion, further dilute the reconstituted thiopental solution to a final concentration of 0.2% (2 mg/mL) or 0.4% (4 mg/mL) using 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[9][14] For example, to prepare a 4 mg/mL solution, add 1000 mg of thiopental (40 mL of the 25 mg/mL solution) to 210 mL of diluent for a total volume of 250 mL.[10]
-
Solutions should be freshly prepared and used promptly.[14]
3.3. Protocol for Continuous Infusion for Maintenance of Anesthesia
-
Induction: Induce anesthesia with a bolus dose of thiopental (e.g., 3-4 mg/kg) or another suitable induction agent.[3][9]
-
Initiation of Infusion: Once anesthesia is induced and the airway is secured, commence the continuous infusion of thiopental.
-
Titration: Adjust the infusion rate to maintain the desired depth of anesthesia, guided by clinical signs and EEG monitoring.
-
Monitoring: Continuously monitor vital signs, including heart rate, blood pressure (via an arterial line), and respiratory status (with mechanical ventilation and EtCO2 monitoring).[10]
3.4. Protocol for Continuous Infusion for Intracranial Hypertension or Status Epilepticus
-
Loading Dose: Administer a loading dose as specified in Table 1 to rapidly achieve therapeutic concentrations. For status epilepticus, administer boluses until a burst-suppression pattern is observed on the EEG.[5]
-
Maintenance Infusion: Begin the maintenance infusion at the recommended rate (see Table 1) and titrate based on the therapeutic endpoint (e.g., ICP control or sustained EEG burst suppression).[5][10]
-
Intensive Monitoring: This application requires intensive monitoring in a critical care setting, including continuous EEG, invasive blood pressure monitoring, and ICP monitoring where applicable.[5][10]
-
Duration and Weaning: The duration of the infusion is determined by the clinical response. Taper the infusion slowly to avoid withdrawal seizures or rebound increases in ICP.[12]
Signaling Pathways and Workflows
Caption: Workflow for Continuous Thiopental Infusion
Caption: Mechanism of Action of Thiopental
Important Considerations and Adverse Effects
-
Cardiovascular Effects: Thiopental can cause hypotension due to vasodilation and direct myocardial depression.[3][10] Adequate fluid resuscitation and vasopressor support may be necessary.
-
Respiratory Depression: Thiopental is a potent respiratory depressant.[10] Patients must have a secured airway and receive mechanical ventilation.
-
Extravasation: Extravasation of the alkaline thiopental solution can cause severe tissue necrosis.[6][10] Administration via a central venous line is strongly recommended.[10]
-
Pharmacokinetics: Thiopental exhibits Michaelis-Menten (saturable) kinetics at higher doses, leading to a prolonged and unpredictable recovery time.[15] Hepatic enzyme auto-induction can occur with long-term infusions, increasing the clearance rate.[16]
-
Electrolyte Disturbances: Prolonged infusions can lead to hypokalemia, with a risk of rebound hyperkalemia upon discontinuation.[6][10]
-
Drug Interactions: The effects of thiopental can be potentiated by other CNS depressants.
Disclaimer: This protocol is intended for informational purposes for a scientific audience and does not constitute medical advice. All procedures should be conducted in accordance with institutional and regulatory guidelines by qualified personnel.
References
- 1. Thiopental – Pharmacokinetics [sepia2.unil.ch]
- 2. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 3. openanesthesia.org [openanesthesia.org]
- 4. How to monitor thiopental administration in the intensive care unit for refectory status epilepticus or intracranial hypertension? | springermedizin.de [springermedizin.de]
- 5. neurology.org [neurology.org]
- 6. litfl.com [litfl.com]
- 7. How to monitor thiopental administration in the intensive care unit for refectory status epilepticus or intracranial hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. drugs.com [drugs.com]
- 10. This compound (Pentothal) | LHSC [lhsc.on.ca]
- 11. jipmer.edu.in [jipmer.edu.in]
- 12. Role of thiopentone infusion for management of intractable status epilepicus in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. efda.gov.et [efda.gov.et]
- 15. Thiopental pharmacokinetics under conditions of long-term infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time-dependent pharmacokinetics of high dose thiopental infusion in intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Thiopental Sodium in Studies of Cerebral Blood Flow and Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiopental (B1682321) sodium in research focused on cerebral blood flow (CBF), cerebral metabolism, and neuroprotection. Detailed protocols for key experiments are included to facilitate study design and execution.
Introduction
Thiopental sodium, a short-acting barbiturate, has long been a subject of interest in neuroscience and clinical research due to its profound effects on cerebral hemodynamics and metabolism.[1][2] It acts as a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission throughout the central nervous system.[3][4] This mechanism underlies its anesthetic, hypnotic, and anticonvulsant properties.[2] A key characteristic of thiopental is its ability to reduce the cerebral metabolic rate of oxygen (CMRO2), which in turn leads to a coupled decrease in cerebral blood flow and intracranial pressure (ICP).[1][2][3] This unique physiological profile has made it a valuable tool for both fundamental research into brain function and for clinical applications aimed at neuroprotection.[5][6]
Key Physiological Effects of Thiopental on the Brain
Thiopental administration leads to a dose-dependent reduction in neuronal activity, resulting in decreased energy demand by the brain.[1][7] This metabolic suppression is the primary driver of its effects on cerebral circulation.
-
Cerebral Metabolism (CMRO2): Thiopental significantly decreases the cerebral metabolic rate of oxygen.[7] This reduction can be as much as 50% from baseline and is correlated with the level of EEG suppression, reaching a plateau at the point of burst suppression.[3][8]
-
Cerebral Blood Flow (CBF): Due to the tight coupling between cerebral metabolism and blood flow, the reduction in CMRO2 is accompanied by a proportional decrease in CBF.[2] This is a result of cerebral vasoconstriction.[9]
-
Intracranial Pressure (ICP): The decrease in CBF and cerebral blood volume leads to a significant reduction in intracranial pressure.[1][2] This effect is particularly beneficial in patients with brain swelling or traumatic brain injury.[1]
-
Neuroprotection: The reduction in metabolic demand and ICP, along with other potential mechanisms such as scavenging of free radicals and modulation of excitatory neurotransmission, is thought to confer neuroprotective effects, particularly in settings of focal cerebral ischemia.[3][6][10]
Quantitative Data on Thiopental's Effects
The following tables summarize the quantitative effects of thiopental on key cerebral and systemic parameters as reported in various studies.
Table 1: Effects of Thiopental on Cerebral Blood Flow and Metabolism
| Parameter | Species/Condition | Thiopental Dose/Level | Change from Baseline | Reference |
| Cerebral Blood Flow (CBF) | Dogs | Infusion to EEG burst suppression (30-60s) | Precipitous drop to a plateau | |
| CBF | Pigs | Induction dose | 36 ± 4.5% decrease | [11] |
| CBF | Head-injured patients | Loading dose of pentobarbital (B6593769) | 20% decrease | [12] |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | Dogs | Infusion to EEG burst suppression (30-60s) | Precipitous drop to a plateau | |
| CMRO2 | Head-injured patients | Loading dose of pentobarbital | 31% decrease | [12] |
| CMRO2 | General | Up to EEG isoelectricity | Up to 50% decrease | |
| Cerebrovascular Resistance (CVR) | Dogs | Infusion to EEG burst suppression (30-60s) | Significant increase | |
| CVR | Head-injured patients | Loading dose of pentobarbital | 20% increase | [12] |
Table 2: Hemodynamic Effects of Thiopental
| Parameter | Species/Condition | Thiopental Dose/Level | Change from Baseline | Reference |
| Mean Arterial Pressure (MAP) | Dogs | EEG burst suppression (30-60s) | Decrease | |
| MAP | Head-injured patients | Loading dose of pentobarbital | 9 mmHg decrease | [12] |
| Intracranial Pressure (ICP) | Neurosurgical patients | 1.5-3.0 mg/kg bolus | Mean reduction from 40 to 22 mmHg | [13] |
| ICP | Head-injured patients | Loading dose of pentobarbital | 12 mmHg decrease | [12] |
| Cerebral Perfusion Pressure (CPP) | Head-injured patients | Loading dose of pentobarbital | Unchanged (group average) | [12] |
| Heart Rate (HR) | Dogs | EEG burst suppression (30s) | Significant increase | |
| Cardiac Index | Dogs | EEG burst suppression (30-60s) | Decrease |
Experimental Protocols
Protocol for Measuring Cerebral Blood Flow using the Kety-Schmidt Technique
The Kety-Schmidt method is a classic and reliable technique for determining global CBF and is based on the Fick principle using an inert, diffusible tracer gas.[14][15][16]
Objective: To quantify global cerebral blood flow and cerebral metabolic rate of oxygen.
Materials:
-
Gas delivery system (ventilator or breathing circuit)
-
Syringes for blood sampling
-
Blood gas analyzer
-
Apparatus for measuring tracer concentration in blood (e.g., photoacoustic spectrometry, gas chromatography)[16]
Procedure:
-
Subject Preparation: Anesthetize and ventilate the subject (animal or human). Place catheters in a peripheral artery and the internal jugular vein (at the level of the jugular bulb) to obtain arterial and cerebral venous blood samples, respectively.[14][15]
-
Tracer Administration (Saturation): Begin administration of the tracer gas mixture.
-
Blood Sampling: Collect simultaneous arterial and jugular venous blood samples at frequent, timed intervals (e.g., every 30 seconds for the first 2 minutes, then every minute) for at least 10-15 minutes, until the tracer concentration in venous blood equilibrates with that in arterial blood.[15]
-
Desaturation Phase (Optional but recommended for robust measurements): After equilibration, discontinue the tracer gas and continue to collect paired blood samples to measure the washout of the tracer.[16]
-
Measurement of Tracer Concentration: Analyze the collected blood samples to determine the concentration of the tracer gas.
-
Oxygen Content Measurement: Measure the oxygen content in the arterial and venous blood samples to determine the arteriovenous oxygen difference (AVDO2).
-
Calculation of CBF: CBF is calculated using the Kety-Schmidt equation, which integrates the arteriovenous difference of the tracer concentration over time.[16][17]
-
Calculation of CMRO2: CMRO2 is calculated using the Fick principle: CMRO2 = CBF x AVDO2.[16]
Protocol for Thiopental-Induced EEG Burst Suppression
EEG monitoring is crucial for titrating thiopental infusion to achieve a desired level of cerebral metabolic depression while minimizing cardiovascular side effects.[8]
Objective: To induce and maintain a state of EEG burst suppression for neuroprotection or metabolic studies.
Materials:
-
This compound for intravenous infusion
-
Infusion pump
-
Electroencephalogram (EEG) monitoring system
-
Cardiovascular monitoring equipment (for blood pressure, heart rate, etc.)
Procedure:
-
Baseline EEG: Record a baseline EEG prior to thiopental administration.
-
Loading Dose: Administer a loading dose of thiopental (e.g., 2-5 mg/kg) intravenously.[18][19]
-
Continuous Infusion: Immediately following the loading dose, begin a continuous infusion of thiopental. The initial infusion rate may vary (e.g., 1-3 mg/kg/hr) and should be adjusted based on the EEG response.[18]
-
EEG Monitoring and Titration: Continuously monitor the EEG. The goal is to achieve a pattern of burst suppression, characterized by periods of high-amplitude electrical activity (bursts) alternating with periods of isoelectricity (suppression).[20][21][22] Titrate the thiopental infusion rate to maintain the desired duration of suppression periods (e.g., 30-60 seconds of suppression per monitoring epoch).[8]
-
Cardiovascular Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate. If significant hypotension occurs, the infusion rate may need to be reduced, or vasopressor support may be required.[23]
-
Maintenance: Once the target level of burst suppression is achieved, maintain the infusion rate, with periodic adjustments as needed based on continuous EEG and hemodynamic monitoring.
Visualizations
The following diagrams illustrate key concepts related to the use of thiopental in cerebral studies.
Caption: Thiopental's mechanism of action on the GABA-A receptor.
Caption: Workflow for studying thiopental's effects on CBF and metabolism.
Caption: Logical relationship of thiopental dose and physiological effects.
Conclusion
This compound remains a critical pharmacological tool for investigating the intricate relationship between cerebral metabolism, blood flow, and neuronal activity. Its predictable and dose-dependent effects provide a valuable model for studying cerebral physiology in both healthy and pathological states. The protocols and data presented here offer a foundation for researchers to design and conduct rigorous studies in this important area of neuroscience. Careful adherence to established methodologies and continuous physiological monitoring are paramount to ensure the validity and reproducibility of experimental findings.
References
- 1. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 2. litfl.com [litfl.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of anesthesia on cerebral blood flow, metabolism, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effect of Thiopental on the Postoperative Neurological Complications in Patients Undergoing Surgical Clipping of Unruptured Intracranial Aneurysm: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pilot Study of Cerebral and Hemodynamic Changes During Sedation with Low Dose of this compound or Propofol in Patients with Acute Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cn.aminer.org [cn.aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. The dosage of thiopental as pharmacological... | F1000Research [f1000research.com]
- 11. The effect of thiopental on cerebral blood flow, and its relation to plasma concentration, during simulated induction of anaesthesia in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cerebral hemodynamic effects of pentobarbital coma in head-injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The Kety-Schmidt Technique for Quantitative Perfusion and Oxygen Metabolism Measurements in the MR Imaging Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajnr.org [ajnr.org]
- 16. Cerebral blood flow and oxygen metabolism measured with the Kety-Schmidt method using nitrous oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Pentobarbital versus thiopental in the treatment of refractory intracranial hypertension in patients with traumatic brain injury: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiopental-induced burst suppression measured by the bispectral index is extended during propofol administration compared with sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Focal burst-suppression induced by thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A neurophysiological–metabolic model for burst suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anesthetic Effects on Cerebral Blood Flow and Metabolism | Anesthesia Key [aneskey.com]
Application of Thiopental Sodium in Traumatic Brain Injury Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopental (B1682321) sodium, a short-acting barbiturate (B1230296), has long been a subject of investigation in the context of traumatic brain injury (TBI). Its primary mechanism of action involves the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. This action leads to a decrease in neuronal activity, which in turn reduces the cerebral metabolic rate of oxygen consumption (CMRO2). The reduction in metabolic demand helps to lower intracranial pressure (ICP), a critical factor in the management of severe TBI.[1] Beyond its effects on ICP, research suggests that thiopental may offer neuroprotection through various mechanisms, including the reduction of apoptotic cell death and modulation of inflammatory pathways.[2][3]
Mechanism of Action
Thiopental sodium exerts its effects on the central nervous system through at least two distinct mechanisms:
-
GABA-A Receptor Potentiation: Thiopental binds to the GABA-A receptor at a site distinct from the GABA binding site. This allosteric modulation increases the duration of chloride channel opening in response to GABA, leading to prolonged hyperpolarization of the neuronal membrane and a potentiation of inhibitory neurotransmission.[4][5][6] This widespread neuronal inhibition is the primary driver for the reduction in CMRO2 and ICP.
-
Inhibition of NF-κB Activation: Emerging evidence suggests that thiopental can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[2][7] This inhibition appears to be mediated through the suppression of IκB kinase activity and may be dependent on the thio-group of the barbiturate molecule.[8] By attenuating the inflammatory cascade, thiopental may reduce secondary injury following TBI. The inhibition of calcineurin has been proposed as a potential upstream mechanism regulating NF-κB activity that may be influenced by thiopental.[7]
Signaling Pathways
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the application of this compound in TBI.
| Species/Population | TBI Model/Condition | Route of Administration | Loading Dose | Maintenance Infusion | Reference |
| Rat | Experimental Head Trauma | Intravenous | Not specified | 140 mcg/kg/h | [2][3] |
| Human (Adult) | Refractory Intracranial Hypertension | Intravenous | 2 mg/kg bolus (repeatable at 3-5 mg/kg if needed) | 3 mg/kg/h | [7] |
| Human (Adult) | Acute Brain Injury | Intravenous | 2 mg/kg bolus | 2 mg/kg/h | [8] |
Table 2: Effects of this compound on TBI Biomarkers and Outcomes
| Species | TBI Model | Parameter | Effect of Thiopental | Magnitude of Effect | Reference |
| Rat | Experimental Head Trauma | Apoptotic Cell Death | Reduced | Significantly lower than control group (p=0.02) | [2][3] |
| Rat | Experimental Head Trauma | S100B (Trauma Marker) | Reduced | Significantly lower than control group (p=0.018) | [2][3] |
| Human | Severe TBI | Intracranial Pressure (ICP) | Reduced | More effective than pentobarbital (B6593769) in controlling ICP (p=0.03) | [7] |
| Human | Severe TBI | Cerebrospinal Fluid Glutamate (B1630785) | Reduced | Significant reduction within the first 24 hours (p<0.001) | [9] |
| Human | Severe TBI | Cerebrospinal Fluid Hypoxanthine | Reduced | Significant reduction within the first 24 hours (p<0.001) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in preclinical TBI models.
Protocol 1: Controlled Cortical Impact (CCI) Injury in Rats and Thiopental Administration
This protocol describes the induction of a moderate-to-severe TBI using a CCI device, followed by the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Isoflurane (B1672236) anesthesia
-
Stereotaxic frame
-
Electromagnetic or pneumatic CCI device with a 5 mm impactor tip
-
Surgical drill
-
Suturing materials
-
This compound
-
Sterile saline for injection
-
Infusion pump
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with 4-5% isoflurane in an induction chamber.
-
Once anesthetized, transfer the rat to a stereotaxic frame and maintain anesthesia with 2-2.5% isoflurane delivered via a nose cone.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
-
Craniotomy:
-
Using a surgical drill, perform a 6 mm craniotomy over the right parietal cortex, centered between the bregma and lambda sutures.
-
Carefully remove the bone flap without disturbing the underlying dura mater.
-
-
Induction of CCI Injury:
-
Position the CCI device impactor tip perpendicular to the dural surface at the center of the craniotomy.
-
Set the impact parameters (e.g., velocity: 4 m/s, depth: 2.5 mm, dwell time: 100 ms).
-
Induce the cortical impact.
-
-
This compound Administration:
-
Immediately following the CCI injury, initiate an intravenous infusion of this compound (140 mcg/kg/h) via a tail vein catheter.
-
The infusion should be maintained for a predetermined duration (e.g., 4 hours).
-
-
Closure and Post-operative Care:
-
Close the scalp incision with sutures.
-
Discontinue anesthesia and allow the animal to recover on a heating pad.
-
Monitor the animal closely during the recovery period.
-
Protocol 2: Lateral Fluid Percussion Injury (LFPI) in Rats and Thiopental Administration
This protocol outlines the induction of a diffuse TBI using the LFPI model, followed by this compound treatment.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Stereotaxic frame
-
Fluid percussion device
-
Surgical drill
-
Dental acrylic
-
Luer-Loc needle hub
-
This compound
-
Sterile saline for injection
-
Syringes and needles
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
-
Craniotomy and Hub Placement:
-
Perform a 4.8 mm craniotomy over the right parietal cortex, lateral to the sagittal suture.
-
Securely attach a Luer-Loc needle hub over the intact dura using dental acrylic.
-
-
Induction of LFPI:
-
Connect the fluid percussion device to the needle hub.
-
Induce a moderate fluid percussion injury (e.g., 2.0-2.2 atm).
-
-
This compound Administration:
-
Following injury, administer a bolus intravenous injection of this compound (e.g., 2 mg/kg) via the tail vein.
-
Alternatively, an infusion protocol as described in Protocol 1 can be adapted.
-
-
Closure and Post-operative Care:
-
Remove the needle hub and close the scalp incision.
-
Monitor the animal during recovery.
-
Conclusion
This compound remains a valuable tool in traumatic brain injury research. Its well-established ability to reduce intracranial pressure, coupled with its potential neuroprotective effects via anti-inflammatory and anti-apoptotic mechanisms, warrants further investigation. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound in the treatment of TBI. Careful consideration of dosage and timing of administration is crucial for optimizing its beneficial effects while minimizing potential adverse outcomes.
References
- 1. Fluid-percussion–induced traumatic brain injury model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiopental inhibits the activation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of thiopental and pentobarbital on spinal GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiopental-induced neutropenia in two patients with severe head trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiopental inhibits tumor necrosis factor alpha-induced activation of nuclear factor kappaB through suppression of kappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiopental attenuates energetic impairment but fails to normalize cerebrospinal fluid glutamate in brain-injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Disposal of Thiopental Sodium in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the best practices for the safe handling and disposal of thiopental (B1682321) sodium in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.
Chemical and Physical Properties
Thiopental sodium is a thiobarbiturate, appearing as a yellowish-white, hygroscopic powder with a faint, garlic-like odor.[1] Understanding its properties is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N₂NaO₂S | [2] |
| Molecular Weight | 264.32 g/mol | [1][2] |
| Solubility | Soluble in water and alcohol; Insoluble in ether, benzene, and petroleum ether. | [1] |
| pH of Aqueous Solution | Alkaline | [1][3] |
| Stability | Aqueous solutions decompose on standing and precipitate upon boiling.[1] Solutions are sensitive to light and acidic conditions, which can cause precipitation of thiopental acid.[4][5] |
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently.
-
Body Protection: A lab coat or other protective clothing. For larger quantities or potential for splashing, impervious clothing may be necessary.[6]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is required.[7]
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area.[6]
-
Use of a chemical fume hood is recommended, especially when handling the powder form or preparing solutions.
-
An eyewash station and safety shower must be readily accessible.[7]
Storage
-
Store in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container.[5][8]
-
This compound is hygroscopic and should be protected from moisture.[1][5]
-
Store away from incompatible materials, particularly acids and acidic solutions, which can cause precipitation.[4][9]
Experimental Protocols
Protocol for Reconstitution of this compound Solution
-
Preparation: Aseptically prepare a 2.5% (25 mg/mL) solution by dissolving the powder in sterile water for injection, 0.9% sodium chloride injection, or 5% dextrose injection.[3]
-
Stability: Reconstituted solutions should ideally be used within 24 hours.[3] However, studies have shown that solutions can remain stable and sterile for longer periods under controlled conditions.[2]
-
Inspection: Visually inspect the solution for particulate matter or precipitation before use. Do not use if any precipitate is present.[4][9]
Protocol for Handling Spills
This protocol is a general guideline and should be adapted based on the scale and nature of the spill.
-
Immediate Actions:
-
Containment and Cleanup:
-
Wear appropriate PPE as outlined in section 2.1.
-
For small powder spills, carefully cover with a damp paper towel to avoid generating dust.
-
For liquid spills, contain the spill using absorbent pads or other suitable materials, working from the outside in.
-
Gently sweep or wipe up the contained material and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
-
Decontamination:
-
Clean the spill area thoroughly with a detergent solution followed by water.
-
All materials used for cleanup (e.g., paper towels, absorbent pads, gloves) must be disposed of as hazardous waste.
-
Disposal of this compound Waste
All this compound waste, including expired product, unused solutions, and contaminated materials, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[6]
Protocol for Chemical Degradation via Alkaline Hydrolysis
This protocol provides a method for the chemical degradation of this compound in a laboratory setting prior to disposal. Barbiturates undergo alkaline hydrolysis, which breaks the heterocyclic ring structure, rendering them inactive.
Warning: This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Materials:
-
This compound waste (solid or aqueous solution).
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), pellets or concentrated solution.
-
Stir plate and stir bar.
-
Appropriate glass beaker.
-
pH indicator strips or a pH meter.
-
-
Procedure:
-
If the waste is solid, dissolve it in water.
-
Place the beaker with the this compound solution on a stir plate and begin stirring.
-
Slowly and carefully add a molar excess of NaOH or KOH to the solution. A target pH of >12 should be achieved.
-
Gently heat the solution to approximately 50-60°C to facilitate the hydrolysis. Do not boil.
-
Allow the reaction to proceed with stirring for several hours (e.g., 2-4 hours). The barbiturate (B1230296) ring will cleave, forming products such as malonuric acid derivatives which are more readily biodegradable.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
The neutralized solution can now be disposed of as chemical waste through your institution's hazardous waste management program.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the disposal of this compound waste.
References
- 1. Thiopental | C11H18N2O2S | CID 3000715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. Thiopental – Pharmacokinetics [sepia2.unil.ch]
- 5. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 6. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiopentone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Pharmacology of Thiopental sodium_Chemicalbook [chemicalbook.com]
- 9. One moment, please... [resources.wfsahq.org]
Troubleshooting & Optimization
How to prevent precipitation of thiopental sodium in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of thiopental (B1682321) sodium in solution.
Troubleshooting Guide: Thiopental Sodium Precipitation
This guide addresses common issues leading to the precipitation of this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Action |
| Cloudiness or precipitate forms immediately upon reconstitution. | The diluent is acidic or contains incompatible substances. | Use only recommended diluents: Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Water.[1][2] Ensure the diluent is at room temperature. |
| Precipitation occurs after adding another drug to the this compound solution. | The added drug is acidic, lowering the pH of the thiopental solution below its stability threshold. | Avoid mixing this compound with acidic drugs in the same syringe or infusion line.[1] If co-administration is necessary, flush the line thoroughly with a compatible solution like 0.9% Sodium Chloride before and after each drug administration. |
| Solution becomes cloudy over time, even when stored correctly. | Absorption of atmospheric carbon dioxide (CO2), which forms carbonic acid in the solution and lowers the pH. | Prepare this compound solutions fresh and use them promptly.[3] If storage is necessary, use tightly sealed containers with minimal headspace to reduce air exposure. Store reconstituted solutions under refrigeration. |
| Precipitate forms when the solution is diluted for continuous infusion. | The final concentration is too low, and the diluent is not buffered, leading to a drop in pH. | For continuous intravenous drip administration, concentrations of 0.2% or 0.4% are used. Solutions may be prepared by adding thiopental to 5% Dextrose Injection, USP, or 0.9% Sodium Chloride Injection, USP.[2] |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the primary cause of this compound precipitation?
A1: The primary cause of this compound precipitation is a decrease in the pH of the solution. This compound is the salt of a weak acid, thiopental. In its salt form, it is water-soluble. However, if the pH of the solution drops, the equilibrium shifts, and the water-insoluble free acid form, thiopental acid, precipitates out.[4]
Q2: What is the ideal pH range for a stable this compound solution?
A2: A freshly prepared 2.5% solution of this compound in sterile water for injection will have a pH of greater than 10.[5] Precipitation can occur if the pH drops below 9.25, and the compound is considered soluble only at a pH greater than 9.90.[4]
Q3: Which diluents are recommended for reconstituting this compound?
A3: The recommended diluents are Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Water.[1][2] Ringer's and Lactated Ringer's solutions are generally considered incompatible.[1]
Q4: How long is a reconstituted this compound solution stable?
A4: Manufacturer guidelines often recommend using the solution within 24 hours when stored at room temperature.[1] However, studies have shown that this compound solutions can remain chemically stable for longer periods, especially when refrigerated. One study found that at 22°C (72°F), the solution is stable and sterile for 6 days, and at 3°C (37°F), it remains stable for well beyond 7 days.[6]
Drug Incompatibility
Q5: Why does mixing this compound with certain other drugs cause precipitation?
A5: Many intravenous drugs are formulated as acidic salts to enhance their solubility and stability. When these acidic drugs are mixed with the alkaline this compound solution, the acidic drug neutralizes the alkalinity, causing the pH of the mixture to drop and leading to the precipitation of the insoluble thiopental acid.[4]
Q6: Can you provide examples of drugs that are incompatible with this compound?
A6: Yes, drugs that are acidic in solution are generally incompatible. Common examples include succinylcholine (B1214915), atropine (B194438), and various muscle relaxants.[1] It is crucial to consult a comprehensive compatibility chart or flush the intravenous line between administrations.
Data Presentation
Table 1: pH-Dependent Solubility of Thiopental
| pH | Solubility | Observation |
| > 9.90 | Soluble | Clear solution |
| 9.25 - 9.90 | Sparingly Soluble | Potential for fine precipitate or cloudiness |
| < 9.25 | Insoluble | Visible precipitate |
This table is based on data indicating that thiopental precipitates below pH 9.25 and is soluble above pH 9.90.[4]
Table 2: Compatibility of this compound with Common Intravenous Drugs
| Drug | Compatibility | Reason for Incompatibility (if applicable) |
| Fentanyl | Compatible | No significant pH change |
| Heparin | Compatible | No significant pH change |
| Mivacurium | Compatible | No significant pH change |
| Morphine (up to 2 mg/mL) | Compatible | No significant pH change |
| Nitroglycerin | Compatible | No significant pH change |
| Atropine | Incompatible | Acidic nature of atropine solution |
| Succinylcholine | Incompatible | Acidic nature of succinylcholine solution |
| Ringer's Solution | Incompatible | Contains acidic components |
| Lactated Ringer's Solution | Incompatible | Contains acidic components |
This table is a summary of compatibility information from various sources.[1] It is not exhaustive and should be used as a general guide. Always consult specific drug compatibility resources.
Experimental Protocols
Protocol 1: Preparation of a Standard 2.5% (25 mg/mL) this compound Solution
1. Materials:
- This compound powder (USP/EP grade)
- Sterile Water for Injection, USP
- Sterile, empty vials
- Calibrated balance
- Spatula
- Sterile 0.22 µm syringe filters
- Sterile syringes and needles
- pH meter
2. Procedure:
- Aseptically weigh the required amount of this compound powder. For a 2.5% solution, this is 25 mg for every 1 mL of final volume.
- Transfer the powder to a sterile vial.
- Aseptically add the calculated volume of Sterile Water for Injection to the vial. For example, to prepare 20 mL of a 2.5% solution, add 20 mL of diluent to 500 mg of powder.
- Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of air (and CO2).
- Visually inspect the solution for any particulate matter. The solution should be clear and pale yellow.
- Measure the pH of the solution using a calibrated pH meter. The pH should be above 10.
- If the solution is for sterile applications, filter it through a sterile 0.22 µm syringe filter into a final sterile container.
- Label the container with the drug name, concentration, date, and time of preparation.
3. Quality Control:
- Visual Inspection: The solution should be free of any visible precipitate or discoloration.
- pH Measurement: The pH should be within the acceptable range (typically >10).
- Spectrophotometric Analysis (Optional): The concentration can be verified by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.
Visualizations
Caption: Chemical pathway of this compound precipitation.
Caption: Workflow for preparing a stable this compound solution.
References
- 1. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 2. efda.gov.et [efda.gov.et]
- 3. Pharmacology of Thiopental sodium_Chemicalbook [chemicalbook.com]
- 4. The effect of pancuronium on the solubility of aqueous thiopentone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. researchgate.net [researchgate.net]
Optimizing thiopental sodium dosage to minimize respiratory depression in animals
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing thiopental (B1682321) sodium dosage to minimize the risk of respiratory depression in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which thiopental sodium causes respiratory depression?
A1: Thiopental is a barbiturate (B1230296) that enhances the activity of the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system. This action potentiates the inhibitory effects of GABA, leading to generalized CNS depression, including suppression of the respiratory centers in the brainstem. This results in a decreased respiratory rate and tidal volume.
Q2: How can I determine the appropriate induction dose of this compound for my animal model?
A2: The appropriate induction dose is highly dependent on the animal species, its physiological state, and the use of premedication. It is crucial to titrate the drug "to effect." A general guideline is to administer approximately half of the calculated dose relatively rapidly, then give the remainder more slowly while assessing the anesthetic depth. An interval of 20 to 30 seconds is typically sufficient to observe the drug's effects.[1] A small test dose of 25 to 75 mg in larger animals can be used to assess sensitivity.
Q3: What are the typical signs of impending or actual respiratory depression?
A3: Key signs include a significant decrease in respiratory rate, shallow breathing (reduced tidal volume), and changes in mucous membrane color (cyanosis), indicating poor oxygenation. Monitoring tools can detect apnea (B1277953) (cessation of breathing for 15 seconds or longer), a drop in oxygen saturation (SpO2) below 95%, and an increase in end-tidal CO2 (ETCO2) or partial pressure of carbon dioxide in arterial blood (PaCO2).[2][3]
Q4: Can premedication help reduce the required dose of thiopental and its respiratory side effects?
A4: Yes, premedication is a highly effective strategy. The use of sedatives and tranquilizers can significantly reduce the amount of thiopental needed for anesthetic induction. For example, in dogs, premedication with xylazine (B1663881) can reduce the required thiopental dose by approximately two-thirds, while phenothiazines like acepromazine (B1664959) can reduce it by about half.[1] Dexmedetomidine has also been shown to decrease the required dose of thiopental.[4]
Q5: Are there any known reversal agents for thiopental-induced respiratory depression?
A5: There is no specific antagonist for thiopental. While some studies have explored agents like naloxone (B1662785), their efficacy is primarily for reversing opioid-induced respiratory depression and they are not standard for barbiturate overdose.[5] Management of thiopental-induced respiratory depression relies on supportive care, primarily mechanical ventilation, until the drug is redistributed and metabolized. Some research has suggested that aminophylline (B1665990) may partially reverse thiopental-induced sedation.[6]
Troubleshooting Guides
Issue: Animal becomes apneic immediately after thiopental administration.
Possible Causes:
-
Dose too high: The administered dose exceeded the animal's metabolic capacity.
-
Rapid injection: Bolus administration can lead to a high initial concentration in the brain, causing profound respiratory center depression.
-
Individual sensitivity: Some animals may be more sensitive to the effects of barbiturates.
Solutions:
-
Immediate Action: If the animal becomes apneic, immediately initiate positive pressure ventilation with 100% oxygen.
-
Dose Adjustment: In subsequent experiments, reduce the initial dose and administer it more slowly, titrating to effect.
-
Use Premedication: Employ premedication to lower the required thiopental dose.
-
Monitor Closely: Continuously monitor respiratory rate and oxygen saturation during and after administration.
Issue: Prolonged recovery time after anesthesia.
Possible Causes:
-
Cumulative Dosing: Repeated doses of thiopental can lead to saturation of fatty tissues, from which the drug is slowly released, prolonging recovery.
-
Lean Body Mass: Animals with very low body fat, such as sighthounds, have a reduced capacity for redistribution of thiopental, leading to longer recovery times.
-
Liver Metabolism: Impaired liver function can slow the metabolism of thiopental.
Solutions:
-
Avoid Repeated Doses: For longer procedures, consider an alternative anesthetic agent for maintenance after induction with thiopental.
-
Species and Breed Consideration: Be aware of species and breed-specific sensitivities. Use alternative anesthetics in animals known to have prolonged recoveries from barbiturates.
-
Supportive Care: Provide thermal support and monitor the animal until it is fully recovered.
Data Presentation
Table 1: Recommended Intravenous this compound Dosages in Unpremedicated Animals
| Animal Species | Dosage (mg/kg) | Reference(s) |
| Dogs | 10 - 25 | [1] |
| Cats | 9 - 11 | [1] |
| Horses | 4 - 5 (induction) | [7] |
| Rhesus Macaques | ~19.4 | [8] |
Table 2: Effect of Premedication on this compound Induction Dose in Dogs
| Premedicant | Premedicant Dose | This compound Dose | Reference(s) |
| None | N/A | 15.0 mg/kg | [9] |
| Acepromazine | 0.25 mg/kg (IM) | Reduced by ~50% | [1][9] |
| Xylazine | 2.2 mg/kg (IM) | 4.8 mg/kg | [9] |
| Dexmedetomidine | 10 µg/kg (IV) | Dose reduction observed | [4] |
Experimental Protocols
Protocol 1: this compound Anesthesia Induction in Dogs with Respiratory Monitoring
Objective: To induce general anesthesia in a healthy dog using this compound while minimizing respiratory depression through careful titration and monitoring.
Materials:
-
This compound (reconstituted to a 2.5% solution)
-
Sterile saline
-
Intravenous catheter
-
Endotracheal tubes
-
Anesthesia machine with ventilator
-
Multiparameter monitor (ECG, pulse oximeter, capnograph, non-invasive blood pressure)
-
Premedicants (e.g., acepromazine or dexmedetomidine)
Procedure:
-
Pre-anesthetic Assessment: Perform a thorough physical examination of the animal.
-
Premedication: Administer the chosen premedication (e.g., acepromazine 0.02-0.05 mg/kg IM). Allow 15-20 minutes for the sedative to take effect.
-
IV Catheterization: Place an intravenous catheter in the cephalic or saphenous vein.
-
Baseline Monitoring: Connect the animal to the multiparameter monitor and record baseline values for heart rate, respiratory rate, SpO2, and blood pressure.
-
Anesthetic Induction:
-
Calculate the thiopental dose range (e.g., 10-25 mg/kg, then reduce by half due to premedication).
-
Administer approximately half of the calculated dose intravenously over 10-15 seconds.
-
Pause for 30 seconds to assess the level of anesthesia (e.g., jaw tone, palpebral reflex).
-
Administer the remaining thiopental slowly, titrating to effect until the jaw is relaxed enough for endotracheal intubation.
-
-
Intubation and Maintenance:
-
Intubate the animal with an appropriately sized, cuffed endotracheal tube.
-
Connect the endotracheal tube to the anesthesia machine, delivering 100% oxygen.
-
If apnea occurs (breathing stops for >15 seconds), provide manual or mechanical ventilation.
-
-
Post-induction Monitoring: Continuously monitor all vital signs. Pay close attention to respiratory rate, SpO2, and ETCO2 for the first 15 minutes after induction, as this is the period of highest risk for respiratory depression.
Visualizations
References
- 1. Thiopental (Pentothal®) for Dogs and Cats [petplace.com]
- 2. Anesthetic monitoring of the thiopental-propofol mixture in canine females during ovariohysterectomy [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GABA involvement in naloxone induced reversal of respiratory paralysis produced by thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reversal effect of low dose aminophylline on thiopental-induced sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiopulmonary effects of thiopental versus propofol as an induction agent prior to isoflurane anesthesia in chair trained rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of thiopental-induced anesthesia by 4-aminopyridine, yohimbine, and doxapram in dogs pretreated with xylazine or acepromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thiopental Sodium Anesthesia in Lean Animal Breeds
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing prolonged recovery from thiopental (B1682321) sodium in lean animal breeds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly long recovery time (>8 hours) post-thiopental administration. | Lean breeds, particularly sighthounds, have a documented deficiency in the hepatic cytochrome P450 enzymes (specifically CYP2B11) responsible for metabolizing thiopental.[1][2][3] This leads to a significantly prolonged drug elimination half-life.[4][5] | - Immediate: Provide supportive care, including thermal support to prevent hypothermia, and ensure a clear airway.[6] Monitor vital signs continuously. - Future Protocols: Avoid using thiopental in lean breeds.[6] Consider alternative anesthetic agents such as propofol (B549288), alfaxalone, or a ketamine/diazepam combination.[6][7] Note that propofol recovery may also be somewhat prolonged as it is also metabolized by CYP2B11.[1][8] |
| Animal experiences periods of apnea (B1277953) or severe respiratory depression during recovery. | Thiopental is a dose-dependent respiratory depressant.[9][10] In lean breeds with slow metabolism, the drug's central nervous system depressant effects are extended. | - Monitor respiratory rate and depth closely. - Provide supplemental oxygen. - If necessary, provide ventilatory support until the animal can maintain adequate spontaneous respiration.[11] |
| Animal shows signs of agitation, struggling, or relapses into sleep during recovery. | These are characteristic signs of prolonged recovery from thiobarbiturates in sighthounds.[12] The fluctuating state of consciousness is due to the slow clearance of the drug from the brain. | - Ensure the animal is in a quiet, dark, and safe environment to minimize stimulation. - Avoid additional sedative medications unless absolutely necessary and after careful consideration of potential drug interactions. |
| Difficulty in assessing the depth of anesthesia during the procedure. | Individual variation in response to thiopental can make it challenging to maintain a stable anesthetic plane.[9] | - Utilize multi-parameter monitoring, including heart rate, respiratory rate, blood pressure, and reflexes. - For more precise measurement, consider using processed electroencephalography (pEEG) to monitor the brain's electrical activity, which correlates with anesthetic depth.[13][14][15] |
Frequently Asked Questions (FAQs)
Q1: Why do lean animal breeds, like Greyhounds, experience prolonged recovery from thiopental?
A1: The primary reason is a reduced rate of hepatic metabolism.[1][16][17] These breeds have a genetic deficiency in the cytochrome P450 enzyme CYP2B11, which is crucial for breaking down thiopental.[1][2][3] While thiopental initially redistributes from the brain to other tissues, leading to a rapid initial awakening, the overall elimination from the body is significantly delayed due to this slow metabolism, causing prolonged sedation and a lengthy full recovery.[4][18] Some sighthounds have been reported to take up to 48 hours to stand unassisted after thiopental administration.[8]
Q2: What are the key pharmacokinetic differences in thiopental between lean and other breeds?
A2: Lean breeds exhibit a significantly longer elimination half-life for thiopental. Studies have shown that the time to recover to a standing position can be three to four times longer in Greyhounds compared to mixed-breed dogs after receiving thiobarbiturates.[12] Pre-treatment with an enzyme inducer like phenobarbital (B1680315) has been shown to dramatically decrease recovery time by enhancing metabolic clearance.[16][17]
Q3: What are safer anesthetic alternatives to thiopental for use in lean animal breeds?
A3: Recommended alternatives include propofol, ketamine/diazepam combinations, methohexital, and alfaxalone.[6][7] It is important to note that while generally safer, propofol is also metabolized by the CYP2B11 enzyme, so recovery in sighthounds can still be about double that of other breeds (e.g., 40 minutes versus 20 minutes).[8]
Q4: Can I adjust the dose of thiopental to make it safer for lean breeds?
A4: While dose reduction is a general principle for any anesthetic, it does not eliminate the risk of prolonged recovery in susceptible breeds. The fundamental issue is the rate of metabolism, not just the initial dose. Therefore, avoiding thiopental altogether is the safest approach for these animals.[6]
Q5: How can I monitor the depth of anesthesia effectively when using thiopental?
A5: Monitoring should involve a combination of clinical signs (e.g., heart rate, respiratory rate, blood pressure, reflexes) and, if available, more advanced techniques.[11] Processed electroencephalography (pEEG) monitors can provide a quantitative measure of the drug's effect on the brain, helping to titrate the dose more accurately and avoid excessive anesthetic depth.[13][14][15]
Quantitative Data Summary
Table 1: Comparative Recovery Times from Thiopental Anesthesia
| Breed Group | Anesthetic Agent | Mean Time to Standing (minutes) | Reference |
| Greyhounds | Thiopental (15 mg/kg IV) | 103 | [16][17] |
| Greyhounds (pre-treated with Phenobarbital) | Thiopental (15 mg/kg IV) | 35.7 | [16][17] |
| Mixed-breed dogs | Thiobarbiturates | ~30-40 (estimated 3-4x shorter than Greyhounds) | [12] |
Table 2: Pharmacokinetic Parameters of Thiopental in Lean vs. Obese Patients (Human Data for Comparison)
| Parameter | Lean Patients | Obese Patients | Reference |
| Elimination Half-life (hours) | 6.33 | 27.85 | [5] |
| Volume of Distribution at Steady-State (Vdss) (L/kg) | 1.40 +/- 0.46 | 4.72 +/- 2.73 | [5] |
| Clearance (L/h/kg) | 0.21 +/- 0.06 | 0.18 +/- 0.08 | [5] |
Note: While this data is from human studies, it illustrates the significant impact of body composition on thiopental pharmacokinetics.
Experimental Protocols
Protocol 1: Evaluation of Anesthetic Recovery Time
-
Animal Model: Use both a cohort of a lean breed (e.g., Greyhound) and a cohort of mixed-breed dogs of similar age and weight.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Pre-Anesthetic Examination: Conduct a thorough physical examination and collect baseline physiological data (heart rate, respiratory rate, temperature).
-
Anesthetic Administration: Administer a standardized intravenous dose of thiopental sodium (e.g., 15 mg/kg).[16][17]
-
Monitoring: Continuously monitor vital signs throughout the anesthetic and recovery periods.
-
Recovery Observation: Place the animal in a quiet, padded recovery area. Record the time to key recovery milestones:
-
Data Analysis: Compare the mean recovery times between the two breed groups using appropriate statistical tests.
Protocol 2: Assessment of Hepatic Enzyme Induction on Thiopental Pharmacokinetics
-
Animal Model: Use a cohort of a lean breed known for prolonged recovery (e.g., Greyhounds).
-
Baseline Measurement: Conduct a baseline pharmacokinetic study by administering a single IV dose of thiopental (15 mg/kg) and collecting serial blood samples over 24 hours to determine the plasma concentration curve and calculate parameters like clearance and elimination half-life.
-
Enzyme Induction: Administer an enzyme-inducing agent, such as phenobarbital (e.g., 16 mg/kg, PO, every 24 hours for 14 days).[16][17]
-
Post-Induction Measurement: After the induction period, repeat the pharmacokinetic study with the same dose of thiopental.
-
Data Analysis: Compare the pharmacokinetic parameters (Area Under the Curve, clearance, half-life) and recovery times before and after phenobarbital treatment.[16][17]
Visualizations
References
- 1. Canine Breed-Specific Considerations for Anesthesia - Veterinary Practice News [veterinarypracticenews.com]
- 2. Pharmacogenomics of poor drug metabolism in Greyhounds: Cytochrome P450 (CYP) 2B11 genetic variation, breed distribution, and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canine cytochrome P450 (CYP) pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 5. Thiopental disposition in lean and obese patients undergoing surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthesia of the sighthound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. Saving Sighthounds from Anesthetic Drug Death | Purina Pro Club [purinaproclub.com]
- 9. Pentothal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. openanesthesia.org [openanesthesia.org]
- 11. Troubleshooting During Anesthesia Part I - WSAVA 2015 Congress - VIN [vin.com]
- 12. Barbiturate anesthesia in greyhound and mixed-breed dogs: comparative cardiopulmonary effects, anesthetic effects, and recovery rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nationalauditprojects.org.uk [nationalauditprojects.org.uk]
- 14. Quantitation of depth of thiopental anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to monitor thiopental administration in the intensive care unit for refectory status epilepticus or intracranial hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of phenobarbital on thiopental pharmacokinetics in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of phenobarbital on thiopental pharmacokinetics in greyhounds. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Preventing tissue necrosis from perivascular thiopental sodium injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent and manage tissue necrosis resulting from the perivascular injection of thiopental (B1682321) sodium.
Frequently Asked Questions (FAQs)
Q1: What is perivascular thiopental sodium injection and why is it a concern?
A1: Perivascular this compound injection, also known as extravasation, is the accidental leakage of this compound solution from a blood vessel into the surrounding subcutaneous tissue during intravenous administration. It is a significant concern because this compound is classified as a vesicant, meaning it can cause severe tissue damage, including inflammation, ulceration, and necrosis (tissue death).[1][2][3]
Q2: What is the primary mechanism by which this compound causes tissue necrosis?
A2: The primary mechanism of tissue damage is the high alkalinity of the this compound solution, which typically has a pH between 10.2 and 11.2.[1] This high pH is directly toxic to cells and leads to inflammation, cell death, and subsequent tissue necrosis.
Q3: What are the initial signs of this compound extravasation?
A3: Initial signs include pain, burning, or stinging at the injection site, swelling, redness (erythema), and blanching of the skin. As the injury progresses, induration (hardening of the tissue), blistering, and ulceration may occur.
Q4: What immediate steps should be taken if this compound extravasation is suspected?
A4: If extravasation is suspected, the following immediate actions are recommended:
-
Stop the infusion immediately.
-
Leave the cannula in place to attempt aspiration of any residual drug from the tissue.
-
Gently aspirate with a syringe to remove as much of the extravasated solution as possible.
-
Do not flush the line.
-
Elevate the affected limb to help reduce swelling.
-
Mark the affected area to monitor for any changes.
-
Notify a supervisor or responsible personnel immediately.
Troubleshooting Guides
Issue: Suspected this compound Extravasation
This guide provides a step-by-step approach to managing a suspected extravasation event.
References
Thiopental Sodium Anesthesia Protocols for Laboratory Mice: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing thiopental (B1682321) sodium in laboratory mice. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems that may arise when using thiopental sodium for anesthesia in laboratory mice.
| Problem | Potential Cause | Recommended Solution |
| Delayed or No Onset of Anesthesia | - Incorrect dosage for the specific mouse strain. - Improper administration technique (e.g., subcutaneous instead of intraperitoneal injection). - Individual animal variation in drug metabolism. | - Verify the recommended dosage for the specific mouse strain being used. Outbred strains like CD-1 may exhibit more variability. - Ensure proper intraperitoneal (IP) injection technique. - If anesthesia is not induced within a reasonable time, consider administering a small supplemental dose (e.g., 10-20% of the initial dose). Avoid repeated full doses to prevent overdose. |
| Prolonged Recovery Time | - Overdose of this compound. - Strain-specific differences in drug metabolism. Some strains may have slower clearance rates. - Hypothermia, which can slow down drug metabolism. | - Carefully calculate and administer the correct dose based on the mouse's body weight and strain. - Maintain the animal's body temperature using a heating pad or other warming device during and after the procedure. - Provide supportive care, including supplemental oxygen if necessary. |
| Respiratory Depression or Arrest | - Thiopental is a potent respiratory depressant.[1] - Overdose or rapid administration. - Pre-existing respiratory conditions in the animal. | - Monitor the mouse's respiratory rate and effort continuously throughout the procedure.[1] - Administer the injection slowly over 10-15 seconds to minimize acute depression. - Be prepared to provide respiratory support, such as gentle chest compressions or mechanical ventilation if available. - Consider having a respiratory stimulant like doxapram (B1670896) on hand for emergencies. |
| Cardiovascular Depression (Hypotension, Bradycardia) | - Thiopental can cause myocardial depression and vasodilation.[1] - The dose may be too high for the individual animal or strain. | - Monitor heart rate and perfusion (e.g., mucous membrane color) during anesthesia. - Use the lowest effective dose. - Ensure the animal is adequately hydrated before the procedure. |
| Tissue Irritation or Necrosis at Injection Site | - this compound solution is alkaline and can be irritating to tissues if not administered correctly.[2] - Accidental subcutaneous or intramuscular injection. | - Ensure the needle is correctly placed in the peritoneal cavity before injecting. - Use a fresh, properly diluted solution. - If extravasation occurs, the area may be infiltrated with a small amount of sterile saline to dilute the thiopental. |
| Excitement or Hyperactivity During Induction | - This is a known paradoxical reaction to barbiturates, although less common with thiopental. | - Ensure a calm and quiet environment for induction. - Consider premedication with a sedative if this is a recurring issue. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the general recommended dosage of this compound for anesthesia in mice?
A1: The generally recommended dosage for this compound in mice is between 30 and 50 mg/kg administered via intraperitoneal (IP) injection.[3] However, this is a general guideline, and the optimal dose can vary depending on the mouse strain, sex, and age.
Q2: How should I prepare the this compound solution for injection?
A2: this compound is typically supplied as a powder. It should be reconstituted with sterile water for injection to a desired concentration, commonly 2.5% (25 mg/mL).[2] The reconstituted solution is alkaline and should be used promptly, ideally within 24 hours of preparation.[2]
Q3: What is the expected onset and duration of anesthesia with this compound in mice?
A3: Thiopental is an ultra-short-acting barbiturate (B1230296).[4] Following intravenous injection, unconsciousness occurs within 30-45 seconds.[4] When administered via IP injection in mice, the onset of anesthesia is rapid, typically within a few minutes. The duration of surgical anesthesia is generally short, lasting approximately 5 to 15 minutes.[5] Recovery is also relatively quick due to the redistribution of the drug from the brain to other tissues.[4]
Q4: What are the primary mechanisms of action for this compound?
A4: this compound is a barbiturate that enhances the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor.[4] This leads to a decrease in neuronal excitability and produces sedation, hypnosis, and anesthesia.
Strain-Specific Considerations
Q5: Are there known differences in this compound requirements between different mouse strains like C57BL/6, BALB/c, and CD-1?
A5: While direct comparative studies on thiopental efficacy across these specific strains are limited, it is well-established that different mouse strains can have varied responses to anesthetic agents due to genetic differences in drug metabolism and sensitivity. For example, studies with other barbiturates have shown significant strain-dependent variations in sleep time. Therefore, it is crucial to start with a conservative dose and titrate to effect when working with a new strain.
Q6: What specific precautions should I take when anesthetizing C57BL/6 mice with this compound?
A6: C57BL/6 mice are one of the most commonly used inbred strains. Some substrains of C57BL/6 have shown different sensitivities to other anesthetic agents, suggesting that variability may also exist with thiopental.[6] It is advisable to closely monitor these mice for depth of anesthesia and any adverse reactions.
Q7: Are there any particular concerns when using this compound in BALB/c mice?
A7: BALB/c mice are known for their distinct immunological characteristics.[7] While specific data on thiopental in this strain is not abundant, their different physiological responses compared to other strains like C57BL/6 could influence anesthetic outcomes.[7] As with any strain, careful dose calculation and monitoring are essential.
Q8: What should I be aware of when administering this compound to CD-1 mice?
A8: CD-1 mice are an outbred stock, meaning there is greater genetic variability among individuals compared to inbred strains. This can result in a less predictable response to anesthetic drugs. Researchers may observe a wider range of induction times and anesthetic durations. Therefore, it is particularly important to monitor each animal closely and be prepared to adjust the anesthetic plan as needed.
Quantitative Data Summary
The following table summarizes the general dosage and expected anesthetic timeline for this compound in mice. Note that these are approximate values and can vary based on strain, sex, age, and health status.
| Parameter | Value | Notes |
| Dosage | 30 - 50 mg/kg | Intraperitoneal (IP) administration.[3] |
| Induction Time | ~ 1 - 5 minutes | Time from IP injection to loss of righting reflex. |
| Duration of Anesthesia | ~ 5 - 15 minutes | Time from loss of righting reflex to its return.[5] |
| Recovery Time | ~ 15 - 30 minutes | Time from return of righting reflex to normal ambulation. |
Detailed Experimental Protocol: this compound Administration in Mice
This protocol outlines the key steps for anesthetizing a mouse with this compound for a short surgical procedure.
Materials:
-
This compound powder
-
Sterile water for injection
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Accurately weigh the mouse to determine the correct dose of this compound.
-
Ensure the animal is healthy and has had access to food and water ad libitum.
-
-
Drug Preparation:
-
Reconstitute the this compound powder with sterile water for injection to a final concentration of 2.5% (25 mg/mL).[2]
-
Draw up the calculated volume of the thiopental solution into a sterile 1 mL syringe with a 25-27 gauge needle.
-
-
Administration:
-
Properly restrain the mouse.
-
Administer the this compound via intraperitoneal (IP) injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Inject the solution slowly over 10-15 seconds.
-
-
Monitoring Anesthesia:
-
Immediately after injection, place the mouse in a clean, quiet cage and observe for the loss of the righting reflex (the inability to right itself when placed on its back).
-
Once the righting reflex is lost, apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.[8]
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (pinching a toe).
-
Throughout the procedure, continuously monitor the mouse's respiratory rate (should be 55-100 breaths/min under anesthesia) and heart rate.[8]
-
Maintain the mouse's body temperature between 36.0°C and 38.0°C using a heating pad.[8]
-
-
Recovery:
-
After the procedure, place the mouse in a clean, warm cage for recovery.
-
Monitor the animal every 15 minutes until it is fully ambulatory.[8]
-
Do not leave the animal unattended until it has fully recovered from anesthesia.
-
Visualizations
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. openanesthesia.org [openanesthesia.org]
- 5. litfl.com [litfl.com]
- 6. C57BL/6J and C57BL/6N mice exhibit different neuro-behaviors and sensitivity to midazolam- and propofol-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. az.research.umich.edu [az.research.umich.edu]
Troubleshooting variability in anesthetic depth with thiopental sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using thiopental (B1682321) sodium for anesthesia in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of thiopental sodium?
This compound is an ultra-short-acting barbiturate (B1230296) that induces anesthesia by enhancing the activity of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor) in the central nervous system. This action increases the duration of the opening of the chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity. This rapid depression of the central nervous system results in hypnosis and anesthesia.
Q2: How quickly does this compound induce anesthesia and for how long?
Following intravenous injection, this compound rapidly crosses the blood-brain barrier, inducing unconsciousness within 30 to 45 seconds. The initial short duration of action, typically 5 to 10 minutes, is due to the rapid redistribution of the drug from the brain to other tissues, such as muscle and fat.
Q3: How should this compound solutions be prepared and stored?
This compound is typically supplied as a powder and should be reconstituted with a suitable diluent, such as sterile water for injection, to a desired concentration, commonly 2.5% (25 mg/mL). Reconstituted solutions are alkaline (pH > 10) and should be used promptly. Studies have shown that at 22°C, thiopental remains stable and sterile for 6 days, and for well over 7 days when refrigerated at 3°C.[1] However, it is generally recommended to use freshly prepared solutions and discard any unused portion after 24 hours to minimize the risk of contamination and degradation.[2]
Q4: Can this compound be used for prolonged anesthesia?
Due to its rapid redistribution and accumulation in fatty tissues, repeated doses or continuous infusion of this compound can lead to a prolonged recovery time. Therefore, it is more commonly used for the induction of anesthesia rather than for maintenance during long procedures. For prolonged anesthesia, inhalant anesthetics are often preferred as their depth is more easily controlled.
Troubleshooting Guide: Variability in Anesthetic Depth
Unexpected variability in the depth of anesthesia is a common challenge during experiments. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Inadequate Anesthetic Depth (Subject is too "light")
Symptoms:
-
Movement in response to stimuli (e.g., tail pinch, ear pinch).
-
Presence of palpebral (blink) or pedal withdrawal reflexes.
-
Increased muscle tone.
-
Irregular or rapid breathing.
-
Vocalization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | - Verify the calculated dose based on the animal's most recent body weight. Younger animals may require a relatively larger dose than older animals.[3][4] - Ensure the correct concentration of the thiopental solution was used. |
| Suboptimal Injection Technique | - For intravenous injections, ensure the full dose was administered into the vein and that there was no extravasation (leakage into surrounding tissue). - For intraperitoneal injections, be aware of the potential for injection into the gastrointestinal tract or bladder, which can delay or prevent absorption. |
| Individual Variability | - Some animals may have a higher tolerance. Administer a small supplemental dose (e.g., 10-25% of the initial induction dose) and reassess the depth of anesthesia. |
| Drug Interactions | - Review all other drugs administered to the animal. Stimulants or other antagonists may counteract the effects of thiopental. |
Problem 2: Excessive Anesthetic Depth (Subject is too "deep")
Symptoms:
-
Profound respiratory depression or apnea (B1277953) (cessation of breathing).
-
Slow, shallow breathing.
-
Bradycardia (slow heart rate).
-
Hypotension (low blood pressure).
-
Loss of all reflexes, including corneal reflex.
-
Pale or cyanotic (blue-tinged) mucous membranes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Overdose | - Immediately cease administration of thiopental. - Provide respiratory support with 100% oxygen. If the animal is not breathing, intubation and mechanical ventilation may be necessary. - Administer intravenous fluids to support blood pressure. |
| Age-Related Sensitivity | - Elderly subjects have a decreased initial volume of distribution, leading to higher initial serum concentrations from a given dose.[5][6][7] Dose reduction is often necessary in older animals.[2][8] |
| Concurrent Disease | - Animals with cardiac, hepatic, or renal disease may have altered drug distribution and metabolism, leading to a more profound anesthetic effect.[2] Dose reduction is recommended in these cases.[9] |
| Drug Interactions | - CNS depressants (e.g., opioids, benzodiazepines) can potentiate the effects of thiopental, leading to a deeper level of anesthesia than expected.[8] Reduce the dose of thiopental when used in combination with other sedatives. |
Experimental Protocols
Protocol 1: Preparation of 2.5% this compound Solution
Objective: To prepare a 2.5% (25 mg/mL) solution of this compound for intravenous injection.
Materials:
-
This compound powder (vial)
-
Sterile Water for Injection, USP
-
Sterile syringe and needle
-
Alcohol swabs
Procedure:
-
Aseptically swab the rubber stopper of the this compound vial and the Sterile Water for Injection vial.
-
Using a sterile syringe, draw up the required volume of Sterile Water for Injection. To prepare a 2.5% solution from a 500 mg vial, you will need 20 mL of diluent.
-
Inject the Sterile Water for Injection into the this compound vial.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
The resulting solution will have a concentration of 25 mg/mL.
-
Label the vial with the concentration, date, and time of preparation.
-
Store the reconstituted solution according to the manufacturer's instructions, typically at room temperature or refrigerated, and use within the recommended timeframe.[1][10][11]
Protocol 2: Assessment of Anesthetic Depth in Rodents
Objective: To monitor and assess the depth of anesthesia in rodents to ensure an adequate and safe surgical plane.
Procedure:
-
Induction: Administer the calculated dose of this compound intravenously or intraperitoneally.
-
Initial Assessment (Loss of Righting Reflex): Gently place the animal on its back. The inability to right itself within 30 seconds indicates the onset of anesthesia.
-
Monitoring Reflexes:
-
Pedal Withdrawal Reflex (Toe Pinch): Firmly pinch a toe on a hind paw. A withdrawal of the limb indicates a light plane of anesthesia. This reflex should be absent during a surgical plane of anesthesia.
-
Palpebral Reflex (Blink Reflex): Gently touch the medial canthus (corner) of the eye. A blink response indicates a light plane of anesthesia. This reflex should be diminished or absent at a surgical depth.
-
Corneal Reflex: Gently touch the cornea with a sterile, fine-tipped object (e.g., a wisp of cotton). A blink or retraction of the eyeball indicates a light plane of anesthesia. This reflex is one of the last to disappear and its absence generally indicates a deep plane of anesthesia.
-
-
Monitoring Vital Signs:
-
Respiratory Rate and Pattern: Observe the frequency and depth of chest movements. A normal, regular respiratory rate should be maintained. Deep anesthesia can lead to slow, shallow breathing or apnea.
-
Heart Rate: Can be monitored using a stethoscope, palpation of the chest, or with an ECG monitor. Significant decreases in heart rate can indicate excessive anesthetic depth.
-
Mucous Membrane Color: Gums and conjunctiva should be pink. Pale or blue coloration can indicate poor perfusion or oxygenation.
-
-
Record Keeping: Document all observations and measurements at regular intervals (e.g., every 5-15 minutes) throughout the procedure.
Data Presentation
Table 1: Factors Influencing this compound Dosage Requirements
| Factor | Effect on Dosage Requirement | Rationale |
| Age (Elderly) | Decrease | Decreased initial volume of distribution and slower metabolism lead to higher plasma concentrations.[5][6][7][12] |
| Age (Young) | Increase | Larger volume of distribution and more rapid metabolism.[3][4] |
| Obesity | Increase (based on lean body mass) | Thiopental is lipid-soluble and distributes to fat, but the initial induction dose should be based on lean body mass to avoid overdose.[3][4] |
| Hypovolemia | Decrease | Reduced circulating blood volume leads to higher initial plasma concentrations.[2] |
| Hepatic/Renal Disease | Decrease | Impaired metabolism and excretion can prolong the drug's effect.[2][9] |
| Concurrent CNS Depressants | Decrease | Synergistic effects can lead to excessive anesthetic depth.[8] |
Table 2: Stability of Reconstituted this compound Solution
| Storage Condition | Time to < 93% of Initial Concentration | Reference |
| Room Temperature (22-25°C) | 5-6 days | [1][11] |
| Refrigerated (3-5°C) | > 7 days (extrapolated to 22 days) | [1][11][13] |
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: A logical workflow for troubleshooting variability in anesthetic depth.
References
- 1. The chemical stability and sterility of sodium thiopental after preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. drugs.com [drugs.com]
- 4. Pentothal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. The effect of increasing age on thiopental disposition and anesthetic requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics and pharmacodynamics of thiopental: the effect of age revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of reducing thiopentone dose in elderly patients undergoing surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. wikem.org [wikem.org]
- 10. efda.gov.et [efda.gov.et]
- 11. experts.umn.edu [experts.umn.edu]
- 12. The Pharmacology of Anesthetic Drugs in Elderly Patients | Anesthesia Key [aneskey.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Mitigating Thiopental-Induced Hypotension in Experimental Settings
This guide provides researchers, scientists, and drug development professionals with strategies to manage and mitigate the hypotensive effects of thiopental (B1682321) sodium during animal experiments.
Frequently Asked Questions (FAQs)
Q1: Why does thiopental sodium cause hypotension?
A1: this compound can induce hypotension through two primary mechanisms. Firstly, it causes dose-dependent depression of the myocardium, reducing cardiac contractility and cardiac output.[1] Secondly, it leads to vasodilation, which decreases systemic vascular resistance. The rapid administration of thiopental can exacerbate these effects, leading to a significant drop in blood pressure.[1]
Q2: What are the key signs of thiopental-induced hypotension in laboratory animals?
A2: The primary sign is a drop in mean arterial pressure (MAP) below 60 mmHg, which is the generally accepted minimum for adequate organ perfusion in most small animals.[2][3] Other indicators can include a weak pulse, prolonged capillary refill time, and pale mucous membranes. Continuous monitoring of blood pressure is crucial for early detection.
Q3: Are certain animal populations more susceptible to thiopental-induced hypotension?
A3: Yes, animals with pre-existing cardiovascular disease, hypovolemia (due to blood loss or dehydration), or severe anemia are at a higher risk.[4][5] Caution should also be exercised in geriatric animals or those with hepatic or renal dysfunction, as their ability to compensate for cardiovascular changes may be impaired.[4][5]
Q4: Can premedication help reduce the hypotensive effects of thiopental?
A4: Absolutely. Premedication with sedatives or analgesics can significantly reduce the required induction dose of thiopental, thereby lessening its dose-dependent hypotensive effects.[1] For example, premedication with dexmedetomidine (B676) has been shown to decrease the required dose of thiopental in dogs by over 50%.
Troubleshooting Guides
Scenario 1: Acute Hypotension Immediately Following Thiopental Administration
Problem: A sharp decrease in Mean Arterial Pressure (MAP) to below 60 mmHg is observed within minutes of intravenous thiopental injection.
Immediate Steps:
-
Reduce or Discontinue Anesthetic: If using a volatile anesthetic for maintenance, immediately reduce the concentration.[3]
-
Administer a Fluid Bolus: Rapidly administer an intravenous (IV) bolus of crystalloid or colloid solution to expand intravascular volume.[2][6]
-
Ensure Adequate Oxygenation: Confirm the animal is well-oxygenated.
Follow-up Actions:
-
If hypotension persists after the initial fluid bolus, a second bolus may be administered.
-
If two fluid boluses are ineffective, consider the use of a vasopressor.
Scenario 2: Persistent Hypotension Despite Dose Reduction and Fluid Therapy
Problem: MAP remains below 60 mmHg despite reducing the thiopental dose and administering one or more fluid boluses.
Intervention:
-
Initiate Vasopressor Therapy: Begin a constant rate infusion (CRI) of a vasopressor to increase systemic vascular resistance and/or cardiac contractility.
-
Titrate to Effect: Start with a low dose of the chosen vasopressor and titrate upwards based on the blood pressure response.
-
Continuous Monitoring: Maintain continuous monitoring of blood pressure and heart rate.
Data Summary Tables
Table 1: Thiopental Dose Reduction with Premedication
| Premedication Agent | Animal Model | Thiopental Dose Reduction | Reference |
| Dexmedetomidine (10 µg/kg IV) | Dogs | ~59% | [7] |
| Midazolam (0.05 mg/kg IV) | Humans | Significant reduction in ED50 and ED95 | [8] |
Table 2: Fluid Therapy for Thiopental-Induced Hypotension
| Fluid Type | Animal Model | Bolus Dose | Administration Notes | Reference |
| Isotonic Crystalloids (e.g., Lactated Ringer's) | Dogs | 10-20 mL/kg | Administer over 15 minutes, can be repeated. | [2] |
| Isotonic Crystalloids | Cats | 10-20 mL/kg | Administer at a slower rate than in dogs. | [2] |
| Hetastarch (6%) | Dogs | 5-10 mL/kg | Administer over 15 minutes. | [2] |
| Hetastarch (6%) | Cats | 3-5 mL/kg | Administer at a slower rate than in dogs. | [9] |
Table 3: Vasopressor Constant Rate Infusions (CRIs) for Refractory Hypotension
| Vasopressor | Animal Model | Infusion Rate (mcg/kg/min) | Primary Effect | Reference |
| Dopamine | Dogs & Cats | 5-15 | Inotropic and Vasopressive | [2][3] |
| Norepinephrine | Dogs | 0.05-1 | Potent Vasoconstriction | [10] |
| Phenylephrine | Dogs & Cats | 0.1-0.5 | Vasoconstriction | |
| Vasopressin | Dogs | 0.0021 (2.1 micro-units/kg/min) | Vasoconstriction | [10] |
Experimental Protocols
Protocol 1: Prophylactic Fluid Loading to Mitigate Hypotension
-
Animal Preparation: Ensure the animal is adequately hydrated prior to the experiment. Withhold food as per standard protocols, but generally not water.
-
Vascular Access: Establish patent intravenous access.
-
Pre-anesthetic Fluid Administration: 15-20 minutes prior to thiopental induction, administer a bolus of a balanced isotonic crystalloid solution (e.g., Lactated Ringer's) at 10-20 mL/kg intravenously.
-
Anesthetic Induction: Administer thiopental slowly to effect, monitoring for the desired level of anesthesia.
-
Monitoring: Continuously monitor heart rate, respiratory rate, and blood pressure throughout the procedure.
Protocol 2: Management of Acute Thiopental-Induced Hypotension
-
Detection: Identify hypotension as a Mean Arterial Pressure (MAP) below 60 mmHg.
-
Immediate Response:
-
If applicable, reduce the concentration of inhalant anesthetic.
-
Administer a rapid intravenous bolus of an isotonic crystalloid solution at 10-20 mL/kg.
-
-
Re-assessment: Re-evaluate blood pressure after 5-10 minutes.
-
Escalation of Treatment (if hypotension persists):
-
Administer a second fluid bolus. Consider using a colloid solution (e.g., Hetastarch at 5-10 mL/kg for dogs, 3-5 mL/kg for cats) if crystalloids are ineffective or if there is concern about fluid overload.
-
If two fluid boluses fail to resolve the hypotension, prepare and initiate a constant rate infusion (CRI) of a vasopressor (refer to Table 3 for dosing). Start at the low end of the dose range and titrate to achieve a MAP > 60 mmHg.
-
-
Continuous Monitoring: Maintain vigilant monitoring of cardiovascular parameters throughout the intervention and for the remainder of the anesthetic period.
Visualizations
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 3. Treating Anesthetic Hypotension - Beyond the Fluid Bolus • MSPCA-Angell [mspca.org]
- 4. Thiopentone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Propofol and Thiopental Depression of Myocardial Contractility A Comparative Study of Mechanical and Electrophysiologic Effects in Isolated Guinea Pig Ventricular Muscle | Semantic Scholar [semanticscholar.org]
- 9. Effect of Thiopental on Ischemic Stroke in Rat Brain in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Thiopental Sodium for In Vitro Electrophysiology
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of thiopental (B1682321) sodium for in vitro electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiopental sodium in the central nervous system?
This compound is a short-acting barbiturate (B1230296) that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. It binds to the receptor and increases the duration for which the associated chloride ion channel remains open. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on the central nervous system.
Q2: How should I prepare a stock solution of this compound for my experiments?
To prepare a stock solution, dissolve this compound powder in sterile water. For example, to create a 2.5% solution (25 mg/mL), you can add 40 mL of sterile water for injection to 1000 mg of thiopental. It is recommended to use diluted solutions within 24 hours of preparation. Note that the resulting solution will be alkaline, with a pH greater than 10.
Q3: What is the stability of this compound in solution?
While manufacturer guidelines often recommend using reconstituted thiopental within 24 hours, studies have shown it can be stable for longer periods. At room temperature (22°C), thiopental solutions have been found to be stable and sterile for up to 6 days, and for over 7 days when refrigerated at 3°C.
Q4: Can I mix this compound with other drugs in my perfusion system?
Due to its high alkalinity, thiopental should not be mixed directly with acidic drugs as this can cause precipitation and inactivate the compounds. It is best practice to have a dedicated line for thiopental administration in your perfusion system to avoid unwanted chemical interactions.
Troubleshooting Guide
Issue 1: I'm observing a precipitate in my artificial cerebrospinal fluid (aCSF) after adding thiopental.
-
Cause: Thiopental is highly alkaline and can precipitate when mixed with acidic solutions. Some components of your aCSF or other drugs in the solution may be acidic, leading to this issue.
-
Solution:
-
Ensure the pH of your aCSF is stable and compatible with the alkaline nature of thiopental.
-
Avoid mixing thiopental directly with other drugs in your aCSF. Use a separate perfusion line for thiopental application.
-
If you suspect an interaction with a specific component of your aCSF, try preparing a simplified aCSF to identify the problematic substance.
-
Issue 2: My giga-ohm seal is unstable or lost after applying thiopental.
-
Cause: While thiopental itself is not known to directly affect seal stability, changes in the perfusion solution or mechanical disturbances during application can lead to seal loss. Additionally, high concentrations of thiopental can alter membrane properties, which might indirectly affect the seal.
-
Solution:
-
Ensure a stable and high-resistance seal (>1 GΩ) before applying thiopental.
-
Apply thiopental through a well-positioned perfusion system that minimizes mechanical disturbance to the patched cell.
-
Start with a low concentration of thiopental and increase it gradually to the desired level. This allows the cell and the seal to acclimate.
-
If seal instability persists, consider using a perforated patch-clamp configuration, which can be more robust to solution changes.
-
Issue 3: I am not observing the expected electrophysiological effects of thiopental.
-
Cause: This could be due to several factors, including incorrect concentration, degradation of the thiopental solution, or issues with the experimental preparation itself.
-
Solution:
-
Verify Concentration: Double-check your stock solution and final dilution calculations. Refer to the data tables below for effective concentration ranges for different effects.
-
Fresh Solution: Prepare a fresh solution of thiopental, especially if the current solution is more than 24 hours old and has not been stored properly.
-
Check Cell Health: Ensure your neurons are healthy and exhibit stable baseline electrical activity before drug application.
-
Confirm Receptor Presence: The targeted neurons must express GABA-A receptors for thiopental to have its primary effect.
-
Issue 4: My recordings are noisy after thiopental application.
-
Cause: Noise in electrophysiological recordings can have many sources. While thiopental is not a common cause of electrical noise, its application might coincide with other issues.
-
Solution:
-
Check Grounding: Ensure your setup is properly grounded.
-
Inspect Perfusion System: Look for bubbles or flow irregularities in your perfusion system, as these can introduce noise.
-
Rule out Precipitation: A fine, unobserved precipitate can cause blockages and noise in your recording or perfusion lines.
-
Baseline Noise: Compare the noise level to your baseline recording before thiopental application to determine if the drug is indeed the source.
-
Data Presentation
Table 1: Concentration-Dependent Effects of Thiopental on Neuronal Activity
| Concentration (µM) | Observed Effect | Animal Model/Preparation |
| ~10 | Increase in EEG frequency and amplitude. | Rat (in vivo) |
| 20 | Slowing of micro-EEG from theta to delta frequencies; threefold prolongation of inhibitory currents.[1] | Rat neocortical brain slice |
| ~60 | Decrease in EEG frequency and induction of burst suppression activity.[2] | Rat (in vivo) |
| 50 | Burst suppression activity in micro-EEG, resulting from direct activation of GABA-A gated chloride currents.[1] | Rat neocortical brain slice |
| ~80 | Isoelectric EEG activity.[2] | Rat (in vivo) |
| 100 | Isoelectric activity in micro-EEG, likely due to reduced glutamatergic transmission.[1] | Rat neocortical brain slice |
| 300 | Approximately 50% depression of peak voltage-activated Ca2+ currents.[3] | Porcine tracheal smooth muscle cells |
Table 2: Thiopental Effects on Ion Channels
| Ion Channel/Receptor | Concentration (µM) | Effect |
| GABA-A Receptor | 20-50 | Potentiation of GABA-induced currents, direct activation at higher concentrations.[1] |
| Ca2+ Channels | 300 | ~50% depression of peak current.[3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol outlines a general procedure for investigating the effects of thiopental on neuronal activity in acute brain slices.
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at room temperature before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a healthy neuron and then rupture the membrane to achieve whole-cell configuration.
-
-
Thiopental Application:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration in aCSF immediately before use.
-
Obtain a stable baseline recording of neuronal activity for several minutes.
-
Switch the perfusion to the aCSF containing thiopental.
-
Record the changes in neuronal activity (e.g., membrane potential, postsynaptic currents) for the duration of the drug application.
-
Perform a washout by switching the perfusion back to the control aCSF to observe the reversal of the drug's effects.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the effects of thiopental on the parameters of interest (e.g., firing rate, synaptic event frequency and amplitude).
-
Mandatory Visualizations
Caption: Thiopental potentiates GABA-A receptor signaling.
Caption: Workflow for in vitro electrophysiology with thiopental.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiopental uncouples hippocampal and cortical synchronized electroencephalographic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of thiopental, ketamine, and propofol on voltage-dependent Ca2+ channels in porcine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of reconstituted thiopental sodium for experimental use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of reconstituted thiopental (B1682321) sodium for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended diluent for reconstituting thiopental sodium?
A1: this compound powder should be reconstituted with Sterile Water for Injection, USP, 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP.[1] For intermittent intravenous administration in experimental models, a 2.0% or 2.5% solution is commonly used.[1] A 3.4% concentration in sterile water for injection is isotonic.[1]
Q2: What is the shelf-life of reconstituted this compound?
A2: While manufacturer guidelines often recommend using the solution within 24 hours, studies have shown that reconstituted this compound can remain chemically stable and sterile for longer periods under appropriate storage conditions.[2] At room temperature (22°C), it can remain stable for up to 6 days, and when refrigerated (3°C), it can be stable for well beyond 7 days.[2] One study indicated that a refrigerated solution could remain above 93% of its initial concentration for up to 22 days.[2]
Q3: How should I store the reconstituted this compound solution?
A3: For optimal stability, reconstituted solutions should be kept under refrigeration and in a tightly stoppered container to prevent exposure to carbon dioxide from the air.[1][3]
Q4: What factors can affect the stability of the reconstituted solution?
A4: The stability of reconstituted this compound is influenced by several factors, including the diluent used, storage temperature, and exposure to air.[1][3] The pH of the solution is critical; a decrease in pH can lead to the precipitation of thiopental acid.[1] This can be caused by using acidic diluents or the absorption of carbon dioxide, which forms carbonic acid in the solution.[1]
Q5: Can I mix reconstituted this compound with other drugs?
A5: No, you should not mix this compound solutions with acidic drugs, such as succinylcholine (B1214915) or tubocurarine, as this can lower the pH and cause precipitation.[1][4][5] It is recommended to administer thiopental through a dedicated line or to flush the line thoroughly with a compatible solution like 0.9% sodium chloride before and after administration.[6]
Troubleshooting Guide
Issue: A precipitate has formed in my reconstituted this compound solution.
-
Cause: Precipitation of thiopental acid is the most likely cause. This occurs when the pH of the solution drops.
-
Troubleshooting Steps:
-
Do not use the solution. The presence of a visible precipitate indicates the solution is not physically compatible and should not be administered.[1][3]
-
Review your reconstitution process. Ensure you used a recommended, non-acidic diluent such as Sterile Water for Injection or 0.9% Sodium Chloride Injection.[1]
-
Check for CO2 exposure. Ensure the container was tightly sealed to prevent the absorption of carbon dioxide from the air, which can lower the pH.[1]
-
Verify compatibility with other agents. If the precipitation occurred after adding another substance, it is likely a chemical incompatibility. Thiopental is alkaline and will precipitate when mixed with acidic solutions.[5]
-
Issue: I am concerned about the loss of potency of my stored solution.
-
Cause: Thiopental in solution can degrade over time, with the rate of degradation influenced by storage temperature.
-
Troubleshooting Steps:
-
Assess storage conditions. For short-term storage (up to 6 days), room temperature (22°C) is acceptable.[2] For longer-term storage, refrigeration at 3°C is recommended to maintain potency for well beyond 7 days.[2]
-
Perform a visual inspection. While not a definitive measure of potency, any change in color or clarity of the solution could indicate degradation.[3]
-
If in doubt, prepare a fresh solution. For critical experiments, it is always best to use a freshly prepared solution to ensure accurate dosing.
-
Data on Stability of Reconstituted this compound
The following table summarizes the chemical stability of a 2.5% (25 mg/mL) this compound solution reconstituted in sterile water for injection and stored in plastic syringes.
| Storage Condition | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 | Day 7 |
| Room Temperature (22°C) | >99% | >98% | >97% | >96% | >95% | ~93% | <93% |
| Refrigerated (3°C) | >99% | >99% | >99% | >99% | >99% | >99% | >99% |
Data adapted from a study on the chemical stability of sodium thiopental. The values represent the approximate percentage of the initial concentration remaining.[2]
Experimental Protocols
Protocol for Reconstitution of this compound for Experimental Use
This protocol outlines the steps for reconstituting this compound powder to achieve a desired concentration for experimental applications. Aseptic techniques should be strictly followed throughout the procedure.
-
Materials:
-
This compound, USP (sterile powder)
-
Sterile Water for Injection, USP or 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Sterile, empty vial or container (if preparing a stock solution)
-
-
Procedure: a. Determine the desired final concentration and volume of the this compound solution. Common concentrations for experimental use range from 2.0% to 2.5% (20 mg/mL to 25 mg/mL).[1] b. Using a sterile syringe, draw up the calculated volume of the chosen diluent. c. Aseptically inject the diluent into the vial containing the this compound powder. d. Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. e. Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and yellowish.[1][7] Do not use if any precipitate is observed.[3] f. If not for immediate use, draw the solution into sterile syringes or transfer to a sterile, tightly sealed container for storage. g. Label the container with the concentration, date of reconstitution, and storage conditions. h. Store the reconstituted solution under refrigeration (2-8°C) to maximize stability.[1]
Visualizations
Caption: Workflow for the reconstitution and storage of this compound solution.
References
- 1. Pentothal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentothal: Package Insert / Prescribing Information [drugs.com]
- 4. Precipitation of thiopental with muscle relaxants: a potential hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Addressing the lack of analgesic properties of thiopental sodium in surgical protocols
This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals addressing the anesthetic agent thiopental (B1682321) sodium and its lack of intrinsic analgesic properties in surgical and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is thiopental sodium and its primary mechanism of action?
This compound is a rapid-onset, ultra-short-acting barbiturate (B1230296) used for the induction of general anesthesia.[1][2] Its primary mechanism involves enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] By binding to a specific site on the receptor, thiopental increases the duration the associated chloride ion channel remains open.[3][4] This action leads to hyperpolarization of the neuronal membrane, making it less likely to fire, which results in central nervous system (CNS) depression, sedation, and hypnosis.[2]
Q2: Why is this compound considered to have poor analgesic properties?
Historically, thiopental was noted for having surprisingly little analgesia upon its first use in humans.[1] While it is a potent hypnotic and anesthetic, it does not significantly block the transmission of pain signals. Some studies have even suggested that barbiturates might be "antanalgesic" or hyperalgesic (increase pain sensitivity), though more recent research using specific pain models has challenged this long-held belief, suggesting it may have some context-dependent analgesic or antihyperalgesic properties at subhypnotic doses.[5][6] However, for surgical procedures, it is not relied upon for pain relief, and some sources suggest it may even worsen pain slightly.[7]
Q3: What are the clinical and experimental implications of using this compound without a dedicated analgesic?
Using this compound as a sole agent for painful procedures can lead to significant physiological responses to noxious stimuli despite the patient being unconscious. These can include:
-
Hemodynamic Instability: Patients may experience tachycardia (increased heart rate) and hypertension (high blood pressure) as a response to pain.
-
Autonomic Reflexes: Other reactions can include coughing, laryngospasm, and bronchospasm.[3][8][9]
-
Postoperative Pain: Inadequate intraoperative analgesia can lead to increased and more difficult-to-manage postoperative pain.
-
Ethical Concerns in Animal Research: In experimental settings, using thiopental without analgesia for surgical procedures is ethically problematic as it does not prevent the animal from experiencing pain, even if it is immobilized and unconscious.
Q4: What are the common alternatives to this compound that possess better analgesic profiles?
Due to its lack of analgesia and other factors, thiopental has been largely replaced in many clinical settings by other agents.[3][10]
-
Propofol (B549288): This is now the most common induction agent.[10] While its analgesic properties are debated, it is often preferred for its rapid recovery profile and antiemetic effects.[10]
-
Ketamine: This is a dissociative anesthetic that provides significant analgesia, making it a valuable alternative, especially in situations where maintaining cardiovascular stability is important.[7]
-
Etomidate (B1671615): Chosen for its minimal cardiovascular effects, it is another option for induction, though it also lacks significant analgesic properties.[11]
Troubleshooting Guides
Issue 1: Patient or animal subject exhibits a hemodynamic response (e.g., tachycardia, hypertension) to surgical stimulation despite being adequately anesthetized with thiopental.
-
Cause: This is a classic sign of a pain response due to the lack of analgesic properties in thiopental. The hypnotic state induced by thiopental does not block the afferent nerve pathways that transmit pain signals to the brainstem and cortex, which can trigger autonomic reflexes.
-
Solution: The standard and necessary protocol is to co-administer a potent analgesic agent. The choice of analgesic can be tailored to the specific needs of the procedure and the subject.
-
Opioids (e.g., Fentanyl): Fentanyl is commonly used alongside induction agents to provide analgesia and blunt the cardiovascular response to laryngoscopy and surgical incision.[12] A typical dose of 1.5-2 mcg/kg can be administered prior to induction.[12][13]
-
Ketamine: Co-administration of ketamine with propofol has been shown to provide greater analgesic effects than propofol alone.[14] A similar principle applies to its use with thiopental.
-
Adjuvants (e.g., Melatonin): Pre-medication with certain agents may reduce the required dose of thiopental and potentially enhance the overall anesthetic state. One study found that oral melatonin (B1676174) (0.2mg/kg) administered 120 minutes prior to induction significantly reduced the required dose of thiopental.[13]
-
Issue 2: Pain on injection is observed when administering intravenous anesthetics.
-
Cause: Several intravenous anesthetics, most notably propofol but also others, can cause pain or a burning sensation at the injection site.[11][14]
-
Solution: Pre-treatment or co-administration with a small dose of another agent can mitigate this pain. Interestingly, thiopental itself has been used to reduce the injection pain caused by other drugs like propofol and rocuronium.[15][16][17]
-
Thiopental Pre-treatment: A small dose of thiopental (e.g., 50 mg or 0.5 mg/kg) administered just before the main anesthetic can effectively reduce injection pain.[14][17]
-
Lidocaine (B1675312): Mixing lidocaine with the anesthetic or administering it prior to injection is a common and effective method.[15]
-
Opioids: Fentanyl administered before the anesthetic can also reduce the incidence of injection pain.[15]
-
Issue 3: Designing an experimental protocol to evaluate a novel analgesic adjunct for thiopental anesthesia.
-
Objective: To determine if a new compound (Compound X) can provide effective analgesia when used in conjunction with thiopental for a surgical procedure.
-
Methodology: A prospective, randomized, double-blind study design is recommended.
-
Subject Allocation: Randomly assign subjects (e.g., laboratory animals or human volunteers in a controlled setting) to different groups (e.g., Control Group, Analgesic Control Group, Experimental Group).
-
Drug Administration:
-
Control Group: Receives thiopental + placebo (e.g., saline).
-
Analgesic Control Group: Receives thiopental + a known effective analgesic (e.g., fentanyl, 1.5 µg/kg). This group serves as a positive control to validate the experimental model.
-
Experimental Group: Receives thiopental + Compound X at a predetermined dose.
-
-
Anesthesia Induction: Administer the assigned analgesic or placebo, followed by a standardized induction dose of thiopental (e.g., 3-5 mg/kg) titrated to a specific endpoint, such as the loss of the eyelash reflex.[1][13]
-
Noxious Stimulus & Data Collection: Apply a standardized painful stimulus (e.g., tail clamp in rodents, surgical incision). Monitor and record key parameters before, during, and after the stimulus.
-
Primary Endpoint: Hemodynamic changes (Heart Rate, Blood Pressure). A lack of significant change in the experimental group compared to baseline would indicate effective analgesia.
-
Secondary Endpoints: Movement in response to stimulus, changes in respiratory rate, and in human studies, postoperative pain scores.
-
-
Statistical Analysis: Compare the changes in parameters between the groups using appropriate statistical tests (e.g., ANOVA, t-tests) to determine if Compound X provided a statistically significant analgesic effect compared to the placebo and similar to the positive control.
-
Data & Experimental Protocols
Table 1: Co-administration Strategies to Reduce Thiopental Dose or Mitigate Side Effects
| Adjunctive Agent | Dose | Protocol | Outcome | Reference |
| Melatonin | 0.2 mg/kg (oral) | Administered 120 minutes prior to induction. | Significantly reduced the mean induction dose of thiopental from 4.56 mg/kg to 2.54 mg/kg. | [13] |
| Ketamine | 0.4 mg/kg (IV) | Administered prior to propofol injection to reduce pain. | Reduced prevalence of propofol injection pain to 4%. | [14] |
| Thiopental | 0.5 mg/kg (IV) | Administered prior to propofol injection to reduce pain. | Reduced prevalence of propofol injection pain to 16%. | [14] |
| Fentanyl | 1.5 µg/kg (IV) | Administered after anesthetic induction with thiopental or ketamine. | Markedly decreased the incidence of emergence agitation in children after sevoflurane (B116992) anesthesia. | [12] |
Table 2: Comparative Pain on Injection for Various Anesthetic Agents
| Anesthetic Agent | Mean Pain Score (NRS) | Study Population | Notes | Reference |
| Sodium Thiopental | 1.40 ± 1.63 | 50 adult patients | Pain intensity was measured upon IV injection for anesthesia induction. | [11] |
| Propofol | 3.28 ± 2.03 | 50 adult patients | Pain was significantly higher than with thiopental. | [11] |
| Diazepam | 4.38 ± 1.81 | 50 adult patients | Highest pain score among the agents tested. | [11] |
| Etomidate | 2.58 ± 2.21 | 50 adult patients | Pain score was intermediate between propofol and thiopental. | [11] |
| NRS: Numerical Rating Scale for pain, from 0 (no pain) to 10 (worst pain imaginable). |
Visualizations
Caption: Thiopental's mechanism of action at the GABA-A receptor.
Caption: Workflow for testing an adjunct's effect on thiopental dose.
Caption: Decision logic for selecting an IV anesthetic induction agent.
References
- 1. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. This compound | C11H17N2NaO2S | CID 23665410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiopental Does Not Produce Hyperalgesia: A Laboratory Study Using Two Human Experimental Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and psychomotor effects of thiopental at subanesthetic concentrations in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Pentothal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. Propofol - Wikipedia [en.wikipedia.org]
- 11. Comparing intensity of pain due to intravenous injection of sodium thiopental, propofol, diazepam, and etomidate during induction of general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of ketamine versus this compound anesthetic induction and a small dose of fentanyl on emergence agitation after sevoflurane anesthesia in children undergoing brief ophthalmic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analgesic Effects of Ketamine, Magnesium Sulfate, and Sodium-Thiopental on Propofol Injection Pain: A Single-Blind Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anesthesiologypaper.com [anesthesiologypaper.com]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of Pretreatment with Thiopental on Reducing Pain Induced by Rocuronium Injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiopental Sodium Administration and Cardiac Arrhythmia Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the risk of cardiac arrhythmias during the experimental use of thiopental (B1682321) sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which thiopental sodium can induce cardiac arrhythmias?
A1: this compound can induce cardiac arrhythmias through several mechanisms:
-
Direct Myocardial Depression: Thiopental directly depresses the contractility of the heart muscle.[1][2][3] This negative inotropic effect is dose-dependent and can lead to reduced cardiac output and hypotension.[2][4]
-
Autonomic Nervous System Alteration: It can alter the balance of the autonomic nervous system, often leading to a compensatory tachycardia (increased heart rate) in response to vasodilation and hypotension.[4][5] This is thought to be partly due to an inhibition of cardiac-vagal activity.[5]
-
Electrophysiological Effects: Thiopental affects cardiac ion channels, prolonging the action potential duration by inhibiting the inward rectifier and delayed rectifier potassium currents.[6] These changes can create a substrate for arrhythmias.
-
Sensitization to Catecholamines: Thiopental sensitizes the myocardium to the arrhythmogenic effects of catecholamines like epinephrine (B1671497).[7][8][9] This is a critical consideration in experimental models involving stress or co-administration of sympathomimetic agents.
Q2: What are the key risk factors for developing cardiac arrhythmias with thiopental administration in a research setting?
A2: Key risk factors include:
-
High Dose and Rapid Injection: Higher doses and rapid intravenous administration increase the risk of myocardial depression and hypotension, which can trigger arrhythmias.
-
Pre-existing Cardiac Conditions: Subjects with underlying cardiovascular disease are more susceptible to the cardiodepressant effects of thiopental.[4]
-
Hypovolemia: In a state of reduced circulating blood volume, the hypotensive effects of thiopental are exaggerated, increasing the risk of cardiovascular instability.[2]
-
Electrolyte Imbalances: Disturbances in electrolytes such as potassium can alter cardiac electrophysiology and increase arrhythmia susceptibility.
-
Concomitant Medications: Co-administration of other drugs that affect the cardiovascular system, particularly catecholamines or other anesthetics, can potentiate the arrhythmogenic effects of thiopental.[7][8][9]
Q3: What are the common types of arrhythmias observed with thiopental?
A3: Ventricular arrhythmias, including ventricular ectopy, bigeminy, and ventricular tachycardia, are of primary concern, especially in the presence of sensitizing agents like epinephrine.[8][10] Atrial arrhythmias and A-V dissociation have also been reported.[8]
Q4: Are there alternative induction agents with a potentially lower risk of cardiac arrhythmias?
A4: Propofol (B549288) is a commonly used alternative. While it also has cardiodepressant effects, some studies suggest it may be less arrhythmogenic than thiopental in certain contexts.[11] However, propofol can cause more pronounced hypotension. The choice of anesthetic should always be tailored to the specific experimental model and objectives.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure and/or heart rate after injection | Direct myocardial depression, vasodilation | 1. Reduce the rate of administration for subsequent doses. 2. Ensure the subject is normovolemic before administration. 3. Consider a lower dose of thiopental. 4. Have supportive measures (e.g., fluid bolus, vasopressors) available. |
| Appearance of ventricular ectopic beats on ECG | Myocardial sensitization to endogenous or exogenous catecholamines | 1. Minimize stress and painful stimuli in the experimental model. 2. If co-administering catecholamines, reduce the dose. 3. Consider premedication with an antiarrhythmic agent if appropriate for the study design. The combination with lidocaine (B1675312) has been shown to reduce arrhythmias in dogs.[10] |
| Progressive widening of the QRS complex or QT interval prolongation | Alteration of cardiac electrophysiology | 1. Continuously monitor the ECG. 2. Avoid co-administration of other drugs known to prolong the QT interval. 3. Ensure normal electrolyte levels, particularly potassium and magnesium. |
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies on the cardiac effects of thiopental. This data can help in dose selection and understanding potential arrhythmogenic thresholds.
| Parameter | Species | Thiopental Dose/Concentration | Key Findings | Reference |
| Epinephrine Arrhythmogenic Dose | Dog | 46-57 µg/mL (plasma) | The dose of epinephrine required to induce arrhythmia was 0.77 µg/kg/min. | [7] |
| Myocardial Depression (IC50) | Guinea Pig (in vitro) | 20.9 µM (for peak twitch tension) | Thiopental is a more potent myocardial depressant than propofol when normalized to anesthetic concentrations. | [1] |
| Hemodynamic Effects | Human (ischemic heart disease) | 6 mg/kg | Decreased arterial blood pressure (-27%), systemic vascular resistance (-20%), and myocardial oxygen consumption (-39%) with a 10% increase in heart rate. No dysrhythmias were recorded in this setting. | [4] |
| Arrhythmia Incidence with Intubation | Dog | 22 mg/kg | Bigeminy occurred in 19 of 20 inductions following intubation. | [10] |
| Arrhythmia Prevention with Lidocaine | Dog | 11 mg/kg Thiopental + 8.8 mg/kg Lidocaine | No arrhythmias were observed in 22 inductions when combined with lidocaine. | [10] |
Experimental Protocols
Protocol 1: Evaluation of Thiopental's Sensitization to Epinephrine-Induced Arrhythmias in a Canine Model
This protocol is adapted from studies investigating the interaction between thiopental and epinephrine.[7][8][9]
1. Animal Preparation:
- Adult mongrel dogs of either sex.
- Anesthetize with a non-barbiturate anesthetic for initial instrumentation (e.g., halothane).
- Insert catheters for drug administration (e.g., femoral vein), arterial blood pressure monitoring (e.g., femoral artery), and blood sampling.
- Place ECG leads for continuous monitoring (Lead II is standard).
2. Anesthesia and Drug Administration:
- Administer thiopental intravenously to achieve a stable plane of anesthesia. A common dose is 20 mg/kg, followed by maintenance infusion to maintain a target plasma concentration.[8]
- Allow for a stabilization period (e.g., 30 minutes).
- Begin a graded intravenous infusion of epinephrine, starting at a low dose (e.g., 0.25 µg/kg/min) and increasing incrementally at set intervals.[8][9]
3. Monitoring and Endpoints:
- Continuously record ECG, arterial blood pressure, and heart rate.
- The primary endpoint is the "arrhythmogenic dose" of epinephrine, defined as the dose that produces a predetermined number of ventricular premature depolarizations (e.g., ≥ 4 within 15 seconds).[9]
- Collect arterial blood samples to measure plasma concentrations of thiopental and epinephrine.
4. Data Analysis:
- Correlate the arrhythmogenic dose of epinephrine with the plasma concentration of thiopental.
- Analyze changes in heart rate and blood pressure in response to epinephrine at different thiopental concentrations.
Protocol 2: In Vitro Assessment of Thiopental's Effects on Cardiac Myocyte Electrophysiology
This protocol is based on patch-clamp studies on isolated ventricular myocytes.[6][12]
1. Cell Isolation:
- Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) using enzymatic digestion.
2. Electrophysiological Recording:
- Use the whole-cell patch-clamp technique to record action potentials and specific ion channel currents.
- Maintain the myocytes in a temperature-controlled bath with a physiological external solution.
3. Drug Application:
- After obtaining a stable baseline recording, perfuse the myocyte with a solution containing a known concentration of thiopental (e.g., 50 µM).[6]
- To study specific ion currents (e.g., inward rectifier potassium current, delayed rectifier potassium current, L-type calcium current), use specific voltage-clamp protocols and pharmacological blockers to isolate the current of interest.
4. Data Analysis:
- Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90) before and after thiopental application.[6]
- Quantify the effect of thiopental on the peak current and kinetics of the specific ion channels studied.
Visualizations
Caption: Signaling pathway of thiopental-induced cardiac arrhythmia risk.
Caption: Workflow for assessing arrhythmia risk with thiopental.
Caption: Troubleshooting logic for adverse cardiac events.
References
- 1. Comparative myocardial depressive effects of propofol and thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Propofol and thiopental depression of myocardial contractility. A comparative study of mechanical and electrophysiologic effects in isolated guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of thiopentone on cardiac performance, coronary hemodynamics and myocardial oxygen consumption in chronic ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thiopental on bispectral index and heart rate variability | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 6. Ionic mechanisms mediating the differential effects of methohexital and thiopental on action potential duration in guinea pig and rabbit isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial sensitization by thiopental to arrhythmogenic action of epinephrine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation by thiopental of halothane--epinephrine-induced arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epinephrine-induced ventricular arrhythmias in dogs anesthetized with halothane: potentiation by thiamylal and thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiopulmonary effects of thiopental/lidocaine combination during anesthetic induction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of thiopental and propofol on atrial vulnerability: electrophysiological study in a porcine model including acute alcoholic intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiopental alters contraction, intracellular Ca2+, and pH in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Thiopental Sodium Administration in Animals with Hepatic or Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of thiopental (B1682321) sodium in animal models with liver or kidney disease. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure safe and effective experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that arise when using thiopental sodium in animals with compromised liver or kidney function.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when using this compound in an animal with liver disease?
A1: The primary concern is delayed drug metabolism. Thiopental is extensively metabolized by the liver.[1] In an animal with hepatic dysfunction, the metabolism of thiopental is slowed, leading to a prolonged duration of action and an extended recovery period.[2] This can result in prolonged central nervous system depression. Additionally, animals with liver disease may have hypoalbuminemia, leading to a higher fraction of unbound, active drug and an exaggerated response to a standard dose.[3] Thiopental should be used with caution in cases of liver disease.[4]
Q2: How does kidney disease affect the use of this compound?
A2: While thiopental is primarily metabolized by the liver, its inactive metabolites are excreted by the kidneys.[5] In animals with renal impairment, the clearance of these metabolites may be reduced. More significantly, renal disease can lead to alterations in protein binding and fluid balance, which can affect the distribution and potency of the drug.[2] Thiopental should be used with caution in animals with kidney disease.[6]
Q3: Is it necessary to adjust the dose of this compound for animals with liver or kidney disease?
A3: Yes, dose reduction is crucial. Due to the potential for prolonged recovery and increased sensitivity, the standard dose of thiopental should be significantly reduced in animals with hepatic or renal dysfunction.[7] The dose should be titrated to effect, meaning it is administered slowly until the desired level of anesthesia is achieved.[6]
Troubleshooting Common Issues
Problem: Prolonged recovery or delayed awakening after thiopental administration.
-
Cause: This is the most common issue and is typically due to decreased hepatic metabolism of the drug in animals with liver disease.[2]
-
Solution:
-
Provide supportive care, including thermal support to prevent hypothermia and intravenous fluids to aid in drug clearance.
-
Ensure a patent airway and monitor respiratory function closely.
-
In future experiments with animals exhibiting similar health profiles, consider a significant dose reduction or the use of an alternative anesthetic agent with a different metabolic pathway.
-
Problem: The animal experiences apnea (B1277953) (cessation of breathing) upon induction with thiopental.
-
Cause: Thiopental is a potent respiratory depressant, and animals with liver or kidney disease may be more sensitive to this effect. A dose that is too high or administered too rapidly can lead to apnea.
-
Solution:
-
Be prepared to provide intermittent positive pressure ventilation immediately.
-
Ensure endotracheal intubation equipment is readily available.
-
When administering thiopental, give approximately half of the calculated dose slowly, wait 20-30 seconds to observe the effect, and then titrate the remainder of the dose to the desired anesthetic depth.[6]
-
Problem: The animal shows signs of anesthetic overdose (e.g., severe bradycardia, hypotension) even with a reduced dose.
-
Cause: Animals with severe liver disease may have reduced plasma protein binding, leading to a higher concentration of the free, active form of thiopental.[3] This increases the drug's potency.
-
Solution:
-
Administer cardiovascular support, such as intravenous fluids and vasopressors, as needed.
-
For future procedures in animals with suspected severe hepatic dysfunction, consider using an alternative anesthetic that is less reliant on hepatic metabolism and has a wider safety margin, such as propofol (B549288) or etomidate.[1][8]
-
Quantitative Data Summary
The following tables provide a summary of recommended dose adjustments and comparative information for anesthetic agents.
Table 1: this compound Dose Adjustments for Animals with Renal Impairment
| Degree of Renal Impairment | Recommended Dose Adjustment | Rationale |
|---|---|---|
| Mild to Moderate | Reduce standard dose by 25-50% | Decreased clearance and potential for altered protein binding.[2] |
| Severe | Use with extreme caution; consider alternative anesthetics. If used, reduce dose by at least 75%. | High risk of prolonged recovery and adverse effects.[2] |
Note: A crude dose reduction for renal failure can be calculated by multiplying the standard dose by the normal serum creatinine (B1669602) and dividing by the patient's serum creatinine. This is a general guideline and should be used with caution.[9]
Table 2: Comparison of Injectable Anesthetic Agents for Use in Animals with Liver Disease
| Anesthetic Agent | Primary Metabolism | Key Considerations in Liver Disease |
|---|---|---|
| This compound | Hepatic | Significantly prolonged recovery. Increased potency with hypoalbuminemia. Use with extreme caution.[1] |
| Propofol | Hepatic and extra-hepatic (e.g., lungs) | Generally considered a better choice due to rapid metabolism and extra-hepatic clearance.[8] |
| Etomidate | Hepatic and plasma esterases | Minimal cardiovascular depression, making it a good option for hemodynamically unstable patients.[8] |
| Ketamine | Hepatic | Can have prolonged effects in animals with severe hepatic dysfunction.[7] |
Experimental Protocols
Protocol 1: Pre-Anesthetic Assessment of an Animal with Suspected Liver or Kidney Disease
-
Physical Examination: Conduct a thorough physical examination, paying close attention to hydration status, mucous membrane color (for signs of icterus), and the presence of ascites.
-
Blood Chemistry Panel:
-
Liver Function: Measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), total bilirubin, albumin, blood urea (B33335) nitrogen (BUN), and glucose.[10][11] Low albumin, BUN, and glucose can be indicative of poor liver function.[10]
-
Kidney Function: Measure Blood Urea Nitrogen (BUN) and creatinine.
-
-
Coagulation Profile: For animals with suspected liver disease, perform a coagulation panel (prothrombin time and activated partial thromboplastin (B12709170) time) to assess the risk of bleeding.[1]
-
Urinalysis: Assess urine specific gravity to evaluate the kidney's concentrating ability.
Protocol 2: Administration and Monitoring of this compound in a Compromised Animal Model
-
Pre-oxygenation: Administer 100% oxygen for 3-5 minutes prior to induction to increase oxygen reserves.[7]
-
Intravenous Catheterization: Place an intravenous catheter for drug administration and fluid therapy.
-
Thiopental Administration (Titration to Effect):
-
Prepare a dilute solution of this compound (e.g., 2.5% or 25 mg/mL).[6]
-
Administer approximately 50% of the calculated reduced dose intravenously over 10-15 seconds.[6]
-
Pause for 20-30 seconds to assess the level of anesthesia.[6]
-
Continue to administer small increments of the drug, reassessing the anesthetic depth after each bolus, until the desired level for the procedure (e.g., endotracheal intubation) is achieved.
-
-
Intra-operative Monitoring:
-
Cardiovascular: Continuously monitor heart rate and rhythm (ECG), and blood pressure (Doppler or oscillometric). Maintain mean arterial pressure above 70 mmHg in animals with renal disease.[3]
-
Respiratory: Monitor respiratory rate and effort. Pulse oximetry should be used to monitor oxygen saturation.
-
Thermoregulation: Monitor body temperature and provide a heat source to prevent hypothermia.
-
Blood Glucose: For animals with liver disease, monitor blood glucose levels every 30-60 minutes.[12]
-
Urine Output: In animals with kidney disease, place a urinary catheter to monitor urine output. Normal urine output is 1-2 ml/kg/hr.[7]
-
Visualizations
References
- 1. Anesthesia for patients with liver disease | Veterian Key [veteriankey.com]
- 2. drugs.com [drugs.com]
- 3. dvm360.com [dvm360.com]
- 4. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 5. Thiopental – Pharmacokinetics [sepia2.unil.ch]
- 6. Thiopental (Pentothal®) for Dogs and Cats [petplace.com]
- 7. westernu.edu [westernu.edu]
- 8. dvm360.com [dvm360.com]
- 9. dvm360.com [dvm360.com]
- 10. mynavas.org [mynavas.org]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. Anaesthesia for medical patients: how to care for patients with liver disease — Veterinary Internal Medicine Nursing [veterinaryinternalmedicinenursing.com]
Technical Support Center: Management of Thiopental Sodium Overdose in a Research Setting
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals in a controlled laboratory setting. The information provided is not a substitute for professional veterinary or medical advice. All procedures should be carried out in accordance with approved animal care and use protocols and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of a thiopental (B1682321) sodium overdose in a research animal?
A1: A thiopental sodium overdose manifests as a severe depression of the central nervous system (CNS). Key signs to monitor for include:
-
Profound and prolonged anesthesia: The animal is unresponsive to painful stimuli.
-
Severe respiratory depression: This can range from a significantly decreased respiratory rate to complete apnea.[1][2]
-
Cardiovascular collapse: Characterized by severe hypotension (low blood pressure) and a weak, rapid, or irregular heartbeat.
-
Hypothermia: A significant drop in body temperature due to CNS depression.[3]
-
Loss of reflexes: Including corneal and pupillary light reflexes.
Q2: Is there a specific antidote to reverse a this compound overdose?
A2: There is no specific antidote for thiopental or other barbiturate (B1230296) overdoses.[4] Management of an overdose relies heavily on supportive care to maintain vital functions until the drug is metabolized and eliminated from the body.[2][3][4][5] It is crucial to understand that flumazenil, an antagonist for benzodiazepines, is not effective for barbiturate overdose.[6][7]
Q3: What is the immediate course of action if a thiopental overdose is suspected?
A3: Immediate and intensive supportive care is critical. The primary goals are to manage the airway, breathing, and circulation (the "ABCs").
-
Ensure a patent airway: Intubate the animal immediately if it is not already.
-
Provide ventilatory support: If the animal is apneic or breathing is shallow, initiate positive pressure ventilation.
-
Monitor cardiovascular function: Continuously monitor heart rate, blood pressure, and electrocardiogram (ECG).
-
Establish intravenous access: If not already in place, establish IV access for the administration of fluids and medications.
Troubleshooting Guides
Issue 1: Severe Respiratory Depression or Apnea
Symptoms:
-
Slow, shallow, or absent breathing.
-
Cyanosis (blue or purple discoloration of mucous membranes).
-
Low oxygen saturation (SpO2) on a pulse oximeter.
Troubleshooting Steps:
-
Immediate Airway Management:
-
Action: Intubate the animal with an endotracheal tube.
-
Rationale: To secure a patent airway and prevent aspiration.
-
-
Mechanical Ventilation:
-
Action: Connect the intubated animal to a mechanical ventilator.
-
Rationale: To provide adequate oxygenation and ventilation, compensating for the drug-induced depression of the medullary respiratory center.[1]
-
-
Pharmacological Intervention (with caution):
-
Action: In some experimental contexts, a respiratory stimulant like doxapram (B1670896) may be considered.[8][9][10] However, its use is controversial and largely discouraged in favor of mechanical ventilation due to a high potential for toxicity and limited benefit.[8]
-
Rationale: Doxapram stimulates the respiratory centers in the brainstem.[10]
-
Issue 2: Cardiovascular Instability and Hypotension
Symptoms:
-
Low blood pressure (hypotension).
-
Weak peripheral pulses.
-
Tachycardia (rapid heart rate) or bradycardia (slow heart rate).
-
Arrhythmias on ECG.
Troubleshooting Steps:
-
Intravenous Fluid Therapy:
-
Action: Administer isotonic crystalloid fluids (e.g., lactated Ringer's solution, 0.9% saline) intravenously.
-
Rationale: To expand intravascular volume and improve blood pressure.
-
-
Vasopressor Support:
-
Action: If hypotension persists despite fluid resuscitation, consider administering vasopressors (e.g., dopamine, norepinephrine) as a continuous rate infusion.
-
Rationale: To constrict blood vessels and increase blood pressure.
-
-
Temperature Management:
-
Action: Monitor the animal's core body temperature and use warming devices (e.g., circulating water blankets, forced-air warmers) to prevent and treat hypothermia.[3]
-
Rationale: Hypothermia can worsen cardiovascular depression.
-
Experimental Protocols
Protocol 1: Supportive Care for Thiopental Overdose
This protocol outlines the fundamental steps for managing a thiopental overdose in a laboratory animal.
-
Objective: To maintain vital organ function until thiopental is metabolized.
-
Materials: Endotracheal tubes, laryngoscope, mechanical ventilator, intravenous catheters, isotonic fluids, vasopressors (dopamine, norepinephrine), ECG monitor, blood pressure monitor, pulse oximeter, thermometer, warming devices.
-
Methodology:
-
Immediately upon suspicion of overdose, cease any further administration of thiopental.
-
Intubate the animal and initiate positive pressure ventilation with 100% oxygen. Adjust ventilator settings (tidal volume, respiratory rate) to maintain normal end-tidal CO2 levels.
-
Establish intravenous access and begin administration of isotonic crystalloids.
-
Continuously monitor heart rate, ECG, blood pressure, SpO2, and core body temperature.
-
If hypotension is refractory to fluid therapy, initiate a continuous rate infusion of a vasopressor. Titrate the dose to effect, aiming to restore and maintain adequate blood pressure.
-
Maintain normothermia using appropriate warming devices.
-
Continue supportive care until the animal regains spontaneous respiration, protective airway reflexes, and hemodynamic stability.
-
Protocol 2: Investigational Use of Reversal Agents
This protocol is for investigational purposes only and should be conducted under a specific and approved research protocol. There are no universally accepted pharmacological reversal agents for thiopental.
-
Objective: To evaluate the efficacy of non-specific CNS or respiratory stimulants in reversing thiopental-induced CNS depression.
-
Agents for Investigation:
-
Methodology:
-
Induce a state of deep anesthesia or a controlled overdose with this compound in the experimental animal under a pre-approved protocol.
-
Establish full physiological monitoring as described in Protocol 1.
-
Administer the investigational reversal agent intravenously at a predetermined dose.
-
Monitor for changes in respiratory rate, heart rate, blood pressure, and time to arousal or return of reflexes.
-
Be prepared to provide full supportive care as the effects of these stimulants can be short-lived and may have side effects.
-
Quantitative Data Summary
| Parameter | Drug/Intervention | Species | Dosage | Expected Outcome/Efficacy | Reference(s) |
| Anesthesia Induction | This compound | General | 3-7 mg/kg IV | Induction of anesthesia | [17] |
| Cerebral Protection | This compound | Human (for reference) | 26.3 ± 10.1 mg/kg/hr infusion | Induce EEG burst suppression | [18] |
| Respiratory Stimulation | Doxapram | General | 1-5 mg/minute IV infusion (human data) | Increased respiratory rate and depth | [8] |
| Investigational Reversal | Bemegride | Human (historical data) | 550 mg to 1950 mg IV | Reversal of respiratory and cerebral depression | [15] |
| Investigational Reversal | Yohimbine | Dog | Not specified in abstract | Reversal of thiopental-induced anesthesia | [16] |
| Investigational Reversal | 4-Aminopyridine | Dog | Not specified in abstract | Reversal of thiopental-induced anesthesia | [16] |
Visualizations
Signaling Pathway of Thiopental Action
Caption: Mechanism of Thiopental at the GABA-A Receptor.
Experimental Workflow for Thiopental Overdose Management
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. researchgate.net [researchgate.net]
- 3. Barbiturates - dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 4. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Flumazenil: an antidote for benzodiazepine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Respiratory-stimulating effect of doxapram hydrochloride in drug-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 11. What is Bemegride used for? [synapse.patsnap.com]
- 12. Bemegride - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Bemegride? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A barbiturate antidote. Use of methylethyl-glutarmide in barbiturate intoxication and in terminating barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reversal of thiopental-induced anesthesia by 4-aminopyridine, yohimbine, and doxapram in dogs pretreated with xylazine or acepromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. litfl.com [litfl.com]
- 18. The dosage of thiopental as pharmacological cerebral protection during non-shunt carotid endarterectomy: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recovery from Thiopental Sodium Anesthesia for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of thiopental (B1682321) sodium for anesthesia in rodent behavioral studies. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on optimizing recovery time to ensure the validity of behavioral data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for thiopental sodium?
A1: this compound is a short-acting barbiturate (B1230296) that induces anesthesia by enhancing the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system. By binding to a site on the GABA-A receptor, thiopental increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Q2: Why is optimizing recovery time from thiopental anesthesia critical for behavioral studies?
A2: A prolonged or complicated recovery from anesthesia can significantly impact the results of behavioral studies. Lingering sedative effects, motor impairment, or stress from a difficult recovery can alter an animal's performance in behavioral tasks, leading to inaccurate data. Rapid and smooth recovery helps ensure that the animal's behavior is a true reflection of the experimental manipulation rather than a side effect of the anesthetic procedure.
Q3: Are there any direct reversal agents for this compound?
A3: No, there are no direct pharmacological reversal agents for barbiturates like this compound. Management of prolonged anesthesia or overdose relies on supportive care to maintain physiological functions while the animal metabolizes the drug.
Q4: What are the typical recovery times for rats and mice after this compound anesthesia?
A4: Recovery times are dose-dependent and can be influenced by various factors. The following tables provide a summary of expected recovery milestones based on available data for intraperitoneal (IP) administration.
Data Presentation: this compound Anesthesia Recovery Times in Rodents
Table 1: Expected Anesthetic Recovery Milestones in Rats
| Parameter | This compound (50 mg/kg, IP) |
| Induction Time | ~4.37 minutes |
| Duration of Surgical Anesthesia | ~43 minutes |
| Walking Time (Full Recovery) | ~44.25 minutes |
Data synthesized from a study on Wistar rats. Individual results may vary based on strain, age, and health status.[1]
Table 2: Expected Anesthetic Properties in Mice
| Parameter | This compound (30-50 mg/kg, IP) |
| Induction Time | 3 - 5 minutes |
| Duration of Anesthesia | 10 - 20 minutes |
| Full Recovery Time | 20 - 40 minutes |
These values are based on data extrapolated from short-acting barbiturates and should be determined experimentally for specific mouse strains and experimental conditions.[2][3][4]
Troubleshooting Guide: Prolonged Recovery from Thiopental Anesthesia
If an animal is not recovering within the expected timeframe, follow these steps:
Step 1: Ensure a patent airway and adequate ventilation.
-
Question: Is the animal's breathing shallow, labored, or absent?
-
Action: Gently extend the animal's head and neck to open the airway. If breathing is shallow, gently stimulate the animal by turning it from side to side every 5-10 minutes.[1] If breathing stops, initiate resuscitation immediately and consult with a veterinarian.
Step 2: Provide thermal support.
-
Question: Does the animal feel cool to the touch? Is its core body temperature below the normal range (approximately 37°C for rodents)?
-
Action: Place the animal on a circulating warm water blanket or a regulated heating pad set to a low temperature.[5] Ensure there is a barrier between the animal and the heat source to prevent burns. Monitor the animal's temperature regularly.
Step 3: Administer supportive fluids.
-
Question: Does the animal appear dehydrated?
-
Action: Administer warmed (to body temperature) sterile isotonic fluids, such as 0.9% saline or Lactated Ringer's solution, subcutaneously or intraperitoneally. A typical dose is 1-2 ml for a mouse and 5-10 ml for a rat.[5]
Step 4: Monitor vital signs.
-
Question: What are the animal's heart rate, respiratory rate, and mucous membrane color?
-
Action: Regularly monitor these vital signs. Normal ranges for mice are a heart rate of 300-500 beats/min and a respiratory rate of 55-100 breaths/min.[1] For rats, the normal heart rate is 260-500 beats/min and respiratory rate is 70-110 breaths/min.[6] Pale or blue mucous membranes indicate poor perfusion or oxygenation and require immediate veterinary attention.
Step 5: Consider potential drug interactions.
-
Question: Was the animal pre-medicated with other drugs, such as opioids or benzodiazepines?
-
Action: Co-administration of other central nervous system depressants can prolong recovery from thiopental.[7] If a reversible agent was used (e.g., an alpha-2 agonist like xylazine), consider administering the appropriate reversal agent (e.g., atipamezole).[1]
Experimental Protocols
Protocol 1: this compound Anesthesia for Short-Duration Procedures in Mice for Behavioral Studies
1. Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile vials
-
0.22 µm syringe filter
-
1 ml syringes with 25-27 gauge needles
-
Animal scale
-
Heating pad
-
Recovery cage with clean bedding
2. Anesthetic Solution Preparation:
-
Aseptically reconstitute this compound with sterile 0.9% saline to a final concentration of 10 mg/ml.
-
Filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Prepare the solution fresh on the day of the experiment and protect it from light.
3. Animal Preparation:
-
Allow mice to acclimate to the housing facility for at least 3 days prior to the experiment.[3]
-
Pre-anesthetic fasting is generally not required for mice. If necessary for the experimental procedure, limit fasting to 2-3 hours, but do not restrict access to water.[1]
-
Accurately weigh each mouse immediately before anesthetic administration to calculate the correct dose.[3]
4. Anesthetic Administration (Intraperitoneal Injection):
-
Manually restrain the mouse by scruffing the neck and securing the tail.
-
The preferred site for intraperitoneal (IP) injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]
-
Use a 25-27 gauge needle. Tilt the mouse's head downwards at a 30-45 degree angle.[3]
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.[3]
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.[3]
-
Inject the calculated volume of this compound solution smoothly. A typical dose is 30-50 mg/kg.[2]
5. Monitoring Anesthetic Depth:
-
Place the mouse in a clean, warm cage and observe for the loss of the righting reflex (the inability of the mouse to right itself when placed on its back). This indicates the onset of anesthesia.[3]
-
Confirm surgical anesthesia by the loss of the pedal withdrawal reflex (no response to a firm toe pinch).
6. Post-Anesthetic Recovery:
-
Place the animal on a heating pad set to a low temperature to maintain body temperature.
-
Monitor the animal continuously until the righting reflex returns.
-
Once the animal is ambulatory, it can be returned to its home cage. Provide easily accessible food and water.
-
Observe the animal for any signs of distress or abnormal behavior before proceeding with behavioral testing.
Mandatory Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Experimental workflow for optimizing thiopental anesthesia recovery.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. This compound (Pentothal) | LHSC [lhsc.on.ca]
- 6. Prolongation of thiopental anesthesia in the mouse by premedication with tetraethylthiuram disulfide ("antabuse") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the mechanism of potentiation by morphine of thiopental sleeping time - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Thiopental Sodium vs. Propofol for Anesthesia in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
The choice of anesthetic agent in neuroscience research is a critical decision that can significantly influence experimental outcomes. An ideal anesthetic should provide adequate sedation and analgesia while minimizing interference with the neural processes under investigation. This guide provides an objective comparison of two commonly used intravenous anesthetics, Thiopental (B1682321) sodium and Propofol (B549288), focusing on their performance and effects on the central nervous system, supported by experimental data.
At a Glance: Key Differences
| Feature | Thiopental Sodium | Propofol |
| Drug Class | Barbiturate | Alkylphenol |
| Primary Mechanism | Positive allosteric modulator of GABA-A receptors, increasing the duration of channel opening.[1][2] | Positive allosteric modulator of GABA-A receptors, increasing the duration of channel opening.[3] |
| Induction Speed | Rapid (30-45 seconds) | Rapid (15-45 seconds) |
| Recovery | Slower, prone to accumulation in fatty tissues.[1] | Faster and smoother recovery.[4] |
| Cerebral Hemodynamics | Decreases cerebral blood flow and intracranial pressure.[1][5] | Decreases cerebral blood flow and intracranial pressure, potentially to a greater extent than thiopental.[5][6] |
| Neuronal Activity | General suppression of neuronal activity.[1] | General suppression of neuronal activity.[7] |
Mechanism of Action: A Tale of Two GABA-A Modulators
Both this compound and Propofol exert their primary anesthetic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][3] Binding of these agents to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus causing a state of sedation and anesthesia.[1][3]
While both drugs potentiate GABA-A receptor function, subtle differences in their binding sites and modulatory actions may contribute to their distinct pharmacological profiles. Thiopental, a barbiturate, increases the duration of the GABA-A channel opening.[1] Propofol also increases the duration of channel opening and at higher concentrations may directly activate the receptor.[3]
Performance on Key Neuroscience Parameters: Quantitative Data
The choice between this compound and Propofol often depends on the specific requirements of the neuroscience experiment. The following tables summarize quantitative data from comparative studies on their effects on cerebral hemodynamics and neuronal activity.
Table 1: Effects on Cerebral Hemodynamics
| Parameter | This compound | Propofol | Study Context / Species |
| Cerebral Blood Flow (CBF) | ↓ (Decrease)[8] | ↓ (Greater decrease than Thiopental)[8] | Dogs |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | ↓ (Decrease)[8] | ↓ (Greater and more persistent decrease than Thiopental)[5][8] | Dogs, Rabbits |
| Intracranial Pressure (ICP) | ↓ (Decrease)[5][8] | ↓ (Greater decrease than Thiopental)[5][8] | Rabbits, Dogs |
| Mean Arterial Pressure (MAP) | ↓ (Decrease)[5][9] | ↓ (Greater decrease than Thiopental)[5][9] | Rabbits, Humans |
Table 2: Effects on Neuronal Activity and Recovery
| Parameter | This compound | Propofol | Study Context / Species |
| Seizure Duration (in ECT) | Longer duration[10] | Shorter duration[10] | Humans |
| Recovery Time (Time to Extubation) | Median: 453 minutes | Median: 149 minutes | Humans (Craniotomy) |
| Regional Brain Effects (rCBF) | Decreased primarily in cerebellar and posterior regions.[11] | Decreased in anterior brain regions.[11] | Humans |
Experimental Protocols: Methodologies for Comparative Studies
The data presented in this guide are derived from various experimental paradigms. Below are summaries of typical methodologies used to compare the effects of this compound and Propofol in neuroscience research.
In Vivo Electrophysiology in Animal Models
This protocol is designed to record neuronal activity directly from the brain of an anesthetized animal.
-
Animal Preparation: A rodent (e.g., rat, mouse) is anesthetized with either this compound or Propofol via intravenous or intraperitoneal injection. The animal is then placed in a stereotaxic frame to ensure a stable head position.
-
Surgical Procedure: A small craniotomy is performed over the brain region of interest.
-
Electrode Implantation: A microelectrode or a multi-electrode array is slowly lowered into the target brain region.
-
Recording: Spontaneous neuronal activity (single-unit, multi-unit, or local field potentials) is recorded at baseline and following the administration of the anesthetic.
-
Data Analysis: The recorded signals are amplified, filtered, and digitized. Spike sorting and analysis of firing rates, burst patterns, and spectral power are performed to quantify the effects of each anesthetic on neuronal activity.
Measurement of Cerebral Blood Flow and Intracranial Pressure
This methodology is used to assess the impact of anesthetics on cerebral hemodynamics in animal models.
-
Animal Instrumentation: An animal (e.g., rabbit, dog) is anesthetized and instrumented for physiological monitoring. This includes the insertion of arterial and venous catheters for drug administration and blood pressure monitoring, and the placement of an intracranial pressure probe.
-
Cerebral Blood Flow Measurement: Techniques such as laser Doppler flowmetry or placement of a flow probe around a cerebral artery are used to measure CBF.
-
Anesthetic Administration: A baseline recording of all parameters is taken before the administration of a bolus or infusion of either this compound or Propofol.
-
Data Collection: Continuous recordings of ICP, MAP, and CBF are collected throughout the experiment.
-
Data Analysis: Changes in these parameters from baseline are calculated and compared between the two anesthetic groups to determine their relative effects on cerebral hemodynamics.
Conclusion: Selecting the Right Anesthetic for Your Research
Both this compound and Propofol are effective anesthetics that suppress central nervous system activity primarily through the potentiation of GABA-A receptors. However, their distinct pharmacokinetic and pharmacodynamic profiles can have important implications for neuroscience research.
Propofol is often favored for its rapid onset and, most notably, its fast and clear-headed recovery.[4] This makes it particularly suitable for studies requiring repeated anesthetic procedures or those where a quick return to baseline neurological function is desirable. Its more pronounced effect on reducing cerebral blood flow and metabolic rate may be advantageous in neurosurgical models or studies of cerebral ischemia.[5][6][8]
This compound , while having a longer recovery profile, has a long history of use in neuroscience and its effects are well-characterized.[1] Its less pronounced effect on mean arterial pressure compared to propofol at equianesthetic doses might be a consideration in studies sensitive to cardiovascular parameters.[9] The differential effects of Thiopental and Propofol on regional brain activity also highlight the importance of selecting an anesthetic based on the specific brain circuits under investigation.[11]
Ultimately, the choice between this compound and Propofol should be made after careful consideration of the specific aims and design of the neuroscience experiment, weighing the desired level and duration of anesthesia against the potential confounding effects of each agent on the parameters being measured.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Propofol versus this compound for the treatment of refractory status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. anesthesiaexperts.com [anesthesiaexperts.com]
- 5. researchgate.net [researchgate.net]
- 6. Propofol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. A Comparative Study of Effects of Propofol and Thiopental on Cerebral Circulation and Metabolism in Dogs. [ekja.org]
- 9. balimedicaljournal.ejournals.ca [balimedicaljournal.ejournals.ca]
- 10. Thiopental is better than propofol for electroconvulsive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiopental and propofol affect different regions of the brain at similar pharmacologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiopental Sodium and Ketamine in Rodent Anesthesia Protocols
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anesthetic agent is a critical determinant of experimental success and animal welfare in rodent-based research. Thiopental (B1682321) sodium, a short-acting barbiturate (B1230296), and ketamine, a dissociative anesthetic, are two injectable agents with distinct pharmacological profiles. This guide provides an objective comparison of their performance in rodent anesthesia, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
At a Glance: Thiopental vs. Ketamine
| Feature | Thiopental Sodium | Ketamine |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Non-competitive NMDA receptor antagonist |
| Anesthetic Properties | Hypnosis, potent respiratory depressant | Analgesia, amnesia, catalepsy |
| Cardiovascular Effects | Decreased heart rate and blood pressure[1][2] | Increased heart rate and blood pressure[1][2][3] |
| Respiratory Effects | Significant respiratory depression[1][2] | Respiratory function is generally preserved[1][2] |
| Induction & Recovery | Rapid induction, relatively short duration | Slower induction, longer recovery |
| Analgesic Properties | Poor | Good |
Quantitative Comparison of Anesthetic Efficacy
The following table summarizes key quantitative data from a comparative study in rats.
| Anesthetic Agent & Dose | Anesthesia Duration (minutes) |
| Ketamine (60 mg/kg) | 9.8 ± 1.5[3] |
| Thiopental (30 mg/kg) | 17.6 ± 2.0[3] |
| Ketamine (30 mg/kg) + Thiopental (15 mg/kg) | 31.0 ± 2.3[3] |
| Ketamine (60 mg/kg) + Thiopental (30 mg/kg) | 57.3 ± 3.0[3] |
Data presented as mean ± standard deviation.
Physiological Effects: A Closer Look
Beyond the primary anesthetic effects, thiopental and ketamine exert distinct physiological changes, particularly concerning oxidative stress and cardiovascular parameters.
| Parameter | Thiopental | Ketamine |
| Adrenaline Levels | Decreased[3] | Increased[3] |
| Oxidative Stress | Increased in brain, heart, and bronchial tissues[3] | Increased in brain, heart, and bronchial tissues[3] |
| Heart Rate | Decreased[4] | Increased[3] |
| Blood Pressure | Decreased[1][2] | Increased[1][2][3] |
Experimental Protocols
Anesthetic Administration and Monitoring
Objective: To assess and compare the anesthetic efficacy and physiological effects of this compound and ketamine in rodents.
Materials:
-
This compound solution
-
Ketamine hydrochloride solution
-
Sterile saline for injection
-
Rodents (species, strain, sex, and age should be consistent)
-
Warming pad
-
Heart rate and oxygen saturation monitor (pulse oximeter)
-
Rectal thermometer
-
Stopwatch
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal immediately before drug administration to ensure accurate dosing.
-
Drug Administration: Administer this compound or ketamine via intraperitoneal (IP) injection. The injection volume should be appropriate for the animal's size.
-
Induction of Anesthesia: Immediately after injection, place the animal in a quiet, warm cage and start the stopwatch. The time to loss of the righting reflex is recorded as the induction time. The righting reflex is considered lost when the animal does not attempt to right itself when placed on its back.
-
Monitoring Anesthetic Depth: Assess the depth of anesthesia every 5-10 minutes using the pedal withdrawal reflex (toe pinch). The absence of a withdrawal response to a firm pinch of the hind paw indicates a surgical plane of anesthesia.
-
Physiological Monitoring: Continuously monitor heart rate, respiratory rate, and body temperature. Maintain body temperature using a warming pad.
-
Duration of Anesthesia: The duration of anesthesia is defined as the time from the loss of the righting reflex to its return.
-
Recovery: Once the animal regains its righting reflex, monitor it closely until it is fully ambulatory and has resumed normal behavior.
Signaling Pathways and Mechanisms of Action
This compound: Enhancing GABAergic Inhibition
Thiopental is a barbiturate that enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5][6][7] By binding to a specific site on the receptor, thiopental increases the duration of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.[5]
References
- 1. Frontiers | The impact of ketamine and thiopental anesthesia on ultraweak photon emission and oxidative-nitrosative stress in rat brains [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. The effects of ketamine and thiopental used alone or in combination on the brain, heart, and bronchial tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiorespiratory effects of diazepam-ketamine, xylazine-ketamine and thiopentone anesthesia in male Wistar rats--a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 7. The effect of sodium thiopental as a GABA mimetic drug in neonatal period on expression of GAD65 and GAD67 genes in hippocampus of newborn and adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiopental Sodium and Isoflurane on Synaptic Transmission
For researchers, scientists, and drug development professionals, understanding the nuanced effects of anesthetic agents on synaptic transmission is paramount for advancing neuropharmacology and developing safer, more effective drugs. This guide provides an objective comparison of two commonly used anesthetics, the intravenous barbiturate (B1230296) thiopental (B1682321) sodium and the inhalational agent isoflurane (B1672236), focusing on their distinct mechanisms of action at the synapse, supported by experimental data.
Executive Summary
Thiopental sodium and isoflurane, while both achieving a state of general anesthesia, exhibit divergent effects on synaptic transmission. Thiopental primarily enhances inhibitory neurotransmission by potentiating GABA-A receptor function, with a less pronounced effect on excitatory synapses at clinically relevant concentrations.[1][2] In contrast, isoflurane modulates both inhibitory and excitatory pathways, notably inhibiting presynaptic neurotransmitter release and affecting postsynaptic glutamate (B1630785) receptors.[3][4][5] This guide will delve into the experimental evidence that elucidates these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Effects
The following tables summarize the quantitative effects of this compound and isoflurane on various aspects of synaptic transmission as reported in preclinical studies.
| Parameter | This compound | Isoflurane | Source |
| GABA-A Receptor Modulation | |||
| Effect on GABAergic Charge Transfer | Increased by ~230% at 25 µM | Selectively enhances intrasynaptic GABAA mediated currents | [1][6] |
| Receptor Subunit Selectivity | Less selective, augmenting both intrasynaptic and extrasynaptic (α5 subunit) currents | Selectively enhances intrasynaptic GABA-A mediated currents (associated with α1–2, β2–3, and γ2 subunits) | [6] |
| Excitatory Synaptic Transmission | |||
| Effect on Glutamatergic Postsynaptic Currents | No significant effect at concentrations up to 50 µM | Inhibits excitatory post synaptic currents by up to 76% (EC50 of 0.47 mM) | [1][7] |
| NMDA Receptor Inhibition | IC50 of 33.6 ± 6.1 µM | Preferentially depresses NMDA receptor-mediated fEPSPs (44.0 ± 7.4% of control at 0.50 mM) | [8][9] |
| AMPA Receptor Inhibition | Minimal inhibition at clinically relevant concentrations | Minimal direct inhibition at clinically relevant concentrations, but can reduce AMPA-induced neurotoxicity | [10][11][12] |
| Presynaptic Effects | |||
| Inhibition of Neurotransmitter Release | Dose-dependent decrease in veratridine (B1662332) and KCl-induced GABA release | Inhibits neurotransmitter release in a dose-dependent fashion (EC50 of 0.38 mM for maximal inhibition) | [3][13] |
| Inhibition of Glutamate Release | Inhibits K+-evoked glutamate release | More potent inhibitor of glutamate release (IC50 = 0.37 mM) compared to GABA release | [14][15] |
| Inhibition of GABA Release | Decreases depolarization-evoked GABA release | Less potent inhibitor of GABA release (IC50 = 0.52 mM) | [13][15] |
| Effect on Presynaptic Action Potential | Not a primary mechanism | Reduces presynaptic action potential amplitude by ~3-8% | [16] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways affected by this compound and isoflurane at the synapse.
Experimental Protocols
The following are synthesized methodologies for key experiments cited in the comparison of this compound and isoflurane.
Electrophysiological Recording in Hippocampal Slices
Objective: To measure the effects of thiopental and isoflurane on excitatory postsynaptic potentials (EPSPs).
Protocol:
-
Slice Preparation: Male Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover for at least 1 hour in an incubation chamber containing aCSF continuously bubbled with 95% O2 and 5% CO2 at room temperature.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF at a constant flow rate. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Stimulation: Synaptic responses are evoked by electrical stimulation of the Schaffer collateral-commissural pathway using a bipolar tungsten electrode.
-
Drug Application: After obtaining a stable baseline recording, this compound or isoflurane (at desired concentrations) is added to the perfusing aCSF. For isoflurane, a calibrated vaporizer is used to deliver the anesthetic to the aCSF.
-
Data Analysis: The amplitude and slope of the fEPSPs are measured and compared before and after drug application. To isolate NMDA and non-NMDA receptor-mediated components, selective antagonists are used.
Synaptosome Preparation and Neurotransmitter Release Assay
Objective: To quantify the presynaptic effects of thiopental and isoflurane on neurotransmitter release.
Protocol:
-
Synaptosome Preparation: Cerebral cortices from rats are homogenized in a sucrose (B13894) buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction (nerve terminals).
-
Radiolabeling: Synaptosomes are pre-loaded with radiolabeled neurotransmitters, such as [3H]glutamate or [14C]GABA, by incubation in a physiological buffer.
-
Superfusion: The radiolabeled synaptosomes are placed in a superfusion system and continuously washed with buffer to establish a stable baseline of radioactivity.
-
Depolarization and Drug Exposure: Neurotransmitter release is stimulated by depolarization with either a high concentration of potassium chloride (KCl) or veratridine. Thiopental or isoflurane is included in the superfusion buffer before and during the depolarization step.
-
Quantification: The amount of radioactivity released into the superfusion medium is measured using liquid scintillation counting. The inhibitory effect of the anesthetic is calculated by comparing the stimulated release in the presence and absence of the drug.
Conclusion
The experimental evidence clearly demonstrates that this compound and isoflurane exert their anesthetic effects through distinct modulations of synaptic transmission. Thiopental's potentiation of GABA-A receptor-mediated inhibition is its hallmark, with minimal direct impact on excitatory transmission at clinical doses.[1][2] Conversely, isoflurane presents a more complex profile, affecting both inhibitory and excitatory systems through presynaptic inhibition of neurotransmitter release and postsynaptic receptor modulation.[3][4][5] These differences have significant implications for their clinical use and for the future design of anesthetic drugs with more targeted and refined mechanisms of action. Researchers are encouraged to consider these distinct synaptic effects when designing experiments in neuropharmacology and drug development.
References
- 1. Selective synaptic actions of thiopental and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Isoflurane Inhibits the Neurotransmitter Release Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Isoflurane? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequency-Dependent Block of Excitatory Neurotransmission by Isoflurane via Dual Presynaptic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excitatory synaptic transmission mediated by NMDA receptors is more sensitive to isoflurane than are non-NMDA receptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on N-methyl-D-aspartate-gated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of AMPA receptors and volatile anesthetics: reduced anesthetic requirements in GluR2 null mutant mice for loss of the righting reflex and antinociception but not minimum alveolar concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Isoflurane decreases AMPA-induced dark cell degeneration and edematous damage of Purkinje neurons in the rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of thiopental, halothane and isoflurane on the calcium-dependent and -independent release of GABA from striatal synaptosomes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effects of General Anesthetics on Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Presynaptic inhibition of the release of multiple major central nervous system neurotransmitter types by the inhaled anaesthetic isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoflurane inhibits transmitter release and the presynaptic action potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Effects of Thiopental and Pentobarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular effects of two commonly used barbiturate (B1230296) anesthetics, thiopental (B1682321) and pentobarbital (B6593769). The information presented is based on experimental data from various studies to assist researchers in selecting the appropriate agent for their specific experimental needs.
Quantitative Comparison of Cardiovascular Effects
The following table summarizes the key cardiovascular effects of thiopental and pentobarbital as reported in the cited literature. It is important to note that the effects can vary depending on the dose, species, and experimental conditions.
| Cardiovascular Parameter | Thiopental | Pentobarbital | Species | Key Findings and Citations |
| Heart Rate (HR) | Increased by 10%[1] or in a dose-dependent manner[2] | Decreased at higher infusion rates[3] | Human, Rat, Dog | Thiopental tends to cause a reflex tachycardia, possibly to compensate for the drop in blood pressure.[1][2] Pentobarbital can have a direct depressive effect on heart rate at higher doses.[3] |
| Blood Pressure (BP) | Decreased arterial blood pressure by 27%[1] | Systolic blood pressure significantly decreased at higher infusion rates.[3] No marked deviation from unanesthetized state in another study.[4] | Human, Cat, Dog | Both agents can cause hypotension. Thiopental appears to have a more pronounced and consistent hypotensive effect.[1][5] |
| Cardiac Output (CO) | Remained unchanged in one study[1] | Progressively fell by over 44% during the first 2-3 hours of continuous anesthesia.[4][6] | Human, Dog | Pentobarbital can cause a significant decrease in cardiac output, suggesting a direct myocardial depressant effect.[4][6] Thiopental's effect on cardiac output may be less pronounced.[1] |
| Systemic Vascular Resistance (SVR) | Decreased by 20%[1] | Not explicitly quantified in the provided abstracts, but a decrease is implied by the drop in blood pressure with maintained or decreased cardiac output. | Human | Thiopental causes vasodilation, leading to a decrease in systemic vascular resistance.[1] |
| Arrhythmogenicity | Can induce ventricular bigeminy[7] and is considered to have antiarrhythmic properties in other contexts.[8][9] | Generally considered to have no effect on arrhythmias[8][9] or to suppress them.[10] | Dog, Rat | Thiopental's effect on cardiac rhythm appears complex, with the potential for both pro-arrhythmic and anti-arrhythmic effects depending on the experimental model.[7][8][9] Pentobarbital is often considered more stable in terms of cardiac rhythm.[8][9] |
Experimental Protocols
The following outlines a general methodology for a comparative study of the cardiovascular effects of thiopental and pentobarbital, based on protocols described in the literature.
Animal Models and Anesthesia
-
Species: Commonly used species include dogs, pigs, cats, and rats.[3][7][8][11]
-
Anesthesia Induction and Maintenance: Anesthesia can be induced with an intravenous bolus of either thiopental or pentobarbital and maintained with a continuous infusion to achieve a stable anesthetic plane.[11] The depth of anesthesia should be monitored, for example, by observing the electroencephalogram (EEG).[7]
Hemodynamic Monitoring
-
Instrumentation: A femoral artery can be catheterized to measure arterial blood pressure and for blood sampling.[3] A catheter can be placed in the femoral vein for drug and fluid administration.[3] For more detailed measurements, a pulmonary artery catheter can be used to measure cardiac output, central venous pressure, and pulmonary artery pressure.
-
Parameters Measured:
-
Heart Rate (HR): Continuously monitored using an electrocardiograph (ECG).[3]
-
Blood Pressure (BP): Systolic, diastolic, and mean arterial pressure are continuously recorded.[3][8]
-
Cardiac Output (CO): Can be measured using techniques like thermodilution or dye dilution.[4]
-
Systemic Vascular Resistance (SVR): Calculated from mean arterial pressure, central venous pressure, and cardiac output.
-
Experimental Procedure
-
Baseline Measurements: After instrumentation and stabilization of the animal, baseline cardiovascular parameters are recorded.
-
Drug Administration: Thiopental or pentobarbital is administered, typically intravenously. The dose and rate of administration should be carefully controlled.[1][3]
-
Data Collection: Cardiovascular parameters are continuously monitored and recorded at specific time points after drug administration.
-
Blood Sampling: Arterial blood samples can be taken to measure blood gases, pH, and plasma drug concentrations.[3]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathways for the vasodilator effects of thiopental and pentobarbital and a typical experimental workflow for their comparative analysis.
Caption: Proposed vasodilator mechanisms of thiopental and pentobarbital.[12]
Caption: Experimental workflow for comparing cardiovascular effects.
Discussion of Mechanisms
The differing cardiovascular profiles of thiopental and pentobarbital can be attributed to their distinct mechanisms of action at the cellular level.
Thiopental's vasodilator effect is thought to be primarily mediated through its intracellular actions.[12] It appears to inhibit the release of calcium from intracellular stores, thereby reducing the amount of calcium available for smooth muscle contraction and leading to vasodilation.[12] This mechanism may also contribute to its negative inotropic effects on the heart.
Pentobarbital's vasodilator effect is mainly attributed to its action as a calcium channel blocker.[12] By blocking the influx of extracellular calcium through voltage-gated calcium channels in vascular smooth muscle cells, pentobarbital leads to relaxation and vasodilation.[12] This calcium channel blocking activity could also explain its direct myocardial depressant effects, leading to a reduction in cardiac output.[4][6]
Furthermore, both drugs interact with GABA-A receptors in the central nervous system, which contributes to their anesthetic properties and can indirectly influence cardiovascular function through modulation of autonomic nervous system output.[13] Thiopental has been shown to reduce cardiac parasympathetic tone.[2]
Conclusion
References
- 1. Effects of thiopentone on cardiac performance, coronary hemodynamics and myocardial oxygen consumption in chronic ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of thiopental on bispectral index and heart rate variability | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 3. Autonomic and cardiovascular effects of pentobarbital anesthesia during trigeminal stimulation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cardiopulmonary effects of thiopental versus propofol as an induction agent prior to isoflurane anesthesia in chair trained rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Comparison of cardiovascular effects of thiopental and pentobarbital at equivalent levels of CNS depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of thiopental, urethane, and pentobarbital in the study of experimental cardiology in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpp.com [ijpp.com]
- 11. Cardiovascular effects of pentobarbital in pigs, and the lack of response to naloxone in pentobarbital induced circulatory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the vasodilator effects of thiopentone and pentobarbitone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium thiopental - Wikipedia [en.wikipedia.org]
Cross-Validation of Thiopental Sodium's Anesthetic Efficacy: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species validation of the anesthetic efficacy of thiopental (B1682321) sodium, a rapid-onset, short-acting barbiturate. It offers a comparative analysis with alternative anesthetic agents, supported by experimental data, to aid in the selection of appropriate anesthetics for research and preclinical studies. The information is presented to facilitate informed decision-making in experimental design and to ensure animal welfare.
Comparative Anesthetic Efficacy of Thiopental Sodium
This compound has long been a staple in veterinary and research settings for the induction of anesthesia.[1] Its efficacy, however, can vary significantly across different species due to physiological and metabolic differences. The following tables summarize key anesthetic parameters of this compound and its common alternatives—propofol and ketamine—across several common laboratory animal species. It is important to note that these values can be influenced by factors such as premedication, age, sex, and health status of the animal.[1]
Data Presentation: Anesthetic Parameters
| Species | Anesthetic Agent | Induction Dose (mg/kg) | Duration of Action (minutes) | Recovery Time (minutes) | Route of Administration | Key Considerations |
| Dog | This compound | 10 - 25[2] | 5 - 15 | Variable, can be prolonged | IV | Dose reduction needed with premedication. Prolonged recovery in sighthounds.[1] |
| Propofol | 6 - 10[2] | 5 - 10 | Rapid | IV | Can cause apnea (B1277953) if administered too quickly. | |
| Ketamine | 5 - 10 (in combination) | 15 - 30 | Can be associated with muscle rigidity and vocalization during recovery. | IV/IM | Often used with a sedative to improve muscle relaxation and recovery quality. | |
| Cat | This compound | 9 - 11[2] | 5 - 15 | Variable | IV | Use with caution due to potential for prolonged recovery. |
| Propofol | 6 - 8 | 5 - 10 | Rapid and smooth | IV | Good choice for short procedures. | |
| Ketamine | 10 - 20 (as sole agent) | 20 - 40 | Recovery can be prolonged and may involve agitation. | IV/IM | Often combined with other agents for balanced anesthesia. | |
| Rat | This compound | 30 - 60[3] | 10 - 20 | Moderate | IP | Can cause tissue irritation if not administered correctly.[1] |
| Propofol | 10 - 20 | 5 - 15 | Rapid | IV/IP | Provides smooth induction and recovery. | |
| Ketamine | 40 - 80 (in combination) | 20 - 40 | Generally smooth when combined with a sedative. | IP | A common combination is with xylazine (B1663881). | |
| Rabbit | This compound | 20[4] | 5 - 15 | Variable | IV | Glucose administration can prolong recovery.[5] |
| Propofol | 5 - 14[6] | ~5 | Rapid and smooth[6] | IV | Suitable for short, minimally invasive procedures.[6] | |
| Ketamine | 25 - 50 (in combination) | 20 - 40 | Dependent on the combination of drugs used. | IV/IM | Often used with alpha-2 agonists for surgical anesthesia. | |
| Mouse | This compound | 30 - 40[7] | 10 - 20[8] | Moderate | IP/SC | High potential for tissue damage if given subcutaneously.[7][8] |
| Propofol | 10 - 20 | 5 - 15 | Rapid | IV/IP | Good for short procedures and imaging studies. | |
| Ketamine | 75 - 100 (in combination) | 20 - 40 | Dependent on the combination of drugs used. | IP | Widely used in combination with xylazine for surgical anesthesia. |
Note: The data presented is a synthesis of information from multiple sources and should be used as a guideline. Actual dosages and outcomes may vary based on specific experimental conditions and individual animal responses.
Experimental Protocols
The accurate assessment of anesthetic efficacy relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of Anesthetic Induction, Duration, and Recovery Time
Objective: To quantify the primary anesthetic efficacy parameters of a given anesthetic agent in a specific species.
Materials:
-
Anesthetic agent (e.g., this compound solution)
-
Appropriate sized syringes and needles for the species
-
Animal scale
-
Timer or stopwatch
-
Heating pad to maintain body temperature
-
Monitoring equipment (e.g., pulse oximeter, ECG)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal immediately before the experiment to ensure accurate drug dosage calculation.
-
Anesthetic Administration: Administer the anesthetic agent via the specified route (e.g., intravenous, intraperitoneal). Start the timer immediately upon administration.
-
Assessment of Anesthetic Induction (Loss of Righting Reflex): Gently place the animal on its back. The time from administration until the animal can no longer right itself within a set timeframe (e.g., 30 seconds) is recorded as the induction time .
-
Assessment of Surgical Anesthesia (Loss of Pedal Withdrawal Reflex): Once the righting reflex is lost, assess the depth of anesthesia by applying a firm pinch to the animal's paw. The absence of a withdrawal reflex indicates the onset of surgical anesthesia. The time from induction to the return of the pedal withdrawal reflex is recorded as the duration of surgical anesthesia .
-
Assessment of Recovery (Return of Righting Reflex): Continue to monitor the animal. The time from the return of the pedal withdrawal reflex until the animal can voluntarily right itself is recorded as the recovery time .
-
Post-procedural Monitoring: Monitor the animal for any adverse effects until it is fully recovered and has resumed normal behavior.[9][10]
Protocol 2: Monitoring Anesthetic Depth
Objective: To ensure adequate and safe anesthetic depth throughout a procedure.
Materials:
-
Anesthetized animal
-
Monitoring equipment as described below
Procedure:
-
Vital Sign Monitoring: Continuously monitor and record vital signs at regular intervals (e.g., every 5-15 minutes).[9][11]
-
Heart Rate and Rhythm: Monitored using an electrocardiogram (ECG) or a pulse oximeter.
-
Respiratory Rate and Pattern: Observed visually or monitored with a respirometer.
-
Oxygen Saturation (SpO2): Measured using a pulse oximeter.
-
Body Temperature: Monitored with a rectal probe and maintained using a heating pad.
-
-
Reflex Monitoring:
-
Palpebral Reflex (Blink Reflex): Gently touching the corner of the eye should elicit a blink in a lightly anesthetized animal. This reflex is lost as anesthesia deepens.
-
Pedal Withdrawal Reflex (Toe Pinch): A firm pinch of a toe or the webbing between the toes should not elicit a withdrawal response during an adequate plane of surgical anesthesia.[9]
-
Corneal Reflex: Gently touching the cornea with a sterile, moist applicator should elicit a blink or retraction of the globe. This is one of the last reflexes to be lost and its absence indicates a very deep plane of anesthesia.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Thiopental's mechanism of action at the GABAA receptor.
Experimental Workflow for Anesthetic Efficacy Assessment
References
- 1. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effects of ketamine and thiopental used alone or in combination on the brain, heart, and bronchial tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Anesthesia Following Premedication of Rabbits with Vitamin C [vrf.iranjournals.ir]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. docsinnovent.com [docsinnovent.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. academic.oup.com [academic.oup.com]
- 9. colorado.edu [colorado.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. az.research.umich.edu [az.research.umich.edu]
Comparing the effects of thiopental sodium and alfaxalone on respiratory function
For Researchers, Scientists, and Drug Development Professionals
The selection of an anesthetic agent hinges on a delicate balance between desired sedative and hypnotic effects and potential adverse reactions. Among the most critical considerations is the impact on respiratory function. This guide provides a detailed comparison of two commonly used intravenous anesthetic agents, thiopental (B1682321) sodium and alfaxalone (B1662665), with a specific focus on their effects on the respiratory system. The information presented is collated from various experimental studies to aid in informed decision-making for preclinical and clinical research.
Quantitative Comparison of Respiratory Parameters
The following tables summarize key respiratory parameters observed in various studies comparing thiopental sodium and alfaxalone. These data highlight the dose-dependent and species-specific effects of each agent.
| Parameter | This compound | Alfaxalone | Species | Study Highlights & Dosage |
| Incidence of Post-Induction Apnea (B1277953) | 3 out of 6 dogs[1] | 1 out of 8 dogs[2] | Dogs | Thiopental (19.4 mg/kg) and Propofol (B549288) (8 mg/kg) showed a 50% incidence of apnea[1]. In another study, alfaxalone (median dose 2.6 mg/kg) resulted in apnea in 1 of 8 dogs, while thiopental (median dose 14.2 mg/kg) caused apnea in 2 of 8 dogs[2]. |
| 2 out of 8 dogs[2] | ||||
| Respiratory Rate | Significant decrease[3] | Significant decrease[3] | Horses | Both drugs, following premedication, caused a significant decrease in respiratory rate during anesthesia[3]. |
| Arterial Carbon Dioxide Tension (PaCO2) | Maintained at approx. 50 mmHg[3] | Maintained at approx. 50 mmHg[3] | Horses | Despite the decrease in respiratory rate, PaCO2 levels remained clinically acceptable for both agents in premedicated horses[3]. |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summaries of the methodologies used in key comparative studies.
Study 1: Cardiorespiratory Effects in Healthy Dogs[1]
-
Subjects: Six healthy mixed-breed dogs.
-
Design: A randomized crossover study design was implemented.
-
Anesthetic Protocol: Each dog was anesthetized with either thiopental (19.4 mg/kg) or propofol (8 mg/kg) intravenously. The dogs were intubated and allowed to breathe 100% oxygen spontaneously.
-
Monitoring: Respiratory rate, end-tidal carbon dioxide concentration, and tidal volume were measured before and at multiple time points (2, 4, 6, 8, 10, 15, 30, and 60 minutes) after drug administration.
Study 2: Laryngeal Motion in Healthy Dogs[2]
-
Subjects: Healthy client-owned dogs.
-
Anesthetic Protocol: Dogs received one of three intravenous induction agents: alfaxalone (median dose: 2.6 mg/kg), propofol/diazepam combination, or thiopental (median dose: 14.2 mg/kg).
-
Monitoring: The occurrence of apnea, defined as the absence of respiration for more than 60 seconds, was recorded following the administration of the anesthetic induction drugs.
Study 3: Anesthetic Induction in Thoroughbred Horses[3]
-
Subjects: Six Thoroughbred horses.
-
Design: A randomized, blinded, experimental crossover study.
-
Anesthetic Protocol: Horses were premedicated with medetomidine (B1201911) (6 µg/kg) and midazolam (20 µg/kg). Anesthesia was then induced with alfaxalone (1 mg/kg), ketamine (2.5 mg/kg), or thiopental (4 mg/kg).
-
Monitoring: Cardiopulmonary parameters, including respiratory rate and arterial blood gases (PaCO2), were recorded throughout the anesthetic period.
Visualizing the Experimental Approach and Mechanism
To better understand the experimental process and the underlying physiological mechanisms, the following diagrams are provided.
Caption: Generalized workflow for comparative respiratory studies.
Caption: Proposed signaling pathway for anesthetic-induced respiratory depression.
Discussion
Both this compound and alfaxalone can induce respiratory depression, a common side effect of many general anesthetics. The available data suggest that both drugs can lead to a decrease in respiratory rate and, in some instances, post-induction apnea.[1][3] The incidence of apnea appears to be dose-dependent and may be influenced by the speed of injection and the use of premedication.
In horses premedicated with medetomidine and midazolam, both alfaxalone and thiopental produced a significant decrease in respiratory rate; however, arterial carbon dioxide tension was maintained at a clinically acceptable level of approximately 50 mmHg.[3] This suggests that while the breathing rate is reduced, the depth of breathing may compensate to some extent, or the level of hypercapnia did not reach a critical threshold in that particular study.
In dogs, studies have reported post-induction apnea with both agents. One study found a 50% incidence of apnea in dogs receiving thiopental (at 19.4 mg/kg), which was the same incidence as for propofol in that study.[1] Another study in dogs reported apnea in 2 out of 8 dogs receiving thiopental (median dose 14.2 mg/kg) and in 1 out of 8 dogs receiving alfaxalone (median dose 2.6 mg/kg).[2] While not a direct head-to-head comparison in the same study with equivalent dosing protocols, this may suggest a potentially lower incidence of apnea with alfaxalone at clinically effective doses.
It is crucial to note that the respiratory effects of these agents can be significantly modulated by several factors, including the patient's underlying health status, concurrent medications (especially opioids and benzodiazepines), and the rate of drug administration. Therefore, careful titration to effect and vigilant monitoring of respiratory function are paramount when using either this compound or alfaxalone.
Conclusion
Both this compound and alfaxalone are effective intravenous anesthetic agents that can cause dose-dependent respiratory depression. The choice between these two drugs should be made based on a thorough understanding of their pharmacological profiles, the specific clinical or research context, and the individual patient's physiological status. Further head-to-head comparative studies with standardized dosing and monitoring protocols are warranted to provide a more definitive differentiation of their respiratory effects across a wider range of species and clinical scenarios.
References
- 1. Cardiorespiratory and anesthetic effects of propofol and thiopental in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of alfaxalone, thiopental, or propofol and diazepam on laryngeal motion in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of alfaxalone, ketamine and thiopental for anaesthetic induction and recovery in Thoroughbred horses premedicated with medetomidine and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of thiopental sodium as a pharmacological model for studying coma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of thiopental (B1682321) sodium as a pharmacological model for studying coma. It offers an objective comparison with alternative agents, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction
Pharmacologically induced coma is a critical tool in both clinical practice and neuroscience research. It allows for the investigation of the fundamental mechanisms of consciousness, the development of neuroprotective strategies, and the screening of novel therapeutics for disorders of consciousness. Thiopental sodium, a short-acting barbiturate, has historically been a cornerstone for inducing medical comas.[1] This guide evaluates its continued relevance as a research model by comparing its performance and characteristics with other prevalent agents, namely propofol (B549288) and pentobarbital.
Mechanism of Action: Enhancing GABAergic Inhibition
This compound, like other barbiturates, exerts its central nervous system depressant effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4] This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron.[3][5][6] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.
Thiopental enhances GABAergic inhibition by increasing the duration of the GABA-A receptor's chloride channel opening.[4] At higher concentrations, it can also directly activate the GABA-A receptor, even in the absence of GABA.[4] This potentiation of inhibitory signaling leads to a global reduction in neuronal activity, resulting in sedation, anesthesia, and, at sufficient doses, a state of coma.
Signaling Pathway of Thiopental at the GABA-A Receptor
References
- 1. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. litfl.com [litfl.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of EEG Patterns: Thiopental Sodium vs. Other Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electroencephalogram (EEG) patterns induced by thiopental (B1682321) sodium versus other common anesthetics. By presenting supporting experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to be a valuable resource for understanding the reproducibility and characteristics of anesthetic-induced neural oscillations.
Introduction
The electroencephalogram (EEG) is a critical tool in both clinical anesthesiology and neuroscience research for monitoring brain states. Anesthetic agents induce profound, dose-dependent changes in EEG patterns, reflecting their impact on neuronal communication. The reproducibility of these EEG signatures is paramount for reliable depth of anesthesia monitoring and for mechanistic studies of consciousness. Thiopental sodium, a barbiturate, has a well-characterized EEG profile, but how its reproducibility compares to other classes of anesthetics is a key question for researchers. This guide delves into the available evidence to compare the EEG patterns of thiopental with those of other widely used anesthetics such as propofol (B549288), sevoflurane (B116992), isoflurane (B1672236), and etomidate (B1671615).
I. Quantitative Comparison of Anesthetic-Induced EEG Patterns
The following tables summarize quantitative data on the EEG patterns induced by thiopental and other anesthetics. It is important to note that direct comparative studies quantifying the reproducibility of these patterns are limited, and inter-subject variability is a known factor for all anesthetics[1][2].
Table 1: Dose-Dependent EEG Characteristics of Common Anesthetics
| Anesthetic | Typical Induction Dose | Predominant EEG Progression with Increasing Dose | Notes |
| This compound | 3-5 mg/kg | Initial beta activation, followed by delta and theta slowing, progressing to burst suppression, and finally isoelectricity at high doses.[3] | The biphasic effect of initial activation is a characteristic feature. |
| Propofol | 1.5-2.5 mg/kg | Increase in frontal alpha and slow-delta oscillations, leading to burst suppression and isoelectricity.[4] | Burst suppression patterns can show significant inter-subject variability in morphology.[1][2][5] |
| Sevoflurane | 2-3% (end-tidal) | Widespread slow-wave and delta activity, with prominent theta oscillations. Burst suppression occurs at higher concentrations.[6] | Epileptiform activity can be observed, particularly during induction in children.[7] |
| Isoflurane | 1.5-2.5% (end-tidal) | Progressive slowing of EEG with increased power in delta and theta bands, leading to burst suppression. | Burst suppression under isoflurane is characterized by longer burst durations and higher amplitudes compared to propofol.[8] |
| Etomidate | 0.2-0.4 mg/kg | Similar to thiopental with initial fast activity followed by slowing, burst suppression, and isoelectricity. | Myoclonus is a common side effect that can introduce artifacts into the EEG. |
Table 2: Comparative Analysis of Burst Suppression Characteristics
| Anesthetic | Typical Concentration for Burst Suppression | Burst Duration (seconds) | Burst Amplitude (µV) | Notes |
| This compound | >10 µg/mL (plasma) | 0.8 ± 0.5[8] | 285 ± 106[8] | Thiopental-induced burst suppression duration is extended when co-administered with propofol compared to sevoflurane.[9] |
| Propofol | >2 µg/mL (effect-site) | 0.4 ± 0.1[8] | 249 ± 50[8] | Propofol-induced bursts have lower amplitude and shorter duration compared to isoflurane.[8] |
| Isoflurane | 1.5-2% (end-tidal) | 1.4 ± 0.4[8] | 488 ± 146[8] | Isoflurane produces the most distinct burst suppression pattern with high-amplitude, long-duration bursts.[8] |
| Etomidate | Not specified | 0.3 ± 0.1[8] | 310 ± 87[8] | Burst characteristics are similar to propofol.[8] |
| Sevoflurane | >2.5% (end-tidal) | Longer than propofol[10] | Higher than propofol[10] | Burst and suppression periods are longer and of higher power than with propofol at equivalent burst suppression ratios.[10] |
II. Experimental Protocols
Reproducible EEG recordings are contingent on standardized experimental procedures. Below is a detailed methodology for a key type of experiment cited in this guide.
Experimental Protocol: In Vivo EEG Recording in Animal Models (Rat)
-
Animal Preparation:
-
Adult male Sprague-Dawley rats are anesthetized with a preliminary anesthetic (e.g., a short-acting inhalational agent).
-
Tracheostomy is performed for controlled ventilation.
-
Femoral artery and vein are catheterized for blood pressure monitoring, blood sampling, and drug administration.
-
The animal is placed in a stereotaxic frame, and the scalp is incised to expose the skull.
-
-
Electrode Implantation:
-
Small burr holes are drilled through the skull over specific cortical areas (e.g., frontal, parietal, and occipital cortices).
-
Stainless steel or silver-wire electrodes are placed on the dura mater.
-
A reference electrode is placed in a neutral location (e.g., over the cerebellum).
-
Electrodes are secured with dental acrylic.
-
-
Anesthetic Administration:
-
The specific anesthetic agent (e.g., thiopental, propofol) is administered intravenously via a computer-controlled infusion pump to achieve and maintain target concentrations.
-
For volatile anesthetics (e.g., sevoflurane, isoflurane), an agent-specific vaporizer is used to deliver a precise end-tidal concentration.
-
-
EEG Recording:
-
The implanted electrodes are connected to a high-impedance differential amplifier.
-
The EEG signal is filtered (e.g., bandpass 0.5-100 Hz) and amplified.
-
The analog signal is digitized at a sampling rate of at least 256 Hz.
-
Continuous EEG is recorded throughout the baseline, anesthetic induction, maintenance, and emergence periods.
-
-
Data Analysis:
-
The recorded EEG is visually inspected for artifacts.
-
Quantitative EEG (qEEG) analysis is performed on artifact-free epochs.
-
Spectral Analysis: Fast Fourier Transform (FFT) is used to calculate the power spectral density, providing power in different frequency bands (delta: 0.5-4 Hz, theta: 4-8 Hz, alpha: 8-12 Hz, beta: 12-30 Hz).
-
Burst Suppression Analysis: Bursts and suppressions are identified using an amplitude threshold. Parameters such as burst suppression ratio (BSR), burst duration, inter-burst interval, and burst amplitude are calculated.
-
III. Signaling Pathways and Experimental Workflows
The distinct EEG patterns induced by different anesthetics arise from their interactions with specific molecular targets and their subsequent effects on neuronal circuits.
Signaling Pathway of Thiopental
Thiopental, like other barbiturates, primarily exerts its effects by modulating the activity of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system. It also has effects on excitatory glutamate (B1630785) receptors.
Experimental Workflow for Comparative EEG Analysis
The process of comparing EEG patterns from different anesthetics involves a structured workflow from data acquisition to statistical analysis.
IV. Reproducibility and Inter-Subject Variability
A key consideration for any anesthetic is the consistency of its EEG signature across different individuals and within the same individual over time. While all anesthetics exhibit some degree of inter-subject variability in their EEG effects, the extent of this variability can differ.
-
Thiopental: The progression of EEG changes with increasing thiopental concentration is generally considered reproducible, with a predictable sequence of beta activation, slowing, burst suppression, and isoelectricity.[3] However, the exact concentration at which these transitions occur can vary between individuals.
-
Propofol: Propofol-induced EEG patterns, particularly the prominent frontal alpha oscillations, are a consistent feature of unconsciousness. However, the characteristics of burst suppression under propofol show significant inter-subject variability.[1][2][5] Studies have identified different types of burst morphologies, and the prevalence of these varies between individuals.[1][5]
-
Volatile Anesthetics (Sevoflurane, Isoflurane): These agents also produce a dose-dependent and generally reproducible slowing of the EEG. However, factors such as age can significantly influence the EEG signature. For example, the prominent frontal alpha activity seen in adults under sevoflurane is absent in infants.
Factors Contributing to Variability:
-
Age: The developing and aging brain show different EEG responses to anesthetics.
-
Genetic Factors: Variations in receptor subunit composition can alter drug sensitivity.
-
Pathophysiological State: Underlying neurological conditions can significantly alter anesthetic-induced EEG patterns.
-
Concomitant Medications: The use of other drugs, such as opioids, can modify the EEG signature of the primary anesthetic.
Conclusion
This compound induces a characteristic and generally reproducible sequence of EEG changes that correlate with anesthetic depth. This progression, from beta activation to burst suppression, provides a reliable, albeit not invariable, indicator of its central nervous system effects.
When compared to other anesthetics, the fundamental EEG patterns of thiopental are not unique, as agents like propofol and etomidate also produce a similar trajectory of changes. However, quantitative differences in the characteristics of these patterns, particularly during burst suppression, are evident. Isoflurane, for instance, tends to produce bursts of longer duration and higher amplitude than thiopental or propofol.
The reproducibility of EEG patterns for any anesthetic is subject to inter-individual variability. While the sequence of EEG changes is a consistent feature of thiopental, the precise dose-response relationship can vary. Propofol, while also showing consistent alpha and slow-wave patterns, exhibits notable variability in the morphology of burst suppression.
For researchers and drug development professionals, understanding these nuances is crucial for the design of robust experimental protocols and for the development of more precise methods for monitoring anesthetic depth. The distinct signaling pathways and resulting EEG signatures offer a window into the complex interplay between anesthetic agents and neural circuits, providing a valuable platform for investigating the fundamental mechanisms of consciousness and unconsciousness. Further research directly comparing the intra- and inter-subject variability of EEG patterns across a range of anesthetics at equipotent doses is warranted to refine our understanding of their reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of electroencephalographic patterns during propofol-induced burst suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of electroencephalogram between propofol- and thiopental-induced anesthesia for awareness risk in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Electroencephalography for Anesthesiologists Part I: Background and Basic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diversity of electroencephalographic patterns during propofol-induced burst suppression [frontiersin.org]
- 6. Propofol and sevoflurane induce distinct burst suppression patterns in rats [dash.harvard.edu]
- 7. journals.plos.org [journals.plos.org]
- 8. A comparison of the electrophysiologic characteristics of EEG burst-suppression as produced by isoflurane, thiopental, etomidate, and propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Propofol and sevoflurane induce distinct burst suppression patterns in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Clearance of Thiopental and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic clearance of the short-acting intravenous anesthetic thiopental (B1682321) and its structurally related analogs: thiamylal (B1683129), methohexital, and pentobarbital. This document synthesizes available experimental data to offer insights into their pharmacokinetic profiles, metabolic pathways, and the enzymatic systems responsible for their biotransformation.
Data Presentation: A Comparative Overview
The metabolic clearance of thiobarbiturates and their oxy-analog, pentobarbital, is a critical determinant of their duration of action and potential for accumulation. The following table summarizes key pharmacokinetic parameters related to the metabolic clearance of these compounds. It is important to note that values can vary based on patient factors such as age, genetics, and co-administered medications.
| Compound | Chemical Class | Clearance (mL/kg/min) | Elimination Half-life (t½) (hours) | Primary Metabolite(s) | Notes |
| Thiopental | Thiobarbiturate | 2.7 - 5.41[1][2] | 10 - 36[1][3] | Pentobarbital, 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid, 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid | Clearance can be nonlinear at high doses due to saturation of metabolic pathways.[3][4] |
| Thiamylal | Thiobarbiturate | Similar to Thiopental | Short (anesthetic time 5-20 min) | Similar oxidative pathways to thiopental are expected. | Considered to have a slightly higher potency than thiopental. |
| Methohexital | Oxybarbiturate | Higher than Thiopental | ~30 minutes (duration of action) | Hydroxylated metabolites | Has a more rapid recovery time compared to thiopental.[5] |
| Pentobarbital | Oxybarbiturate | ~0.4 - 0.7 | 15 - 60[3] | Hydroxylated and carboxylated derivatives | Active metabolite of thiopental.[1][6] Undergoes hepatic microsomal enzyme induction. |
Metabolic Pathways and Enzymology
The biotransformation of thiopental and its analogs primarily occurs in the liver, mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[1] While the specific isozymes responsible for thiopental metabolism have not been definitively elucidated in all literature, evidence suggests the involvement of the CYP2B , CYP2C , and CYP3A subfamilies in the metabolism of barbiturates.[6] For the structurally related compound thiotepa (B1682881), CYP3A4 and CYP2B6 have been identified as the major and minor metabolic enzymes, respectively, providing a strong indication of the potential pathways for thiobarbiturates.[7][8]
The primary metabolic pathways for thiopental include:
-
Desulfuration: The conversion of the thio- group to an oxygen, forming the active metabolite pentobarbital.[1][6]
-
Side-chain Oxidation: Hydroxylation and subsequent oxidation of the alkyl side chains to form carboxylic acid derivatives, which are more water-soluble and readily excreted.[6]
The following diagram illustrates the principal metabolic pathway of thiopental.
Experimental Protocols
The determination of metabolic clearance is a cornerstone of preclinical drug development. In vitro methods using human liver preparations are fundamental to this process.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a typical experiment to determine the intrinsic clearance of a compound.
1. Objective: To determine the rate of metabolism of thiopental and its analogs in human liver microsomes (HLMs) to calculate the in vitro intrinsic clearance (CLint).
2. Materials:
- Test compounds (Thiopental, Thiamylal, Methohexital, Pentobarbital)
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- Internal standard for analytical quantification
- LC-MS/MS system for analysis
3. Procedure: a. Preparation of Incubation Mixtures:
- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- In microcentrifuge tubes, pre-warm the phosphate buffer, HLM suspension, and test compound to 37°C. b. Initiation of the Metabolic Reaction:
- To the pre-warmed buffer and HLM mixture, add the test compound to achieve the desired final concentration (typically 1 µM).
- Initiate the metabolic reaction by adding the NADPH regenerating system. c. Time-course Incubation:
- Incubate the reaction mixtures at 37°C in a shaking water bath.
- At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture. d. Reaction Termination:
- Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
- Vortex the mixture and centrifuge to precipitate the proteins. e. Sample Analysis:
- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
4. Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k). c. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. d. Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
The following diagram illustrates the general workflow for determining metabolic clearance.
Conclusion
The metabolic clearance of thiopental and its analogs is a complex process primarily driven by hepatic metabolism. Thiopental exhibits a moderate clearance and a relatively long elimination half-life, with the potential for accumulation. Its analogs, thiamylal and methohexital, offer variations in potency and duration of action, largely attributable to differences in their metabolic stability and pharmacokinetic profiles. Pentobarbital, both a metabolite of thiopental and a drug in its own right, has a longer half-life. Understanding these differences, the underlying metabolic pathways, and the enzymes involved is crucial for the rational design and development of new anesthetic agents with optimized pharmacokinetic properties. The provided experimental protocol serves as a foundational method for researchers to conduct comparative metabolic stability studies.
References
- 1. litfl.com [litfl.com]
- 2. drugs.com [drugs.com]
- 3. Comparison of Intravenous Anesthetic Agents for the Treatment of Refractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and pharmacokinetics of thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra-short Acting Barbitutrates: Methohexital sodium, Thiamylal sodium, Thiopental sodium | Pharmaguideline [pharmaguideline.com]
- 6. Liverpool HIV Interactions [hiv-druginteractions.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Razor's Edge: Thiopental Sodium vs. Other Barbiturates for Convulsive State Control in Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research, particularly in the study and control of convulsive states, barbiturates remain a critical class of compounds. Their potent central nervous system depressant effects make them invaluable tools for managing seizures in experimental models. Among these, thiopental (B1682321) sodium, a rapid-onset, short-acting thiobarbiturate, is often a primary consideration. This guide provides an objective comparison of thiopental sodium with other commonly used barbiturates, namely pentobarbital (B6593769) and phenobarbital (B1680315), for the control of convulsive states in a research setting. The following sections detail their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and side effects, supported by experimental data to inform the selection of the most appropriate agent for specific research needs.
Mechanism of Action: A Shared Pathway with Subtle Divergences
The primary mechanism of action for all barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a distinct site on the GABA-A receptor complex, barbiturates increase the duration of chloride (Cl⁻) channel opening initiated by GABA.[1] This prolonged influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory signals to trigger an action potential, thus suppressing seizure activity.
While this core mechanism is shared, subtle differences in their interaction with the GABA-A receptor and other targets may contribute to their varying pharmacological profiles. For instance, at higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. Studies on rat spinal dorsal horn neurons suggest that while thiopental and pentobarbital share a common mechanism for GABA modulation, their direct GABA-mimetic effects might be independent.[2][3][4]
dot
Comparative Efficacy in Preclinical Seizure Models
The anticonvulsant efficacy of barbiturates is typically evaluated in rodent models of seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. The MES test is a model of generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures. The median effective dose (ED50) is a common metric for comparing anticonvulsant potency.
| Barbiturate | Animal Model | Seizure Model | Efficacy Metric | Finding | Reference |
| Thiopental | Rat | PTZ-induced | CD50 & LD50 | Increased by >5-fold at 20 mg/kg, i.p. | [5] |
| Pentobarbital | Rat | MES & Picrotoxin (B1677862) | Anticonvulsant Effect | Effective in almost equivalent doses to phenobarbital. | [6] |
| Phenobarbital | Rat | MES & Picrotoxin | Anticonvulsant Effect | Effective in almost equivalent doses to pentobarbital. | [6] |
Pharmacokinetic Profiles: Onset, Duration, and Metabolism
The pharmacokinetic properties of these barbiturates significantly influence their suitability for different research applications. Thiopental is characterized by its rapid onset and short duration of action, which is primarily due to its high lipid solubility and subsequent redistribution from the brain to other tissues. In contrast, phenobarbital has a much longer half-life, making it more suitable for long-term seizure control.
| Parameter | This compound | Pentobarbital | Phenobarbital | Reference |
| Onset of Action | Ultra-short (seconds) | Short (minutes) | Long (hours) | [7] |
| Duration of Action | Short (minutes) | Short to Intermediate | Long | [7] |
| Lipid Solubility | High | High | Moderate | [7] |
| Metabolism | Hepatic | Hepatic | Hepatic (slower) | [7] |
| Elimination Half-life | 5.5 - 26 hours | 15 - 48 hours | 72 - 144 hours | [7] |
Comparative Side Effect Profiles
The primary dose-limiting side effects of barbiturates are respiratory and cardiovascular depression. The degree of these effects can vary between the different agents.
A study in dogs comparing the cardiovascular effects of thiopental and pentobarbital at equivalent levels of CNS depression found that their effects on heart rate, cardiac output, and blood pressure were statistically indistinguishable.[8] However, at doses exceeding that required for EEG silence, mortality was significantly higher in the thiopental group.[8] Phenobarbital, due to its lower lipid solubility and slower onset, may have a more favorable therapeutic index for long-term administration.
| Side Effect | This compound | Pentobarbital | Phenobarbital | Reference |
| Respiratory Depression | Significant | Significant | Significant | [7] |
| Cardiovascular Depression | Significant | Significant | Can occur, generally less pronounced at therapeutic anticonvulsant doses | [8] |
| Potential for Tolerance | Yes | Yes | Yes | [9] |
| Drug Interactions | Numerous (CYP450 induction) | Numerous (CYP450 induction) | Numerous (CYP450 induction) | [6] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model in Rats
This protocol is used to induce generalized tonic-clonic seizures and assess the ability of a compound to prevent seizure spread.
Materials:
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compounds (this compound, Pentobarbital, Phenobarbital) and vehicle
-
Male Wistar rats (150-200g)
Procedure:
-
Animal Preparation: Acclimatize rats to the laboratory environment for at least 3 days.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the electroshock (e.g., 15-30 minutes).
-
Seizure Induction: Apply a drop of saline to the corneal electrodes. Deliver an electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a positive anticonvulsant effect.
-
Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose and calculate the ED50.
dot
Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This protocol is used to induce clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Test compounds (this compound, Pentobarbital, Phenobarbital) and vehicle
-
Male Swiss albino mice (20-25g)
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment.
-
Drug Administration: Administer the test compound or vehicle i.p. at a predetermined time before PTZ injection.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Immediately place each mouse in an individual observation chamber and observe for the onset and severity of clonic seizures for a period of 30 minutes.
-
Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures. Calculate the ED50.
dot
Conclusion
The choice between this compound, pentobarbital, and phenobarbital for the control of convulsive states in a research setting depends on the specific experimental objectives.
-
This compound is the agent of choice when a rapid onset and short duration of action are required, such as in acute seizure termination or for procedures requiring brief periods of CNS depression. However, its potential for higher toxicity at supraclinical doses warrants caution.[8]
-
Pentobarbital offers a balance between a relatively rapid onset and a slightly longer duration of action compared to thiopental. It is a versatile agent for various experimental seizure models.
-
Phenobarbital is the most suitable option for studies requiring long-term, stable anticonvulsant effects due to its long half-life. It may be less ideal for acute interventions where rapid seizure control is paramount.
Researchers must carefully consider the pharmacokinetic and pharmacodynamic profiles, as well as the potential side effects of each barbiturate, to ensure the selection of the most appropriate compound for their specific research paradigm. The experimental protocols and comparative data presented in this guide are intended to facilitate this decision-making process and promote the rigorous and ethical use of these compounds in neuroscience research.
References
- 1. Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis | PLOS One [journals.plos.org]
- 2. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of thiopental and pentobarbital on spinal GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of anticonvulsant effect of pentobarbital and phenobarbital against seizures induced by maximal electroshock and picrotoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of tolerance development to the anesthetic and anticonvulsant effects of phenobarbital in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Impact of Different Premedications on Thiopental Sodium Dosage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiopental (B1682321) sodium, an ultra-short-acting barbiturate, has historically been a cornerstone for the induction of general anesthesia. The dosage necessary to achieve a desired level of unconsciousness can be substantially influenced by premedication. The strategic use of pre-anesthetic medications can lower the required dose of thiopental, consequently mitigating dose-dependent adverse effects such as cardiovascular and respiratory depression. This guide offers a comparative analysis of how various premedications affect thiopental sodium dosage, substantiated by experimental data. It is designed to aid researchers, scientists, and drug development professionals in making informed decisions in both clinical and experimental contexts.
Data Presentation: this compound Dosage with Various Premedications
The following table synthesizes quantitative data from multiple studies investigating the influence of different premedications on the induction dose of this compound.
| Premedication | Patient Population | Premedication Dosage | Control/No Premedication Thiopental Dose (mg/kg) | Premedicated Thiopental Dose (mg/kg) | Key Findings |
| Melatonin (B1676174) | Adult Humans | 0.2 mg/kg orally | 3.4 (ED50 for loss of verbal command) 3.7 (ED50 for loss of eyelash reflex) | 2.7 (ED50 for loss of verbal command) 2.6 (ED50 for loss of eyelash reflex) | Premedication with melatonin significantly lowered the required dose of thiopental for the induction of anesthesia.[1] |
| Fentanyl | Adult Humans | 5.0 µg/kg | 4.0 (ED50) | 2.2 (ED50) | Fentanyl pretreatment resulted in a significant reduction of the ED50 for thiopental.[2] |
| Midazolam | Adult Humans | 0.05 mg/kg i.v. | While not directly stated in mg/kg, midazolam premedication significantly reduced the ED50 and ED95 values for thiopental across multiple anesthetic end-points. | While not directly stated in mg/kg, midazolam premedication significantly reduced the ED50 and ED95 values for thiopental across multiple anesthetic end-points. | Midazolam premedication enhanced the effects of thiopental, with the most pronounced potentiation observed for motor endpoints.[3] |
| Trimeprazine (B1682546), Droperidol, Physeptone (TDP) | Children | Not specified | 10.5 (ED90) | 4.2 (ED90) | The TDP premedication cocktail markedly decreased the ED90 of thiopental in a pediatric population.[4] |
| Trimeprazine and Atropine (B194438) | Children | Not specified | 10.5 (ED90) | 5.2 (ED90) | This drug combination also lowered the necessary thiopental dose, although to a lesser degree than the TDP mixture.[4] |
| Papaveretum and Hyoscine | Children | Not specified | 10.5 (ED90) | 5.0 (ED90) | Similar to the trimeprazine and atropine combination, this premedication reduced the required thiopental dosage.[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments referenced in this guide.
Study 1: Melatonin Premedication
-
Objective: To assess the impact of melatonin premedication on the induction dose of thiopental.
-
Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 200 adult patients classified as ASA (American Society of Anesthesiologists) physical status I.
-
Protocol:
-
Patients were randomly allocated to one of two groups: a melatonin group (n=100) or a placebo group (n=100).
-
The melatonin group was administered 0.2 mg/kg of melatonin orally, while the placebo group received an identical-appearing placebo.
-
Approximately 50 minutes following premedication, anesthesia was induced using thiopental.
-
Subgroups of 10 patients within each main group were administered one of five different doses of thiopental (2.0, 3.0, 4.0, 5.0, or 6.0 mg/kg).
-
The loss of response to a verbal command ("open your eyes") and the cessation of the eyelash reflex were evaluated 60 seconds after the completion of the thiopental injection.
-
Dose-response curves were generated using probit analysis to determine the ED50.[1]
-
Study 2: Fentanyl Premedication
-
Objective: To ascertain the effect of varying doses of fentanyl pretreatment on the induction dose of thiopental.
-
Study Design: A double-blind, randomized, controlled investigation.
-
Participants: 60 adult patients.
-
Protocol:
-
Participants were assigned to a control group or one of four groups that received different dosages of fentanyl. No other premedications were administered.
-
The influence of pretreatment with the four different fentanyl doses on the ED50 for thiopental was evaluated and compared to the control group which did not receive fentanyl.
-
The dose of thiopental necessary for a satisfactory induction of anesthesia was recorded.
-
The cardiovascular effects of the drug combinations were also continuously monitored.[2]
-
Study 3: Midazolam Premedication
-
Objective: To examine the effects of midazolam premedication on various anesthetic end-points during the induction of anesthesia with thiopental.
-
Study Design: A randomized, controlled clinical study.
-
Participants: 25 adult patients, with 12 in the midazolam group and 13 in the control group.
-
Protocol:
-
The midazolam group (TM) was given 0.05 mg/kg of midazolam intravenously, while the control group (T0) did not receive midazolam.
-
Anesthesia was induced via a slow infusion of thiopental at a constant rate of 55 mg/kg/h.
-
A range of end-points were monitored, including the loss of verbal contact (hypnotic), the dropping of an infusion bag (motor), the loss of reaction to a painful stimulus (analgesic), and the achievement of burst suppression on an electroencephalogram (EEG).
-
The ED50 and ED95 values for thiopental corresponding to these end-points were calculated.[3]
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: A generalized experimental workflow for clinical trials evaluating the impact of premedication on this compound dosage.
Signaling Pathway Diagram: Drug Interactions at the GABA-A Receptor
Caption: A simplified diagram illustrating the synergistic interaction of thiopental, midazolam, and melatonin at the GABA-A receptor, leading to enhanced CNS depression.
Conclusion
The available evidence robustly demonstrates that premedication significantly decreases the required induction dose of this compound. Opioids such as fentanyl, benzodiazepines like midazolam, and other sedative agents including melatonin and various combination therapies, all elicit a dose-sparing effect. This phenomenon is predominantly mediated by synergistic interactions at the GABA-A receptor. At this site, these premedications augment the inhibitory neurotransmission of GABA, culminating in a more profound state of central nervous system depression at lower concentrations of thiopental. The choice of a particular premedication should be tailored to the individual patient's clinical condition, the specifics of the surgical intervention, and the desired pharmacokinetic and pharmacodynamic outcomes. Continued research is essential to define optimal premedication regimens for diverse patient populations and to further unravel the intricate molecular mechanisms that govern these significant drug interactions.
References
- 1. Fentanyl treatment reduces GABAergic inhibition in the CA1 area of the hippocampus 24 h after acute exposure to the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. txaf.org [txaf.org]
- 3. Differential effects of thiopental and pentobarbital on spinal GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Midazolam Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of Recovery Profiles from Thiopental and Propofol Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the recovery profiles following anesthesia induced by thiopental (B1682321) and propofol (B549288), supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two widely used intravenous anesthetic agents.
Executive Summary
Propofol is generally associated with a more rapid and complete recovery from anesthesia compared to thiopental.[1] Clinical studies consistently demonstrate that patients receiving propofol have shorter times to awakening, orientation, and resumption of psychomotor and cognitive functions. While both drugs are effective for inducing anesthesia, their distinct pharmacokinetic and pharmacodynamic properties lead to notable differences in the postoperative period. Thiopental, a barbiturate, has a longer duration of action and its metabolites can lead to prolonged sedation.[2][3] Propofol, on the other hand, is characterized by its rapid metabolism and clearance, contributing to a clearer and faster recovery. However, propofol is more likely to cause pain on injection and significant hemodynamic depression.
Data Presentation: Quantitative Comparison of Recovery Profiles
The following tables summarize quantitative data from various clinical studies comparing the recovery profiles of thiopental and propofol.
Table 1: Time to Recovery Milestones (Minutes)
| Recovery Milestone | Thiopental (mean ± SD) | Propofol (mean ± SD) | Significance |
| Time to Eye Opening | 13.9 ± 15.9 | 6.4 ± 4.3 | p < 0.05 |
| Response to Verbal Command | 15.4 ± 16.6 | 7.6 ± 6.3 | p < 0.05 |
| Orientation | 36.2 ± 23.1 | 22.7 ± 12.8 | p < 0.05 |
| Time to Sitting | 38.54 ± 6.80 | 21.82 ± 4.69 | p < 0.001 |
| Time to Standing | 82.80 ± 16.73 | 50.16 ± 10.88 | p < 0.001 |
| Ready for Discharge | 80.0 ± 3.6 | 67.9 ± 4.0 | p < 0.05 |
Table 2: Psychomotor and Cognitive Recovery
| Test | Time Point | Thiopental | Propofol | Significance |
| Choice Reaction Time | 60 min post-anesthesia | Significantly increased | Returned to normal | p < 0.05 |
| Choice Reaction Time | 240 min post-anesthesia | Significantly increased | Normal | p < 0.05 |
| Digit Symbol Substitution Test (DSST) | 30 min post-extubation | Scores significantly lower than baseline | Scores significantly lower than baseline | No significant difference between groups |
| Aiming Test Scores (1st hour) | 1 hour post-op | 122.9 ± 19.92 | 154.9 ± 16.81 | p < 0.05 |
| Dexterity Test Time (1st hour) | 1 hour post-op | 28.30 ± 4.12 | 22.16 ± 2.96 | p < 0.05 |
Table 3: Hemodynamic Changes During Induction
| Parameter | Thiopental | Propofol | Significance |
| Decrease in Mean Arterial Pressure (Middle-aged) | -26.6 mmHg | -45.4 mmHg | p = 0.003 |
| Decrease in Mean Arterial Pressure (Elderly) | -28.9 mmHg | -45.7 mmHg | p = 0.007 |
| Change in Heart Rate | Significant increase | No significant change | p < 0.05 |
Table 4: Common Side Effects
| Side Effect | Thiopental | Propofol | Significance |
| Pain on Injection | 3% | 31% | p < 0.05 |
| Apnea (>60 seconds) | 50% | 94% | p < 0.05 |
| Nausea | Higher incidence | Lower incidence | p < 0.001 |
| Vomiting | Higher incidence | Lower incidence | p < 0.001 |
Experimental Protocols
The data presented in this guide are derived from randomized controlled clinical trials comparing the effects of thiopental and propofol. The general methodology of these studies is as follows:
1. Patient Selection:
-
Participants are typically adult patients classified under the American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective surgical procedures.
-
Exclusion criteria often include known allergies to the anesthetic agents, significant cardiovascular, respiratory, renal, or hepatic disease, and pregnancy.
-
Informed consent is obtained from all participants.
2. Anesthesia Induction and Maintenance:
-
Patients are randomly assigned to receive either thiopental or propofol for the induction of anesthesia.
-
Thiopental Group: Anesthesia is typically induced with an intravenous bolus of thiopental at a dose of 4-5 mg/kg.
-
Propofol Group: Anesthesia is induced with an intravenous bolus of propofol at a dose of 2-2.5 mg/kg.
-
Following induction, anesthesia is commonly maintained with an inhalational agent (e.g., isoflurane, sevoflurane) in combination with nitrous oxide and oxygen. In some studies, total intravenous anesthesia (TIVA) with a continuous infusion of propofol is used.
-
Muscle relaxants are administered to facilitate tracheal intubation.
3. Data Collection and Assessments:
-
Hemodynamic Monitoring: Blood pressure, heart rate, and oxygen saturation are continuously monitored and recorded at baseline, during induction, and at regular intervals throughout the procedure.
-
Recovery Milestones: The times to specific recovery events are recorded, including time to eye-opening on command, response to verbal commands, orientation to time and place, and ability to sit and stand without assistance.
-
Psychomotor and Cognitive Function: A battery of standardized tests is administered at baseline (before anesthesia) and at various time points post-anesthesia (e.g., 30, 60, 120, 240 minutes). Common tests include:
-
Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and visual-motor coordination.
-
Choice Reaction Time: Measures the speed and accuracy of response to a stimulus.
-
Trieger Dot Test: Evaluates fine motor coordination and cognitive function.
-
Aiming Test: Measures hand-eye coordination and motor control.
-
Dexterity Tests: Assess fine motor skills and manual dexterity.
-
-
Side Effects: The incidence and severity of postoperative side effects such as nausea, vomiting, pain on injection, and respiratory depression are recorded.
4. Statistical Analysis:
-
Appropriate statistical tests (e.g., t-tests, ANOVA, chi-square tests) are used to compare the outcomes between the thiopental and propofol groups. A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualization
Signaling Pathways
Both thiopental and propofol exert their primary anesthetic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Caption: Thiopental enhances GABA-A receptor activity.
Caption: Propofol potentiates and directly activates GABA-A receptors.
Experimental Workflow
Caption: A typical experimental workflow for comparing anesthetic agents.
References
The Synergistic Symphony: Validating Thiopental Sodium's Role with Analgesics in Modern Surgery
A Comparative Guide for Researchers and Drug Development Professionals
The quest for the ideal anesthetic cocktail—one that ensures profound unconsciousness, optimal pain control, and a swift, smooth recovery—is a cornerstone of surgical innovation. Thiopental (B1682321) sodium, a rapid-onset barbiturate, has long been a staple for anesthesia induction. However, its weak analgesic properties necessitate co-administration with potent analgesics to achieve a balanced and effective anesthetic state. This guide provides a comprehensive comparison of thiopental sodium in combination with various analgesics, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development in the field of anesthesiology.
Comparative Efficacy of Thiopental-Analgesic Combinations
The co-administration of analgesics with this compound is not merely additive; it is a synergistic interplay that enhances anesthetic efficacy while potentially mitigating side effects. Clinical studies have demonstrated that this combination can lead to more stable hemodynamics, reduced anesthetic requirements, and improved postoperative pain control. Below, we present a quantitative comparison of key performance indicators across different thiopental-analgesic regimens.
Hemodynamic Stability During Anesthesia Induction
A critical challenge during the induction of anesthesia is maintaining hemodynamic stability. The combination of thiopental with various analgesics has been shown to influence key cardiovascular parameters differently.
| Combination | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change | Key Findings | Citations |
| Thiopental + Fentanyl | Less pronounced decrease compared to propofol-fentanyl. | Minimal changes; may attenuate the tachycardic response to intubation. | Provides superior hemodynamic stability compared to some other induction regimens.[1] | [1] |
| Thiopental + Remifentanil | Significant decrease, particularly in middle-aged and elderly patients, though less than with propofol (B549288). | May cause bradycardia. | Thiopental is associated with less hypotension than propofol when co-administered with remifentanil for induction.[2][3] | [2][3] |
| Thiopental + Ketamine | More stable MAP compared to ketamine alone. | Attenuates the hypertensive and tachycardic effects of ketamine. | The combination provides a balanced hemodynamic profile, mitigating the cardiovascular stimulation of ketamine.[4] | [4] |
| Thiopental + Morphine | Generally stable, though data is less abundant than for synthetic opioids. | Stable heart rate. | Morphine premedication can prolong thiopental-induced sleep time. |
Postoperative Analgesia and Recovery
The choice of analgesic in combination with thiopental can have a significant impact on the patient's postoperative experience, including pain levels and recovery time.
| Combination | Postoperative Pain Scores (VAS) | Time to First Analgesic Request | Recovery Profile | Citations |
| Thiopental + Fentanyl | Effective in reducing immediate postoperative pain. | Varies with fentanyl dosage and surgical procedure. | Generally smooth recovery, though higher doses of fentanyl can prolong recovery time. | |
| Thiopental + Remifentanil | Effective intraoperatively, but due to its ultra-short action, requires a postoperative analgesic plan. | Very short, as remifentanil's effects dissipate quickly. | Rapid emergence from anesthesia. | |
| Thiopental + Ketamine | Lower postoperative morphine consumption compared to thiopental alone. | Longer time to first analgesic request compared to thiopental alone.[5] | May be associated with a higher incidence of pleasant dreams.[5] | [5][6] |
| Thiopental + Morphine | Effective, long-lasting postoperative analgesia. | Longer due to morphine's extended duration of action. | Slower emergence compared to combinations with shorter-acting opioids. |
Experimental Protocols
To ensure the reproducibility and validity of the cited data, this section outlines the detailed methodologies for key experiments.
Assessment of Hemodynamic Stability
Objective: To continuously monitor and evaluate the cardiovascular effects of different thiopental-analgesic combinations during anesthesia induction and maintenance.
Protocol:
-
Patient Monitoring: Upon arrival in the operating room, standard non-invasive monitoring is initiated, including electrocardiogram (ECG), pulse oximetry (SpO2), and oscillometric blood pressure. For high-risk patients or major surgeries, an arterial line is placed for continuous invasive blood pressure monitoring, and a central venous catheter may be inserted.[7]
-
Baseline Measurement: After a period of stabilization, baseline hemodynamic parameters, including heart rate (HR), systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP), are recorded.
-
Anesthetic Induction: The assigned thiopental-analgesic combination is administered intravenously. For example, thiopental (3-5 mg/kg) is co-administered with fentanyl (1-2 µg/kg).
-
Data Collection: Hemodynamic parameters are recorded at predefined intervals:
-
Every minute for the first 5 minutes after induction.
-
Immediately before and 1, 3, and 5 minutes after endotracheal intubation.
-
Every 5 minutes thereafter throughout the surgical procedure.
-
-
Data Analysis: The percentage change from baseline for each parameter is calculated. Statistical analysis is performed to compare the hemodynamic profiles between different drug combinations. The primary endpoint is often the maximum percentage change in MAP or HR during the induction period.[8]
Postoperative Pain Assessment using Visual Analog Scale (VAS)
Objective: To quantify the intensity of postoperative pain as reported by the patient.
Protocol:
-
Patient Instruction: Preoperatively, patients are familiarized with the Visual Analog Scale (VAS). The VAS is a 100 mm horizontal line with "No pain" at the 0 mm mark and "Worst imaginable pain" at the 100 mm mark.[9][10] Patients are instructed to mark a point on the line that corresponds to their current level of pain.
-
Data Collection: VAS scores are collected at specified time points in the postoperative period:
-
Upon arrival in the Post-Anesthesia Care Unit (PACU).
-
At 1, 2, 4, 6, 12, and 24 hours post-surgery.
-
-
Data Recording: The distance in millimeters from the "No pain" end to the patient's mark is measured and recorded as the VAS score.
-
Data Analysis: Mean VAS scores at each time point are compared between different treatment groups. The time to first request for rescue analgesia and the total analgesic consumption in the first 24 hours are also recorded and analyzed. A clinically significant improvement is often considered a reduction of 10 mm on the VAS.
Assessment of Post-Anesthesia Recovery
Objective: To evaluate the quality and speed of recovery from general anesthesia.
Protocol:
-
Recovery Scoring Systems: A validated recovery scoring system, such as the Aldrete score or the Quality of Recovery-15 (QoR-15) questionnaire, is used.[11][12]
-
Data Collection:
-
Aldrete Score: Assesses activity, respiration, circulation, consciousness, and oxygen saturation. Scores are recorded upon arrival in the PACU and at regular intervals (e.g., every 15 minutes) until a discharge criterion (e.g., a score of ≥9) is met.
-
QoR-15: This patient-reported outcome measure is administered at 24 hours post-surgery to assess five domains: pain, physical comfort, physical independence, psychological support, and emotional state.[11]
-
-
Time to Recovery Milestones: The time to key recovery events is recorded, including:
-
Time to eye-opening on command.
-
Time to extubation.
-
Time to orientation (e.g., stating name and location correctly).
-
Time to readiness for discharge from the PACU.
-
-
Data Analysis: The mean time to achieve recovery milestones and the mean recovery scores are compared between different anesthetic regimens.
Signaling Pathways and Mechanisms of Action
The synergistic effects of thiopental and analgesics can be understood by examining their distinct yet complementary mechanisms of action at the molecular level.
This compound: Enhancing GABAergic Inhibition
Thiopental is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Opioid Analgesics (Fentanyl, Remifentanil, Morphine): Activating Opioid Receptors
Opioid analgesics exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.
Ketamine: Modulating the NMDA Receptor
Ketamine's primary mechanism of action is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and pain transmission.
Conclusion
The combination of this compound with analgesics remains a clinically relevant and effective strategy for the induction and maintenance of general anesthesia. The choice of analgesic should be tailored to the specific surgical procedure, patient characteristics, and desired postoperative outcomes. Opioids like fentanyl and remifentanil offer potent intraoperative analgesia and hemodynamic control, while ketamine provides the unique advantages of preserving respiratory drive and offering postoperative analgesic benefits.
Future research should focus on prospective, randomized controlled trials directly comparing these different combinations with standardized protocols and patient-reported outcome measures. Further elucidation of the downstream signaling pathways and the molecular basis of the synergistic interactions between these agents will be instrumental in developing novel anesthetic strategies with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers and clinicians dedicated to advancing the science and practice of anesthesiology.
References
- 1. Hemodynamic effects of anesthetic induction with eltanolone-fentanyl versus thiopental-fentanyl in coronary artery bypass patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between hemodynamic effects of propofol and thiopental during general anesthesia induction with remifentanil infusion: a double-blind, age-stratified, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Ketamine-Propofol and Ketamine-Thiopental on Bispectral Index Values during Monitored Anesthesia Care (MAC) in Minor Traumatic Orthopedic Surgery; A Randomized, Double-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postoperative analgesic requirement after cesarean section: a comparison of anesthetic induction with ketamine or thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic Effects of Ketamine, Magnesium Sulfate, and Sodium-Thiopental on Propofol Injection Pain: A Single-Blind Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. campusvygon.com [campusvygon.com]
- 8. Intraoperative haemodynamic monitoring and management of adults having non-cardiac surgery: Guidelines of the German Society of Anaesthesiology and Intensive Care Medicine in collaboration with the German Association of the Scientific Medical Societies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilizing the visual analogue scale (VAS) to monitor and manage pain in post‐operative skin wounds after thoracic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized controlled trial comparing low pressure (8 mmHg) versus high pressure (14 mmHg) CO2 insufflation on postoperative pain in patients undergoing laparoscopic cholecystectomy: Protocol | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation of the postoperative Quality of Recovery-15 questionnaire after emergency surgery and association with quality of life at three months - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Role of Thiopental Sodium in Research: A Cost-Effectiveness Comparison with Newer Anesthetics
For decades, thiopental (B1682321) sodium has been a staple anesthetic in research settings. However, with the advent of newer agents like propofol (B549288) and sevoflurane (B116992), researchers are often faced with the choice between a trusted, older drug and more modern, yet potentially more expensive, alternatives. This guide provides a comprehensive cost-effectiveness comparison of thiopental sodium and these newer anesthetics, supported by experimental data and detailed protocols to inform the selection of the most appropriate agent for your research needs.
The ideal anesthetic for research purposes should not only be effective and safe but also have minimal impact on the physiological parameters being studied, all while fitting within budgetary constraints. While thiopental is generally less expensive on a per-dose basis, factors such as recovery time, the need for supportive care, and potential for adverse effects can influence the overall cost-effectiveness.[1][2]
Comparative Analysis of Anesthetic Agents
The following table summarizes key quantitative data for this compound, propofol, and sevoflurane, compiled from various research studies. It is important to note that drug acquisition costs can vary significantly based on institutional contracts and suppliers.
| Parameter | This compound | Propofol | Sevoflurane |
| Drug Acquisition Cost | Generally lower | Higher than thiopental | Highest (variable with flow rate)[3][4][5] |
| Induction of Anesthesia | Rapid (30-45 seconds)[6] | Rapid (within 75-120 seconds)[7] | Rapid with inhalant chamber |
| Duration of Action | Short, but with a long elimination half-life (5.5-26 hours) leading to prolonged recovery[1][6] | Short, with rapid recovery (full standing recovery in dogs within 20 minutes)[7] | Rapidly adjustable and fast recovery[4] |
| Recovery Profile | Can be prolonged, especially in lean animals[6] | Rapid and smooth[7] | Rapid and smooth[4] |
| Common Side Effects | Respiratory depression, less vasodilation than propofol[1] | Respiratory depression, dose-dependent hypotension[1] | Dose-dependent cardiovascular and respiratory depression[8] |
| Analgesic Properties | Poor | None | None |
| Primary Mechanism | Enhances GABA activity, inhibits glutamate[1] | Enhances GABA activity[1] | Potentiates GABA-A receptor function |
Experimental Protocols
To ensure reproducible and comparable results when evaluating anesthetic agents in a research setting, standardized experimental protocols are crucial. Below are detailed methodologies for key comparative experiments.
Experiment 1: Assessment of Anesthetic Induction and Recovery Time
Objective: To compare the time to induction of anesthesia and the duration of recovery for thiopental, propofol, and sevoflurane in a rodent model.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (25 mg/mL)
-
Propofol emulsion (10 mg/mL)
-
Sevoflurane
-
Anesthesia induction chamber
-
Vaporizer
-
Intravenous catheters
-
Heating pad
-
Stopwatch
Procedure:
-
Acclimatize rats to the laboratory environment for at least 7 days.
-
Fast rats for 4 hours prior to the experiment, with water available ad libitum.
-
Randomly assign rats to one of three groups: Thiopental, Propofol, or Sevoflurane.
-
Thiopental Group: Administer thiopental at a dose of 20 mg/kg via tail vein injection.[9] Start the stopwatch at the beginning of the injection.
-
Propofol Group: Administer propofol at a dose of 10 mg/kg via tail vein injection.[10] Start the stopwatch at the beginning of the injection.
-
Sevoflurane Group: Place the rat in an induction chamber with 5% sevoflurane in oxygen. Start the stopwatch upon placing the animal in the chamber.
-
Induction Time: Record the time until the loss of the righting reflex for all groups.
-
Once induced, maintain anesthesia for 15 minutes. For the sevoflurane group, reduce the concentration to 2-2.5% for maintenance. For the injectable groups, monitor for signs of lightening anesthesia and administer supplemental doses if necessary.
-
Recovery Time: After 15 minutes of stable anesthesia, cease anesthetic administration. Record the time until the return of the righting reflex.
-
Monitor the animals on a heating pad until they are fully ambulatory.
Experiment 2: Evaluation of Hemodynamic Effects
Objective: To compare the effects of thiopental, propofol, and sevoflurane on heart rate and blood pressure in a rabbit model.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
This compound solution (25 mg/mL)
-
Propofol emulsion (10 mg/mL)
-
Sevoflurane
-
Vaporizer and appropriate breathing circuit
-
Surgical monitoring equipment (ECG, non-invasive blood pressure cuff)
-
Intravenous catheters
Procedure:
-
Acclimatize rabbits to handling and monitoring equipment for several days prior to the experiment.
-
Obtain baseline heart rate and mean arterial pressure (MAP) readings.
-
Randomly assign rabbits to one of three anesthetic groups.
-
Thiopental Group: Induce anesthesia with thiopental (20 mg/kg IV).[9]
-
Propofol Group: Induce anesthesia with propofol (6-8 mg/kg IV).
-
Sevoflurane Group: Induce anesthesia with 5% sevoflurane via a facemask.
-
Once a surgical plane of anesthesia is achieved, maintain it for 30 minutes. For the sevoflurane group, use 2.5-3% sevoflurane.
-
Record heart rate and MAP at 5-minute intervals throughout the induction and maintenance periods.
-
Analyze the data to compare the percentage change from baseline in heart rate and MAP for each anesthetic agent.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying pharmacology and the experimental process, the following diagrams have been generated.
The above diagram illustrates the synthesis and release of the inhibitory neurotransmitter GABA and its subsequent binding to the GABA-A receptor on the postsynaptic neuron. This binding opens a chloride channel, leading to hyperpolarization and inhibition of the neuron. Both thiopental and propofol act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and thus producing their anesthetic effects.[1][11]
This flowchart outlines the key steps in a typical experimental workflow for comparing different anesthetic agents in a research setting, from initial animal preparation to final data analysis.
Conclusion
The choice between this compound and newer anesthetics like propofol and sevoflurane in a research setting is not solely a matter of drug acquisition cost. While thiopental is often the most economical option upfront, its prolonged recovery period may necessitate longer monitoring and supportive care, potentially offsetting the initial savings.[6] Newer agents, although more expensive, generally offer faster and smoother recoveries, which can be a significant advantage in terms of animal welfare and research efficiency.[1][7]
Ultimately, the most cost-effective anesthetic will depend on the specific requirements of the research protocol, the animal species being used, and the available resources. By carefully considering the data presented and utilizing standardized experimental protocols, researchers can make an informed decision that balances scientific rigor, animal welfare, and budgetary constraints.
References
- 1. anesthesiaexperts.com [anesthesiaexperts.com]
- 2. mdpi.com [mdpi.com]
- 3. Predicting cost of inhalational anesthesia at low fresh gas flows: impact of a new generation carbon dioxide absorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Randomized Comparison of Isoflurane versus Sevoflurane and Desflurane for Maintenance of Ambulatory Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium thiopental - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Zoetis [zoetisus.com]
- 9. ajbasweb.com [ajbasweb.com]
- 10. Comparative experimental study on two designed intravenous anaesthetic combinations in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
Proper Disposal of Thiopental Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Thiopental Sodium, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures is essential to prevent diversion and environmental contamination. This guide provides essential safety and logistical information for the operational planning and execution of this compound disposal.
This compound must be rendered "non-retrievable," meaning it has been permanently altered in its physical or chemical state through irreversible means, making it unusable for all practical purposes.[1][2][3] The U.S. Drug Enforcement Administration (DEA) mandates this standard to prevent the diversion of controlled substances.[1]
Step-by-Step Disposal Procedures
1. Initial Assessment and Segregation:
-
Identify Waste: Clearly identify all materials contaminated with this compound, including expired reagents, unused solutions, contaminated personal protective equipment (PPE), and empty vials.
-
Segregation: Segregate this compound waste from other chemical and biological waste streams.
2. On-Site Destruction (if permissible by institutional policy and local regulations):
It is imperative to develop a specific, validated protocol in collaboration with your institution's EHS and to ensure compliance with all DEA, federal, state, and local regulations.
-
Alkaline Hydrolysis: Barbiturates can be degraded by alkaline hydrolysis.[4] This process typically involves the use of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with the application of heat to accelerate the reaction.[4] The hydrolysis breaks down the barbiturate (B1230296) ring structure.
-
Oxidative Degradation: Strong oxidizing agents can also be used to destroy barbiturates. This method should be approached with extreme caution due to the potential for energetic reactions.
Experimental Protocol: General Guidance for Developing a Chemical Degradation Procedure
The following is a generalized workflow for developing a laboratory-specific chemical degradation protocol. This is not a validated procedure and must be adapted and validated by qualified personnel.
-
Consult with EHS: Before proceeding, consult with your institution's EHS department to determine approved methods and to ensure all safety and regulatory requirements are met.
-
Select Degradation Method: Based on EHS guidance and a thorough risk assessment, select an appropriate chemical degradation method (e.g., alkaline hydrolysis).
-
Determine Reagent Concentrations and Ratios: In a controlled laboratory setting, conduct small-scale tests to determine the optimal concentration and ratio of the degrading reagent (e.g., NaOH solution) to the this compound waste. The goal is to achieve complete degradation.
-
Establish Reaction Conditions: Determine the necessary reaction time and temperature to ensure the "non-retrievable" standard is met. This may require analytical testing (e.g., HPLC) to confirm the absence of the parent compound.
-
Neutralization and Final Disposal: After the degradation reaction is complete, neutralize the resulting solution as required and dispose of it in accordance with institutional and local hazardous waste regulations.
-
Documentation: Meticulously document every step of the process, including the date, time, personnel involved, quantities of this compound and reagents used, reaction conditions, and confirmation of degradation.
3. Off-Site Disposal via a Reverse Distributor:
For many laboratories, the most practical and compliant method for disposing of this compound is to use a DEA-registered reverse distributor.
-
Engage a Licensed Vendor: Contract with a reverse distributor that is authorized to handle and dispose of Schedule III controlled substances.
-
Packaging and Labeling: Package and label the this compound waste according to the reverse distributor's specifications and Department of Transportation (DOT) regulations.
-
Transfer of Custody and Documentation: Complete all required DEA forms, such as DEA Form 41 ("Registrants Inventory of Drugs Surrendered"), and maintain meticulous records of the transfer. Two authorized employees should witness and sign off on the inventory of the drugs being disposed of.
Data Presentation: Illustrative Chemical Degradation Parameters
Due to the lack of standardized public data on laboratory-scale this compound degradation, the following table provides an illustrative framework for the types of parameters that should be determined and documented when developing a chemical degradation protocol.
| Parameter | Alkaline Hydrolysis (Illustrative) | Oxidative Degradation (Illustrative) |
| Degrading Reagent | Sodium Hydroxide (NaOH) | Potassium Permanganate (KMnO4) |
| Reagent Concentration | 1-10 M | 0.5-2 M |
| Reaction Temperature | 50-100°C | Room Temperature |
| Reaction Time | 2-24 hours | 1-12 hours |
| Confirmation Method | HPLC, GC-MS | HPLC, GC-MS |
Note: This table is for illustrative purposes only and does not represent validated disposal protocols.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Environmental Impact and Safety Considerations
Improper disposal of barbiturates poses a significant environmental risk. Studies have shown that barbiturates can persist in the environment, contaminating water sources.[5] Therefore, discharging this compound waste down the drain is strictly prohibited.
Safety Precautions:
-
Always handle this compound and any degradation reagents in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Be aware of the potential hazards of the chemicals used in any degradation procedure and have appropriate spill control materials readily available.
By adhering to these procedures and maintaining meticulous records, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both public health and the environment.
References
Essential Safety and Operational Guide for Handling Thiopental Sodium
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of Thiopental (B1682321) Sodium in a laboratory setting.
This document provides crucial safety and logistical information for the use of Thiopental sodium in research environments. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a barbiturate (B1230296) that acts as a central nervous system depressant. It is crucial to handle this compound with appropriate care to avoid accidental exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes or airborne particles of the powder. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against skin contact. |
Emergency Procedures for Exposure
In the event of accidental exposure to this compound, immediate action is critical. Follow these procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plans: Handling and Storage
Receiving and Storage: Upon receipt, inspect the container for any damage. This compound is a yellowish, hygroscopic powder and should be stored in a cool, dry, and well-ventilated area, away from light.[1]
Preparation of Solutions: Solutions should be prepared in a designated area, preferably within a chemical fume hood to minimize inhalation risk. Reconstituted solutions are alkaline and can be irritating.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]
Step-by-Step Disposal Procedure:
-
Segregate Waste: Keep all this compound waste (unused solutions, contaminated vials, pipette tips, gloves, etc.) separate from other laboratory waste.
-
Containment: Place all solid waste into a clearly labeled, sealed hazardous waste container. Liquid waste should be collected in a designated, sealed, and labeled hazardous waste bottle.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by certified hazardous waste disposal personnel.
-
Documentation: Maintain a log of all this compound waste generated, including the quantity and date of disposal.
Experimental Protocols
Reconstitution of this compound for In Vitro and In Vivo Studies
This protocol outlines the procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Sterile Water for Injection or appropriate sterile solvent (e.g., physiological saline)[1]
-
Sterile vials
-
Sterile syringes and needles
-
Calibrated balance
-
Chemical fume hood
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE and perform all manipulations within a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated balance.
-
Reconstitution:
-
For a common 2.5% (25 mg/mL) solution, dissolve the weighed powder in the appropriate volume of sterile water for injection.[1][3] For example, to prepare 20 mL of a 2.5% solution, dissolve 500 mg of this compound in 20 mL of sterile water.[1]
-
Aseptically draw the required volume of sterile solvent into a syringe.
-
Slowly add the solvent to the vial containing the this compound powder.
-
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. The resulting solution should be a clear, yellowish liquid.[4]
-
Storage of Stock Solution: Reconstituted solutions should be used within 24 hours when stored at room temperature or can be stable for longer periods if refrigerated.[5][6] Always check for any precipitation before use.[3]
In Vivo Anesthesia Protocol for Rodents
This protocol provides a general guideline for inducing anesthesia in rodents for short surgical procedures. Dosages may need to be adjusted based on the specific animal model and experimental requirements.
Materials:
-
Reconstituted this compound solution (e.g., 25 mg/mL)
-
Sterile syringes and needles appropriate for intravenous or intraperitoneal injection
-
Animal scale
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Weigh the animal to accurately calculate the required dose.
-
Dose Calculation: The typical dose for induction of anesthesia in dogs is 10 to 25 mg/kg intravenously.[7] For rabbits, a dose of 20 mg/kg has been used in combination with other agents.[8] These doses can serve as a starting point for dose-finding studies in other species.
-
Administration: Administer the calculated dose via intravenous (tail vein) or intraperitoneal injection. Intravenous administration provides a more rapid onset of anesthesia.
-
Monitoring: Continuously monitor the animal's respiratory rate and depth of anesthesia (e.g., by toe pinch reflex).
-
Post-procedural Care: Keep the animal on a heating pad until it has fully recovered from anesthesia.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. The chemical stability and sterility of sodium thiopental after preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiopental (Pentothal®) for Dogs and Cats [petplace.com]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
